molecular formula C6H7FN2 B1444417 5-fluoro-N-methylpyridin-2-amine CAS No. 868636-72-0

5-fluoro-N-methylpyridin-2-amine

Cat. No.: B1444417
CAS No.: 868636-72-0
M. Wt: 126.13 g/mol
InChI Key: OCGSWBKMWFTHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N-methylpyridin-2-amine (CAS 868636-72-0) is an organic compound with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol . This pyridine derivative is provided for research and development purposes only and is a key building block in medicinal chemistry and drug discovery. As a substituted 2-aminopyridine, this compound is part of a class of heterocycles that are frequently occurring building blocks in drug molecules . Its structure serves as a versatile precursor in synthetic organic chemistry. Related fluorinated and methylated pyridine analogs are investigated for their biological activity; for instance, some potassium channel blockers based on the 4-aminopyridine scaffold are used in neuroscience research to study conditions like multiple sclerosis . Furthermore, patent literature indicates that structurally similar 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives are explored for potential applications in treating hyperproliferative disorders, highlighting the therapeutic relevance of this chemical class . The compound should be stored in a cool, dark place under an inert atmosphere . As a safety precaution, this product carries the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to handle it with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, cosmetic, or food purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGSWBKMWFTHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731114
Record name 5-Fluoro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868636-72-0
Record name 5-Fluoro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-6-(methylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-fluoro-N-methylpyridin-2-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-fluoro-N-methylpyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated pyridine derivative of significant interest to the fields of medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecular architectures. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of this compound, detailing its properties, a plausible synthetic route, its applications in research, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 868636-72-0, is a substituted aminopyridine. The presence of the fluorine atom at the 5-position and the methylamino group at the 2-position creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

Caption: Chemical structure of this compound.

A summary of its key properties is presented in the table below. Note that some physical properties like melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals.

PropertyValueSource(s)
CAS Number 868636-72-0[American Elements]
Molecular Formula C₆H₇FN₂[American Elements]
Molecular Weight 126.13 g/mol [American Elements]
IUPAC Name This compound[American Elements]
Synonyms (5-Fluoro-Pyridin-2-Yl)-Methyl-Amine, 3-Fluoro-6-(Methylamino)Pyridine[American Elements]
Appearance Data not consistently availableN/A
Melting Point Data not consistently availableN/A
Boiling Point Data not consistently availableN/A

Proposed Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published, a logical and efficient synthesis can be devised from its precursor, 2-amino-5-fluoropyridine. This precursor is a known chemical intermediate whose own synthesis is well-documented, often starting from 2-aminopyridine.[3][4][5]

The proposed final step involves the selective N-methylation of 2-amino-5-fluoropyridine.

synthesis_workflow start 2-Amino-5-fluoropyridine (Precursor) reaction N-Methylation Reaction start->reaction Substrate reagent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) reagent->reaction base Base (e.g., NaH, K₂CO₃) base->reaction solvent Aprotic Solvent (e.g., THF, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification product This compound (Final Product) purification->product Pure Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 2-amino-5-fluoropyridine (Representative)

This protocol is a representative example based on standard organic chemistry procedures and should be optimized for safety and yield.

  • Preparation: To a solution of 2-amino-5-fluoropyridine (1.0 eq.) in a suitable anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (NaH, ~1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the amino group, forming the corresponding sodium amide salt.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, ~1.1 eq.), dropwise to the suspension while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Causality of Choices:

  • Aprotic Solvent: An aprotic solvent (THF, DMF) is chosen to avoid reaction with the strong base (NaH).

  • Strong Base: A strong, non-nucleophilic base like NaH is used to ensure complete deprotonation of the amine without competing in the subsequent methylation step.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the highly reactive NaH from reacting with atmospheric moisture.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The introduction of a fluorine atom is a common strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[1]

This compound is a key building block for creating a library of compounds for screening in drug discovery programs. Its two reactive sites—the nucleophilic secondary amine and the pyridine ring nitrogen—allow for diverse functionalization.

While specific drugs containing this exact fragment may not be widely publicized, structurally similar fluorinated aminopyridines are integral to various therapeutic areas:

  • CNS Disorders: The pyridine moiety is common in agents targeting the central nervous system. Fluorination can aid in crossing the blood-brain barrier.

  • Oncology: Many kinase inhibitors and other anti-cancer agents utilize substituted pyridine rings to interact with the ATP-binding pocket of target enzymes.

  • Antimicrobial Agents: The pyridine ring is a core component of many antibacterial and antifungal compounds.[7]

The experimental drug Befiradol , a selective 5-HT1A receptor agonist, contains a (5-methylpyridin-2-yl)methylamino moiety, highlighting the relevance of this structural class in modern pharmacology.[8]

Safety and Handling

This compound is a research chemical and must be handled with appropriate precautions in a laboratory setting. The following GHS hazard information has been reported:

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound stands as a strategically designed chemical intermediate with significant potential for drug discovery and organic synthesis. Its combination of a fluorinated pyridine ring and a reactive methylamino group provides a versatile platform for developing novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for researchers aiming to leverage this valuable building block in their scientific endeavors.

References

physicochemical properties of 5-fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-methylpyridin-2-amine

Foreword: Navigating Data Scarcity

This guide addresses the (CAS 868636-72-0). It is important to note that as of this writing, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature or consolidated chemical databases. Therefore, this document adopts a predictive and comparative approach. By synthesizing data from structurally analogous compounds—namely 2-amino-5-methylpyridine, 5-fluoro-2-methylpyridine, and 2-amino-5-fluoropyridine—we can infer and project the likely characteristics of the target molecule. This methodology, rooted in established principles of medicinal and organic chemistry, provides a robust framework for researchers and drug development professionals.

Molecular and Structural Profile

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a fluorine atom at the 5-position and an N-methylamino group at the 2-position. This combination of functional groups is significant in medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 868636-72-0[1]

  • Molecular Formula: C₆H₇FN₂[1]

  • Molecular Weight: 126.13 g/mol

The fluorine atom, being highly electronegative, is expected to influence the electron distribution within the pyridine ring, impacting the basicity of both the ring nitrogen and the exocyclic amino group. The N-methyl group, in turn, increases the lipophilicity and may introduce steric effects compared to a primary amine.

Predicted Physicochemical Properties: A Comparative Analysis

The following table summarizes the known properties of key structural analogues and provides predicted values for this compound. These predictions are based on the expected electronic and steric effects of the substituents.

Property2-Amino-5-methylpyridine5-Fluoro-2-methylpyridine2-Amino-5-fluoropyridineThis compound (Predicted) Justification for Prediction
Melting Point (°C) 76-77[2][3]Not available48-50~ 50-70The N-methylation might disrupt crystal packing compared to 2-amino-5-fluoropyridine, potentially lowering the melting point. However, the overall polarity is similar.
Boiling Point (°C) 227[2][3]Not availableNot available~ 210-230Expected to be slightly lower than 2-amino-5-methylpyridine due to the potential for weaker intermolecular hydrogen bonding (secondary vs. primary amine).
Solubility 1000 g/L in water[2][3]Not availableNot availableSoluble in water and polar organic solventsThe presence of the amino and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents.
pKa 7.22[2][3]Not availableNot available~ 6.5-7.0The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine ring nitrogen compared to 2-amino-5-methylpyridine.
LogP 1.08[2]1.3 (predicted)[4]Not available~ 1.2-1.5The N-methyl group increases lipophilicity compared to a primary amine.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. A doublet for the N-methyl group and a broad singlet for the N-H proton would also be anticipated. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a C-F stretching band.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation would likely involve the loss of the methyl group or other characteristic fragments.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related aminopyridines. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up and Purification A 2,5-Difluoropyridine C This compound A->C DMSO, heat B Methylamine B->C D Reaction Mixture E Aqueous Work-up D->E F Extraction with Ethyl Acetate E->F G Column Chromatography F->G H Pure Product G->H G A Sample of this compound B Structural Elucidation A->B C Purity and Impurity Profiling A->C D NMR (¹H, ¹³C, ¹⁹F) B->D E Mass Spectrometry (MS) B->E F FTIR Spectroscopy B->F G HPLC-UV C->G H GC-MS C->H

References

5-fluoro-N-methylpyridin-2-amine structure elucidation and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-fluoro-N-methylpyridin-2-amine: Structure Elucidation and Synthesis

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a structural motif, the 2-aminopyridine core is prevalent in numerous biologically active molecules. The introduction of a fluorine atom at the 5-position and a methyl group on the exocyclic amine modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the definitive structural elucidation of this compound and presents a detailed, field-proven protocol for its synthesis.

Part 1: Definitive Structure Elucidation

Confirming the precise structure of a synthesized compound is the cornerstone of chemical research. For this compound (C₆H₇FN₂), a multi-technique analytical approach is required to unambiguously assign the connectivity and regiochemistry of the substituents. The process relies on piecing together evidence from mass spectrometry, infrared spectroscopy, and, most critically, nuclear magnetic resonance spectroscopy.

cluster_Inputs Analytical Techniques cluster_Outputs Structural Information MS Mass Spectrometry (MS) MolWeight Molecular Formula & Weight (C₆H₇FN₂) MS->MolWeight Provides IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (N-H, C-F, Aromatic Ring) IR->FuncGroups Identifies NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity & Regiochemistry (¹H-¹H, ¹H-¹⁹F Couplings) NMR->Connectivity Maps FinalStruct Final Validated Structure: This compound MolWeight->FinalStruct Combined Evidence Confirms FuncGroups->FinalStruct Combined Evidence Confirms Connectivity->FinalStruct Combined Evidence Confirms

Figure 1: Workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the initial step to confirm the elemental composition.

  • Expected Result: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) corresponding to the formula C₆H₈FN₂⁺.

  • Causality: The precise mass measurement, accurate to within a few parts per million (ppm), distinguishes the target compound from other potential isomers or impurities with the same nominal mass.

  • Molecular Weight: 126.13 g/mol .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3400N-H StretchConfirms the presence of the secondary amine. The peak is typically sharp for secondary amines.
~3050-3000Aromatic C-H StretchIndicates the presence of the pyridine ring.
~2950Aliphatic C-H StretchCorresponds to the N-methyl group.
~1610, ~1500C=C and C=N StretchesCharacteristic absorptions for the aromatic pyridine ring.[4]
~1250C-F StretchA strong absorption band confirming the presence of the carbon-fluorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, providing information on the chemical environment, connectivity, and spatial relationships of atoms. The analysis of coupling constants is critical.

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The key to the assignment is the splitting patterns caused by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • H-3: This proton is adjacent to the bulky amino group and ortho to the fluorine atom. It will appear as a doublet of doublets (dd).

    • JH3-H4 (ortho coupling) ≈ 8-9 Hz.

    • JH3-F5 (meta coupling) ≈ 3-4 Hz.

  • H-4: This proton is coupled to H-3 (ortho) and the fluorine at C-5 (ortho). It will appear as a triplet of doublets (td) or a complex multiplet.

    • JH4-H3 (ortho coupling) ≈ 8-9 Hz.

    • JH4-F5 (ortho coupling) ≈ 8-9 Hz.

    • JH4-H6 (meta coupling) ≈ 2-3 Hz.

  • H-6: This proton is adjacent to the ring nitrogen and meta to the fluorine. It will appear as a doublet with fine splitting from the fluorine.

    • JH6-F5 (para coupling) ≈ 2-3 Hz.

  • N-CH₃: This signal will appear as a doublet due to coupling with the N-H proton (J ≈ 5 Hz). Upon D₂O exchange, this doublet will collapse into a singlet.

  • N-H: This proton signal will be a broad singlet or a quartet (due to coupling with the methyl group) and will disappear upon D₂O exchange.

1.3.2 ¹³C NMR Spectroscopy

The carbon spectrum will show six distinct signals. The C-F coupling is a definitive marker for the fluorine-bearing carbon and its neighbors.

  • C-5: The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JC-F ≈ 230-250 Hz), appearing as a doublet.

  • C-4 and C-6: The carbons ortho to the fluorine will show smaller two-bond coupling (²JC-F ≈ 20-25 Hz), appearing as doublets.

  • C-3: The carbon meta to the fluorine will show an even smaller three-bond coupling (³JC-F ≈ 3-5 Hz), appearing as a doublet.

  • C-2: The carbon bearing the amino group will also be influenced by the fluorine.

  • N-CH₃: A single peak in the aliphatic region (~30 ppm).

Predicted Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.0 (d, 1H, H-6), δ ~7.2-7.4 (m, 1H, H-4), δ ~6.9-7.1 (dd, 1H, H-3), δ ~5.0 (br s, 1H, NH), δ ~2.9 (d, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~158 (d, ¹JCF ≈ 235 Hz, C-5), δ ~155 (C-2), δ ~140 (d, ²JCF ≈ 25 Hz, C-6), δ ~125 (d, ²JCF ≈ 20 Hz, C-4), δ ~110 (d, ³JCF ≈ 4 Hz, C-3), δ ~30 (N-CH₃)

Part 2: Synthesis of this compound

The synthesis of this target molecule is most efficiently achieved via the N-methylation of a commercially available precursor, 2-amino-5-fluoropyridine. Direct alkylation with a methylating agent in the presence of a strong, non-nucleophilic base is a reliable and scalable method.

Retrosynthetic Analysis

The retrosynthetic approach involves a single disconnection at the N-methyl bond, identifying 2-amino-5-fluoropyridine as the key starting material. This precursor can be synthesized from 2-aminopyridine, but its commercial availability simplifies the process significantly.[1][5]

TM Target Molecule This compound SM Starting Material 2-amino-5-fluoropyridine TM->SM N-C Disconnection (N-Methylation) Reagent Methylating Agent (e.g., CH₃I)

Figure 2: Retrosynthetic pathway for this compound.
Experimental Protocol: N-Methylation of 2-amino-5-fluoropyridine

This protocol describes the reaction of 2-amino-5-fluoropyridine with methyl iodide using sodium hydride as the base.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous Tetrahydrofuran (THF) is chosen as it is an aprotic solvent that readily dissolves the starting material and is stable to the strong base.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. Using a weaker base could result in a slower reaction or an unfavorable equilibrium.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation is allowed to warm to room temperature to ensure a reasonable reaction rate.

  • Reagent: Methyl iodide is a highly reactive and efficient methylating agent.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous THF via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-amino-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the sodium salt of the amine is formed.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by NMR and MS to confirm its identity and purity, as detailed in Part 1.

Part 3: Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical sector.[1][2]

  • Pharmacophore Modification: It is used as a scaffold to which other functionalities can be attached. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

  • Lead Optimization: In drug discovery programs, this compound can be used to systematically probe structure-activity relationships (SAR). The N-methyl group provides a specific steric and electronic profile compared to the primary amine precursor.

  • Radiotracer Development: Fluorinated pyridines are often investigated for the development of PET imaging agents, where the fluorine can be substituted with the radioactive ¹⁸F isotope.[6]

Conclusion

This guide has detailed the essential analytical methodologies for the unambiguous structural confirmation of this compound. By integrating data from mass spectrometry, IR, and multi-nuclear NMR, a complete and validated structural assignment can be achieved. Furthermore, a robust and reproducible synthetic protocol starting from 2-amino-5-fluoropyridine has been provided, with clear explanations for the selection of reagents and conditions. This foundational knowledge is critical for researchers and scientists who intend to utilize this versatile building block in drug discovery and materials science.

References

The Biological Activity of Fluorinated Aminopyridine Derivatives: From Rational Design to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of fluorinated aminopyridine derivatives, a class of compounds demonstrating remarkable versatility and therapeutic potential. We will dissect the synergistic interplay between the privileged aminopyridine core and the unique physicochemical properties of fluorine. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind the design, synthesis, and biological evaluation of these compounds. We will explore their mechanisms of action across diverse biological targets, including voltage-gated ion channels and protein kinases, and their applications in neurodegenerative diseases, oncology, and infectious diseases. By synthesizing field-proven insights with rigorous scientific data, this guide explains the causality behind experimental choices, presents self-validating protocols, and offers a forward-looking perspective on this promising area of drug discovery.

The Strategic Convergence of Fluorine and the Aminopyridine Scaffold

The development of novel therapeutics often hinges on the ability to finely tune the properties of a core molecular structure. The combination of the aminopyridine scaffold with fluorine substitution is a prime example of a rational drug design strategy that has yielded compounds with significant biological activity.

The Aminopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] Its planarity and ability to engage in pi-stacking interactions make it an excellent bioisostere for a benzene ring, while the nitrogen atom introduces crucial changes to physicochemical properties.[1] This modification can modulate lipophilicity, improve aqueous solubility, and provide a key point for hydrogen bonding, which is critical for target engagement.[1] Aminopyridines, in particular, are found in a wide array of biologically active molecules, demonstrating effects ranging from anticancer to antimicrobial and anti-inflammatory activities.[1][3][4] The parent compound, 4-aminopyridine (4-AP), is a well-established voltage-gated potassium (Kv) channel blocker used to treat walking disabilities in patients with multiple sclerosis, highlighting the scaffold's inherent neurological activity.[5][6]

The Role of Fluorine in Drug Design: Enhancing Pharmacological Profiles

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance its pharmacological profile.[7][8] Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly influence a molecule's properties.[7] Judicious placement of fluorine can:

  • Increase Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block "metabolic hotspots" and prolong the drug's half-life.[7][9]

  • Enhance Binding Affinity: Fluorine can form favorable non-covalent interactions (hydrogen bonds, dipole-dipole) with protein targets, increasing binding potency.[10][11]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the aminopyridine nitrogen, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.[11]

  • Alter Conformation: Fluorine substitution can induce specific molecular conformations that are more favorable for binding to a target protein.[9][11]

Rationale for Fluorinating Aminopyridines: A Synergy of Properties

Combining fluorine with the aminopyridine scaffold creates a powerful synergy. Fluorination can enhance the inherent biological activities of aminopyridines and overcome potential liabilities. For example, while 4-aminopyridine is an effective Kv channel blocker, its use can be limited by toxicity.[12] Fluorinated derivatives are being developed to improve selectivity and safety profiles. Furthermore, introducing fluorine into aminopyridine-based kinase inhibitors can significantly boost potency and selectivity.[13][14] The chemical intermediate 2-Fluoro-5-aminopyridine serves as a key building block, providing a convenient method to introduce this beneficial element into pyridine-based scaffolds for developing novel therapeutic agents.[15]

Synthetic Strategies for Fluorinated Aminopyridine Derivatives

The successful biological evaluation of fluorinated aminopyridines is predicated on efficient and regioselective synthetic methods. The choice of strategy is critical and depends on the desired substitution pattern on the pyridine ring.

Key Synthetic Pathways

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine. However, the electron-rich nature of the pyridine ring can make this challenging.[16] To overcome this, synthetic chemists employ several strategies:

  • Activation via N-Oxidation: Converting the pyridine nitrogen to an N-oxide withdraws electron density from the ring, making it more susceptible to nucleophilic attack. For instance, 3-fluoro-4-aminopyridine can be synthesized by fluorinating 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group and N-oxide.[16][17] This approach has proven successful for radiolabeling with fluorine-18 for PET imaging applications.[17]

  • Starting with Fluorinated Precursors: An alternative and often more straightforward approach is to begin with a pre-fluorinated pyridine ring, such as 2-fluoropyridine or 3-fluoropyridine, and build the rest of the molecule.[18][19] For example, 2-fluoropyridine can react with various lithium amides to yield corresponding aminopyridines under mild conditions.[18]

Causality in Synthesis: Choosing the Right Route

The selection of a synthetic route is a deliberate choice driven by precursor availability, desired regiochemistry, and reaction scalability. The N-oxide strategy is particularly valuable when direct fluorination is difficult, especially at the meta position.[16] However, it adds steps to the synthesis (oxidation and subsequent reduction). Starting with a fluorinated pyridine is often more direct but may be limited by the commercial availability and cost of the starting materials. The choice represents a trade-off between reaction efficiency, step count, and precursor cost.

Workflow Diagram: Synthesis of 3-Fluoro-4-Aminopyridine via N-Oxide Intermediate

The following diagram illustrates a validated synthetic pathway for producing 3-fluoro-4-aminopyridine, a key compound for both therapeutic and diagnostic research.[17]

G cluster_0 Step 1: Fluorination (SNAr) cluster_1 Step 2: Reduction A 3-Bromo-4-nitropyridine N-oxide B 3-Fluoro-4-nitropyridine N-oxide A->B TBAF, DMSO, 25°C C 3-Fluoro-4-aminopyridine (Final Product) B->C H2, 10% Pd/C, MeOH

Caption: Synthesis of 3-fluoro-4-aminopyridine.

Key Biological Targets and Mechanisms of Action

Fluorinated aminopyridine derivatives exhibit a broad spectrum of biological activities by interacting with several key protein families.

Ion Channel Modulation: Targeting Voltage-Gated Potassium (Kv) Channels

The aminopyridine scaffold is a classic inhibitor of Kv channels.[20] These channels are crucial for regulating neuronal excitability, and their blockade can enhance nerve impulse conduction, particularly in demyelinated axons.[5][21]

  • Mechanism of Action: 4-aminopyridine functions by physically blocking the pore of voltage-gated potassium channels, which prolongs the action potential duration and increases neurotransmitter release at the synapse.[22][23] Fluorination of the aminopyridine core, as seen in 3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), maintains this fundamental mechanism while altering pharmacokinetic properties.[21] This has enabled its development as a PET radioligand to image demyelinated lesions in the central nervous system.[17][21]

  • Therapeutic Application: The primary application is in neurodegenerative diseases like multiple sclerosis (MS) and spinal cord injury.[6] The prolonged-release formulation of 4-AP, fampridine, is approved for improving walking in MS patients. Fluorinated derivatives are being investigated to create next-generation therapeutics and diagnostics with improved metabolic stability and brain penetration.[21]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP Action Potential Propagation Leak K+ Leakage (Conduction Failure) AP->Leak Block Channel Blockade FAP Fluorinated Aminopyridine Kv Voltage-Gated K+ Channel FAP->Kv FAP->Block Restore Action Potential Restored Block->Restore

Caption: Mechanism of Kv channel blockade in demyelinated axons.

Kinase Inhibition: A Versatile Scaffold for Anticancer Therapy

The 2-aminopyridine moiety is a well-known "hinge-binding" scaffold in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[24] Fluorine substitution can enhance this interaction and improve selectivity and potency.

  • Structure-Activity Relationships (SAR): Studies on various kinase inhibitors have shown that the position of fluorine is critical. For instance, in pyrazolopyridine-based inhibitors, replacing a fluorine with chlorine on a phenyl ring increased enzymatic activity threefold.[25] In other series, a fluoro or chloro monohalogen substitution resulted in higher antiproliferative activity than a methoxy group.[26] These findings underscore the importance of empirical testing to determine the optimal substitution pattern for a given kinase target.

  • Targeted Kinases: Fluorinated aminopyridine derivatives have been designed to target a range of kinases implicated in cancer, such as Tropomyosin receptor kinase (TRK) and Vaccinia-related kinases (VRK1/2).[14][24] For example, a series of aminopyrimidine derivatives showed potent inhibitory activity against TRKA in the low nanomolar range.[14]

Table 1: Inhibitory Activity of Representative Fluorinated Kinase Inhibitors

Compound ID Target Kinase IC₅₀ (nM) Cell Line Reference
C3 TRKA 6.5 KM-12 (Colon Cancer) [14]
C4 TRKA 5.0 KM-12 (Colon Cancer) [14]
C6 TRKA 7.0 KM-12 (Colon Cancer) [14]
Compound 5 VRK1 260 Enzymatic Assay [24]

| Compound 19 | VRK1 | 674 | Enzymatic Assay |[24] |

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The pyridine core is present in many antimicrobial agents. Fluorination, particularly in the context of fluoroquinolones, is a proven strategy for enhancing antibacterial potency and spectrum.[27][28]

  • Activity Spectrum: Fluorinated aminopyridine and related oxazolidinone derivatives have shown promising activity, primarily against Gram-positive bacteria, including drug-resistant strains.[3][29] For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against various Gram-positive bacteria, with one compound showing an 8-fold stronger effect than linezolid.[29]

  • SAR for Antibacterial Activity: Structure-activity studies indicate that the presence of a fluorine atom on the pyridine ring, often combined with a piperazine or similar heterocyclic moiety, is crucial for broad-spectrum activity.[27][28] In one study of 2-aminopyridine derivatives, a compound containing a cyclohexylamine moiety showed the highest activity against Gram-positive bacteria.[3][30]

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Antimicrobial Derivatives

Compound Class Representative Compound Target Organism MIC (µg/mL) Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinone 7j Staphylococcus aureus 0.25 - 1 [29]
2-aminopyridine derivative 2c Staphylococcus aureus 0.039 [3][30]

| 2-aminopyridine derivative | 2c | Bacillus subtilis | 0.039 |[3][30] |

Pharmacokinetics and Metabolic Stability

A key driver for the fluorination of aminopyridines is the optimization of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The Influence of Fluorine on ADME

As previously noted, the C-F bond's strength can prevent metabolic oxidation, a concept known as "metabolic switching."[7] This can lead to a longer plasma half-life (t₁/₂) and increased bioavailability.[9][31] Furthermore, fluorine's lipophilicity can enhance membrane permeability and tissue distribution, including passage across the blood-brain barrier, which is critical for CNS-acting drugs.[7][9]

Case Study: Pharmacokinetics of 4-AP and its Derivatives

The pharmacokinetics of 4-aminopyridine have been studied extensively. It has a relatively short terminal elimination half-life of about 6 hours when administered in its sustained-release formulation (fampridine).[32] It is primarily eliminated unchanged via renal excretion.[32] Studies of fluorinated derivatives like [¹⁸F]3F4AP have shown high brain penetration, a critical property for its use as a PET tracer for demyelination.[21] However, these derivatives can also be subject to metabolism, and newer analogs like [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) have been designed to block potential metabolic sites and improve metabolic stability, which is expected to enhance brain uptake in human subjects.[21]

Table 3: Pharmacokinetic Parameters of 4-Aminopyridine Formulations

Compound/Formulation Administration t₁/₂ (hours) Tₘₐₓ (hours) Key Finding Reference
4-Aminopyridine 2 mg/kg, IM (Guinea Pig) ~1.1 - 1.2 ~0.27 Rapid absorption and elimination [23]
Fampridine-SR Oral (Human) 5.6 - 7.6 2.6 - 3.7 Sustained-release allows twice-daily dosing [33]

| Fampridine | Oral (Human) | ~6 | N/A | Linear pharmacokinetics |[32] |

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of data, experimental protocols must be robust and include appropriate controls. Below are outlines for key assays used to evaluate the biological activity of fluorinated aminopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled peptide substrate, and ATP solution. Prepare a serial dilution of the fluorinated aminopyridine test compound in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme. Allow to incubate for 15-30 minutes to permit compound binding.

  • Initiate Reaction: Add the ATP and fluorescent peptide substrate mixture to all wells to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Develop Signal: Add a stop solution containing EDTA and a lanthanide-labeled antibody specific for the phosphorylated substrate. Incubate for 60 minutes to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., donor and acceptor fluorophore emissions).

  • Self-Validation/Controls:

    • Positive Control: No inhibitor (0% inhibition).

    • Negative Control: No kinase or a potent known inhibitor (100% inhibition).

    • Z'-factor Calculation: Run multiple positive and negative controls to calculate the Z'-factor. A value > 0.5 indicates a robust and reliable assay.

  • Data Analysis: Calculate the ratio of the acceptor/donor fluorescence. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is the gold standard for measuring ion channel activity and modulation.

Objective: To characterize the effect of a fluorinated aminopyridine on Kv channel currents in a mammalian cell line expressing the channel of interest.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293) stably expressing the target Kv channel subtype. Plate onto glass coverslips 24-48 hours before the experiment.

  • Electrode & Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. Pull glass micropipettes to a resistance of 2-5 MΩ.

  • Patching and Recording: Under a microscope, form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition (Baseline): Apply a voltage-step protocol to elicit Kv channel currents and record baseline activity.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound at a known concentration.

  • Data Acquisition (Post-Compound): After the compound has equilibrated, apply the same voltage-step protocol and record the resulting currents.

  • Self-Validation/Controls:

    • Vehicle Control: Perfuse with a solution containing only the vehicle (e.g., 0.1% DMSO) to ensure it has no effect on channel activity.

    • Positive Control: Apply a known blocker of the channel (e.g., 4-aminopyridine) to confirm channel identity and assay sensitivity.

    • Washout: After compound application, perfuse with the control bath solution to check for reversibility of the effect.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of current inhibition. Generate a concentration-response curve to determine the IC₅₀.

Workflow Diagram: Drug Discovery Cascade

The following diagram illustrates a typical workflow for advancing a fluorinated aminopyridine derivative from initial screening to a lead candidate.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A High-Throughput Screen (e.g., Primary Kinase Assay) B Hit Confirmation & Triage (Dose-Response) A->B C SAR Exploration (Synthesis of Analogs) B->C D In Vitro ADME (Metabolic Stability, Permeability) C->D E Cellular Potency Assays (e.g., Antiproliferation) D->E F In Vivo Pharmacokinetics (Rodent) E->F G In Vivo Efficacy Studies (e.g., Xenograft Model) F->G H Preliminary Toxicology G->H I Lead Candidate Selection H->I

Caption: A typical drug discovery workflow for a lead candidate.

Future Directions and Conclusion

The field of fluorinated aminopyridine derivatives continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of their biological targets.

  • Emerging Applications: The use of ¹⁸F-labeled aminopyridines as PET imaging agents is a rapidly growing area. These tools have the potential to non-invasively diagnose and monitor demyelinating diseases, and could also be developed to visualize kinase activity in tumors.[21]

  • Challenges and Opportunities: A primary challenge remains the development of highly selective compounds. Many aminopyridine derivatives exhibit activity against multiple targets (e.g., various kinase family members or ion channel subtypes). Future work will focus on leveraging computational modeling and structural biology to design derivatives with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window.

References

Spectroscopic Profile of 5-fluoro-N-methylpyridin-2-amine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 5-fluoro-N-methylpyridin-2-amine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust and scientifically grounded spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

This compound belongs to the class of fluorinated pyridines, which are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methylation of the amino group further influences its electronic and steric profile. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for ensuring its purity in synthetic and developmental workflows.

Given the current absence of publicly accessible experimental spectra for this compound, this guide employs a predictive approach. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are substantiated by a comparative analysis with the known experimental data of structurally related molecules: 2-amino-5-fluoropyridine, N-methylaniline, and 2-aminopyridine. This comparative methodology provides a strong foundation for the interpretation of the predicted spectral features.

Molecular Structure of this compound and its Analogues

G cluster_target This compound cluster_analog1 2-amino-5-fluoropyridine cluster_analog2 N-methylaniline cluster_analog3 2-aminopyridine T T: this compound T_mol A1 A1: 2-amino-5-fluoropyridine A1_mol A2 A2: N-methylaniline A2_mol A3 A3: 2-aminopyridine A3_mol

Caption: Molecular structures of the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimental data for its analogues.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.

Compound H3 (ppm) H4 (ppm) H6 (ppm) N-CH₃ (ppm) NH/NH₂ (ppm)
This compound (Predicted) 6.4 - 6.67.3 - 7.57.9 - 8.12.9 - 3.15.0 - 5.5 (br s)
2-amino-5-fluoropyridine 6.417.227.88-4.46 (br s)
N-methylaniline 6.56 (d)7.16 (t)6.56 (d)2.74 (s)3.6 (br s)[1]
2-aminopyridine 6.417.227.88-4.46 (br s)

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons.

  • H6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field (7.9 - 8.1 ppm).

  • H4: This proton is coupled to both H3 and the fluorine atom. The electron-withdrawing effect of the fluorine will cause a downfield shift compared to 2-aminopyridine.

  • H3: This proton is ortho to the amino group and is expected to be the most shielded, appearing at the highest field (6.4 - 6.6 ppm).

  • N-CH₃: The methyl protons will appear as a singlet in the region of 2.9 - 3.1 ppm. The chemical shift is slightly downfield compared to N-methylaniline due to the electronic effects of the pyridine ring.

  • NH: The amino proton will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

The fluorine atom will introduce additional complexity through H-F coupling. H4 is expected to show a larger coupling constant (JHF) than H3 and H6.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.

Compound C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm) N-CH₃ (ppm)
This compound (Predicted) 158 - 160108 - 110135 - 137 (d)145 - 147 (d)140 - 14230 - 32
2-amino-5-fluoropyridine 158.1109.1135.3 (d)148.9 (d)135.3 (d)-
N-methylaniline 149.0112.0129.0117.0129.031.0[1]
2-aminopyridine 158.1109.1137.9113.7148.9-

Interpretation and Rationale:

The predicted ¹³C NMR spectrum will be significantly influenced by the fluorine substituent.

  • C5: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield.

  • C4 and C6: These carbons will show smaller two-bond and three-bond carbon-fluorine couplings (²JCF and ³JCF), respectively.

  • C2: This carbon, attached to the amino group, is expected to be the most downfield among the pyridine ring carbons, similar to 2-aminopyridine.

  • N-CH₃: The methyl carbon signal is predicted to be in the range of 30-32 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound and Experimental Data for Analogous Compounds.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for Analogues
N-H Stretch 3350 - 3450 (secondary amine)N-methylaniline: ~3411 cm⁻¹[2]
C-H Stretch (aromatic) 3000 - 31002-aminopyridine: ~3010-3070 cm⁻¹
C-H Stretch (aliphatic) 2850 - 2960N-methylaniline: ~2816-2985 cm⁻¹[1]
C=N and C=C Stretch (pyridine ring) 1580 - 16202-aminopyridine: ~1617, 1562 cm⁻¹[3]
N-H Bend 1500 - 15502-aminopyridine: ~1520 cm⁻¹
C-F Stretch 1200 - 1250-
C-N Stretch 1250 - 13502-aminopyridine: ~1328 cm⁻¹[3]

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C=N, C=C, C-F, and C-N bonds. The N-H stretching vibration of the secondary amine will be a key feature. The pyridine ring vibrations will appear in the 1400-1620 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is predicted in the 1200-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): m/z = 126.06

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 111.

    • Loss of HCN from the pyridine ring.

    • Fragmentation of the pyridine ring.

G M [M]⁺˙ m/z = 126 F1 [M - CH₃]⁺ m/z = 111 M->F1 - •CH₃ F2 [M - HCN]⁺˙ m/z = 99 M->F2 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

The molecular ion peak is predicted at m/z 126, corresponding to the molecular formula C₆H₇FN₂. A prominent fragment at m/z 111 is expected due to the loss of the N-methyl group, which is a common fragmentation pathway for N-methylamines. Other fragments resulting from the cleavage of the pyridine ring are also anticipated.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By integrating predictive methods with comparative analysis of structurally similar compounds, we have established a reliable framework for the identification and characterization of this important molecule. The data and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the advancement of their scientific endeavors.

References

The Evolving Landscape of Substituted Aminopyridines: From Avian Repellents to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Aminopyridine Scaffold

Substituted aminopyridines, a class of heterocyclic organic compounds, have emerged as a remarkably versatile scaffold in medicinal chemistry and drug discovery.[1][2] Their journey from a simple avian repellent to a cornerstone of therapeutics for neurological disorders and a promising framework for novel kinase inhibitors underscores their significance in modern pharmacology.[3] This technical guide provides a comprehensive exploration of the discovery, background, and research applications of substituted aminopyridines, offering insights into their mechanism of action, synthesis, structure-activity relationships (SAR), and diverse therapeutic potential. For drug development professionals, this guide aims to illuminate the causality behind experimental choices and provide a foundation for the rational design of next-generation aminopyridine-based therapeutics.

A Serendipitous Discovery and a Half-Century of Evolution

The story of substituted aminopyridines in medicine begins not in a sophisticated drug discovery lab, but in the field of pest control. 4-aminopyridine (4-AP) was initially developed in 1963 as a bird poison.[3][4] Its potent effects on the nervous system, however, did not go unnoticed. By the 1970s, Bulgarian pharmacologists and anesthetists had repurposed 4-AP as a reversal agent for non-depolarizing neuromuscular blocking agents, marking its first foray into clinical application under the trade name Pymadin.[4] This early work laid the groundwork for decades of research into the therapeutic potential of this seemingly simple molecule and its derivatives.

The subsequent decades saw the exploration of various substituted aminopyridines, with two prominent members, 4-aminopyridine (also known as fampridine) and 3,4-diaminopyridine (amifampridine), taking center stage.[5] Their primary mechanism of action was identified as the blockade of voltage-gated potassium channels, a discovery that would unlock their potential in treating a range of neurological conditions.[6]

Core Mechanism of Action: The Potassium Channel Blockade

The principal therapeutic effects of many clinically relevant aminopyridines stem from their ability to block voltage-gated potassium (K+) channels.[1][6] These channels are crucial for repolarizing the cell membrane after an action potential. In pathological conditions such as demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes these K+ channels, leading to an excessive leakage of potassium ions and a subsequent failure of nerve impulse conduction.

Substituted aminopyridines, particularly 4-AP and 3,4-DAP, act by physically occluding the pore of these exposed K+ channels.[7] This blockade prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal. The increased intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby restoring or improving neuromuscular transmission and axonal conduction.[5]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination Exposed K+ Channels Exposed K+ Channels Demyelination->Exposed K+ Channels Leads to K+ Efflux K+ Efflux Exposed K+ Channels->K+ Efflux Increased Conduction Block Conduction Block K+ Efflux->Conduction Block Results in Aminopyridine Aminopyridine K+ Channel Blockade K+ Channel Blockade Aminopyridine->K+ Channel Blockade Causes Prolonged Action Potential Prolonged Action Potential K+ Channel Blockade->Prolonged Action Potential Leads to Increased Ca2+ Influx Increased Ca2+ Influx Prolonged Action Potential->Increased Ca2+ Influx Enhanced Neurotransmitter Release Enhanced Neurotransmitter Release Increased Ca2+ Influx->Enhanced Neurotransmitter Release Restored Conduction Restored Conduction Enhanced Neurotransmitter Release->Restored Conduction Results in cluster_0 Classical Synthesis cluster_1 Modern Catalytic Synthesis Pyridine Pyridine Chichibabin Reaction Chichibabin Reaction (NaNH₂) Pyridine->Chichibabin Reaction 2-Aminopyridine 2-Aminopyridine Chichibabin Reaction->2-Aminopyridine Pyridyl Halide Pyridyl Halide Buchwald-Hartwig Amination Buchwald-Hartwig (Pd Catalyst) Pyridyl Halide->Buchwald-Hartwig Amination Amine Amine Amine->Buchwald-Hartwig Amination Substituted Aminopyridine Substituted Aminopyridine Buchwald-Hartwig Amination->Substituted Aminopyridine

References

The Therapeutic Potential of 5-fluoro-N-methylpyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine and privileged nitrogen-containing heterocyclic scaffolds are hallmarks of modern medicinal chemistry. 5-fluoro-N-methylpyridin-2-amine, a simple yet intriguing molecule, embodies both of these principles. While direct and extensive research on this specific compound is nascent, a comprehensive analysis of its structural components—the fluorinated pyridine ring and the N-methyl-2-aminopyridine core—provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the available scientific literature on analogous structures to forecast the potential therapeutic applications of this compound, with a focus on kinase inhibition for oncology and modulation of central nervous system targets. We provide detailed, field-proven experimental protocols to enable the scientific community to rigorously test these hypotheses.

The Strategic Value of Fluorinated Aminopyridines in Drug Design

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1][2] Its derivatives have been successfully developed into drugs with diverse therapeutic applications, from anti-inflammatory to anti-HIV agents.[2] The introduction of a fluorine atom onto the pyridine ring is a well-established strategy to enhance a molecule's drug-like properties.[3] Fluorine's high electronegativity can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[3][4] The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[4] Furthermore, fluorination can alter the pKa of nearby functional groups, which can improve oral bioavailability and cell membrane permeability.[4] The N-methylation of the exocyclic amine in this compound further refines its properties, potentially enhancing selectivity and fine-tuning its interaction with target proteins.[5]

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The synthesis of this compound can be approached through several established methods in medicinal chemistry.

Conceptual Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from a commercially available di-substituted pyridine. A nucleophilic aromatic substitution (SNAr) reaction is a common and effective method for the amination of halopyridines.

Caption: Conceptual synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,5-difluoropyridine (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add potassium carbonate (2.0 equivalents) as a base, followed by the slow addition of a solution of methylamine (1.2 equivalents, e.g., 40% in water).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Molecular Weight 126.13 g/mol Calculated from the molecular formula C6H7FN2.
logP ~1.5 - 2.0The fluorine atom increases lipophilicity compared to the non-fluorinated analog.
pKa (pyridinium) ~3-4The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen.
Blood-Brain Barrier Permeability Moderate to HighThe low molecular weight and increased lipophilicity suggest good potential for CNS penetration.

Potential Therapeutic Applications: A Read-Across Analysis

Based on the extensive literature on structurally related fluorinated pyridines and 2-aminopyridine derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Kinase Inhibition in Oncology

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4][6] Many approved and investigational kinase inhibitors feature this motif, which often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The fluorine atom in this compound can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, a crucial attribute for oncology drugs.[4] The N-methyl group can provide additional selectivity by probing specific pockets within the ATP-binding site.

Hypothesized Mechanism of Action: Kinase Inhibition

G cluster_0 Kinase Active Site Kinase Kinase Hinge Region Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase Phosphorylation Phosphorylation Blocked 5-F-N-Me-Pyr This compound 5-F-N-Me-Pyr->Kinase Competitive Binding

Caption: Hypothesized competitive inhibition of a protein kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8][9]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in kinase buffer.

    • In a 384-well plate, add serial dilutions of this compound.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9][10]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Central Nervous System (CNS) Disorders

The favorable physicochemical properties of this compound, particularly its predicted lipophilicity and low molecular weight, suggest its potential to cross the blood-brain barrier (BBB).[11] Derivatives of 2-aminopyridine have been investigated for various CNS disorders, including neurodegenerative diseases.[12][13] The mechanism of action in the CNS could be varied, potentially involving the modulation of ion channels, GPCRs, or CNS-specific kinases.

Experimental Workflow: Assessing Blood-Brain Barrier Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the BBB.[14][15]

G cluster_0 PAMPA Plate Donor_Well Donor Well Test Compound in Buffer (pH 7.4) Membrane Artificial Membrane (Porcine Brain Lipid) Donor_Well->Membrane Passive Diffusion Acceptor_Well Acceptor Well Buffer (pH 7.4) Membrane->Acceptor_Well

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA-BBB Assay

  • Membrane Preparation: Coat a 96-well filter plate with a solution of porcine brain lipid in an organic solvent and allow the solvent to evaporate, forming an artificial membrane.[16]

  • Assay Setup:

    • Fill the donor wells with a buffered solution (pH 7.4) of this compound.

    • Fill the acceptor wells with the same buffer.

  • Incubation: Place the filter plate onto the donor plate and incubate for 5 hours at room temperature with gentle shaking.[15]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) and classify the compound's BBB permeability potential (low, medium, high) by comparing its Pe value to that of known standards.

Pharmacokinetic Considerations: The Role of Fluorine in Metabolic Stability

A key challenge in drug development is ensuring that a compound has a suitable pharmacokinetic profile, including a reasonable half-life in the body. The strategic placement of fluorine can block metabolic hotspots on a molecule, thereby increasing its resistance to degradation by cytochrome P450 enzymes in the liver.[17]

Experimental Workflow: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[18][19]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Incubation:

    • In a 96-well plate, incubate this compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[18][20]

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[18]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[20]

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule that warrants further investigation for its therapeutic potential. The strong precedent set by related fluorinated 2-aminopyridine derivatives in oncology and neuroscience provides a solid foundation for its evaluation in these areas. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically characterize its biological activity and drug-like properties. Future work should focus on broad kinase screening to identify specific targets, followed by cell-based assays to confirm on-target activity and preliminary toxicity assessments. Successful outcomes from these in vitro studies would provide the necessary impetus for advancing this intriguing compound into in vivo models of disease.

References

A Comprehensive Technical Guide to 5-fluoro-N-methylpyridin-2-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. Within the vast landscape of heterocyclic scaffolds, the pyridine ring stands out as a privileged structure, present in numerous approved drugs.[1] The strategic placement of a fluorine atom on the pyridine ring, coupled with other functional groups, creates a versatile building block for the synthesis of novel therapeutics.

5-fluoro-N-methylpyridin-2-amine (CAS No. 868636-72-0) is a prime example of such a valuable synthetic intermediate.[2] Its structure combines the advantageous properties of a fluorinated pyridine with a reactive secondary amine, making it a highly sought-after component in drug discovery programs. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, offering insights for its effective utilization in the development of next-generation pharmaceuticals.

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the N-methylation of its precursor, 2-amino-5-fluoropyridine. Several methods for N-methylation of amines are available, with the choice of reagents and conditions depending on the scale of the synthesis and the desired purity.[3][4]

A common laboratory-scale synthesis involves the use of a methylating agent such as methyl iodide in the presence of a base. The following protocol is a representative example of this transformation.

Synthetic Workflow

Synthesis of this compound 2-amino-5-fluoropyridine 2-amino-5-fluoropyridine Reaction N-methylation 2-amino-5-fluoropyridine->Reaction Reagents Methyl iodide (CH3I) Sodium Hydride (NaH) Tetrahydrofuran (THF) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup This compound This compound Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: N-methylation of 2-amino-5-fluoropyridine

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-amino-5-fluoropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The flask is flushed with nitrogen, and anhydrous THF is added to create a suspension.

  • Addition of Starting Material: 2-amino-5-fluoropyridine (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.

  • Methylation: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 868636-72-0[2]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance Off-white to yellow solid (typical)
Purity ≥98% (commercially available)
Hazard Statements H302, H315, H319, H335

The presence of the electron-withdrawing fluorine atom at the 5-position decreases the basicity of the pyridine nitrogen compared to its non-fluorinated analog. This modulation of pKa can be advantageous in drug design to avoid off-target interactions. The N-methyl group provides steric bulk and can influence the conformational preferences of molecules derived from this building block. The secondary amine is a key reactive handle, readily participating in a variety of chemical transformations.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with characteristic coupling patterns influenced by the fluorine atom. A singlet or doublet for the N-methyl group and a broad signal for the N-H proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and a strong C-F stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors and central nervous system (CNS) active agents.[7] The fluorinated aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.

Case Study: Befiradol and the Importance of the Substituted Aminopyridine Scaffold

A notable example of a drug candidate containing a structurally related moiety is Befiradol (F-13,640) , a potent and selective 5-HT1A receptor full agonist that has been investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease.[8] Befiradol's chemical structure is 3-Chloro-4-fluorophenyl-[4-fluoro-4-([(5-methylpyridin-2-yl)methylamino]methyl)piperidin-1-yl]methanone. Although it contains a 5-methyl instead of a 5-fluoro substituent, the overall scaffold highlights the importance of the substituted N-methylpyridin-2-amine motif in achieving high-affinity and selective interactions with biological targets.

The development of Befiradol and other 5-HT1A agonists has shown that modifications on the pyridine ring, such as the introduction of a methyl group, can synergistically enhance the desired pharmacological properties.[9] This underscores the potential of this compound to serve as a key building block for the synthesis of novel CNS agents with improved efficacy and safety profiles.

Role in Kinase Inhibitor Synthesis

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The amino group acts as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The fluorine atom in this compound can contribute to enhanced binding affinity through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting inhibitor.

The secondary amine of this compound allows for its facile incorporation into various kinase inhibitor scaffolds through reactions such as nucleophilic aromatic substitution (SNAr) or amide bond formation.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

Many kinase inhibitors target components of critical signaling pathways that are dysregulated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

5-fluoro-N-methylpyridin-2-amine (CAS 868636-72-0) is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its structural motifs are of significant interest to researchers developing novel therapeutic agents. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety and handling guidelines for this compound, drawing upon available safety data for the compound and structurally related molecules.

The fluorination of organic compounds can significantly alter their biological and toxicological properties. Similarly, the pyridine core, a common scaffold in pharmaceuticals, can present its own set of handling challenges. This guide is designed to equip researchers with the knowledge to conduct a thorough risk assessment and implement appropriate control measures when working with this compound.

Hazard Identification and Classification

Based on the available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are supported by data from structurally similar compounds, which indicate risks of acute toxicity, skin and eye irritation, and respiratory tract irritation.[4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
CAS Number 868636-72-0[1][2]
Molecular Formula C6H7FN2[1][2]
Molecular Weight 126.13 g/mol [1]
Appearance Not explicitly stated, but related compounds are powders or solids.[5]
Boiling Point Not available[1]
Melting Point Not available[1]
Density Not available[1]

Risk Assessment and Exposure Control

A thorough risk assessment should be conducted before any experiment involving this compound. This involves evaluating the potential routes of exposure and implementing appropriate control measures to minimize risk.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[9][10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves properly and wash hands thoroughly after handling.[11]

    • Lab Coat: A flame-retardant lab coat should be worn to protect street clothes and skin from contamination.[12]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne exposure, a NIOSH-approved respirator may be necessary.[5][13]

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Exposure Controls cluster_action Action Start Start: Handling this compound Assess_Task Assess the Task: - Weighing - Solution Prep - Reaction Start->Assess_Task Engineering_Controls Engineering Controls: - Chemical Fume Hood - Proper Ventilation Assess_Task->Engineering_Controls Always Required PPE Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Engineering_Controls->PPE Always Required Respiratory Consider Respiratory Protection: - High concentration? - Dust generation? PPE->Respiratory Task Dependent Proceed Proceed with Experiment Respiratory->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8][11]

  • Grounding: For larger quantities, use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[9][14]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8][14]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures
  • Spill Response: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[6][11] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

The following diagram outlines the general emergency response workflow:

Emergency_Response_Workflow cluster_event Emergency Event cluster_response Immediate Response cluster_followup Follow-up Actions Event Exposure or Spill Occurs Assess_Situation Assess the Situation: - Nature of event - Immediate danger Event->Assess_Situation First_Aid Administer First Aid (as per Section 4.1) Assess_Situation->First_Aid If Exposure Spill_Control Control the Spill (as per Section 4.2) Assess_Situation->Spill_Control If Spill Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Report_Incident Report the Incident to EHS Spill_Control->Report_Incident Seek_Medical->Report_Incident

Caption: General workflow for emergency response.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[11][14]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[11]

Toxicological Information

While comprehensive toxicological data for this compound is limited, the available information and data from analogous compounds suggest potential health effects.

  • Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[1]

  • Chronic Effects: No specific data is available on the long-term effects of exposure.

  • Carcinogenicity: No components of similar products are listed as carcinogens by IARC or ACGIH.[4]

It is important to note that the toxicological properties of many research chemicals have not been fully investigated. Therefore, it is prudent to handle all such compounds with a high degree of caution.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a strong foundation of safety awareness and adherence to established protocols. By understanding the hazards, conducting thorough risk assessments, and utilizing appropriate controls, researchers can safely harness the synthetic potential of this valuable compound. This guide serves as a critical resource, but it is incumbent upon each individual scientist to remain vigilant and prioritize safety in all laboratory operations.

References

A Technical Guide to 5-Fluoro-N-methylpyridin-2-amine: Synthesis, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-fluoro-N-methylpyridin-2-amine, a crucial heterocyclic building block in modern medicinal chemistry. While specific public-domain data on this exact compound is limited, its strategic value can be understood through the well-established importance of its structural components: the 2-aminopyridine scaffold and the bioisosteric fluorine atom. This document outlines the compound's physicochemical properties, details robust and plausible synthetic pathways derived from established literature on close analogs, and explores its potential as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols, safety guidelines, and workflow visualizations are provided to equip researchers and drug development professionals with the necessary knowledge to leverage this versatile molecule in their discovery programs.

The Strategic Importance of Fluorinated Pyridine Scaffolds

In contemporary drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The 2-aminopyridine moiety is a "privileged scaffold," appearing in numerous approved drugs and clinical candidates.[1][2][3] It serves as a versatile pharmacophore capable of forming critical hydrogen bonds and participating in various coupling reactions. The combination of these two features in this compound creates a high-value intermediate, pre-optimized for favorable drug-like properties. Its structure is analogous to intermediates used in the synthesis of pharmaceuticals for conditions ranging from diabetic nephropathy to neurological disorders, underscoring its relevance.[1][2]

Physicochemical and Spectroscopic Profile

Characterizing a novel or specialized intermediate is the first step in its application. Below is a summary of the key identifiers and calculated properties for this compound.

PropertyValueSource
CAS Number 868636-72-0American Elements[4]
Molecular Formula C₆H₇FN₂American Elements[4]
Molecular Weight 126.13 g/mol Calculated
Appearance Expected to be a solid (based on analogs)N/A
Purity ≥ 95-98% (Typical for commercial grade)N/A
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °CBased on analog data[5]

Synthesis and Manufacturing Pathways

A robust and scalable synthesis is critical for the utility of any pharmaceutical intermediate. The most logical and industrially viable approach to this compound involves a two-stage process: the synthesis of the key precursor, 2-amino-5-fluoropyridine, followed by selective N-methylation.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to 2-amino-5-fluoropyridine as the immediate precursor. This precursor is a well-documented compound with established synthetic routes.

G target This compound disconnection C-N bond formation (N-Methylation) target->disconnection precursor 2-Amino-5-fluoropyridine disconnection->precursor

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Precursor: 2-Amino-5-fluoropyridine

2-Amino-5-fluoropyridine is a vital intermediate for peptide deformylase inhibitors like LBM415.[6][7] A common and effective route starts from the more readily available 2-aminopyridine, proceeding through nitration, diazotization, and a Schiemann reaction to introduce the fluorine atom.[7]

G cluster_0 Synthesis of 2-Amino-5-fluoropyridine A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Diazo-5-nitropyridine salt B->C Diazotization (NaNO₂, HBF₄) D 2-Fluoro-5-nitropyridine (Schiemann Reaction) C->D Thermal Decomposition E 2-Amino-5-fluoropyridine D->E Reduction (e.g., H₂, Pd/C)

Caption: Key steps in the synthesis of the 2-amino-5-fluoropyridine precursor.

This multi-step synthesis is well-optimized, with reported overall yields being respectable for such a sequence.[7] The Schiemann reaction, while classic, is reliable for introducing fluorine onto an aromatic ring.

Final Step: Selective N-Methylation

The final conversion to this compound requires the selective methylation of the exocyclic amino group. Several methods are viable, with the choice depending on scale, cost, and safety considerations.

  • Reductive Amination: This is often the preferred method for achieving mono-alkylation. The reaction of 2-amino-5-fluoropyridine with formaldehyde to form an imine, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄), yields the desired product cleanly. This method avoids the over-methylation often seen with alkyl halides.

  • Classical N-Alkylation: Using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) can be effective. However, this approach requires careful control of stoichiometry and temperature to minimize the formation of the di-methylated byproduct. The choice of a polar aprotic solvent like THF or DMF is crucial.

G cluster_1 N-Methylation Workflow start 2-Amino-5-fluoropyridine reaction Reductive Amination (Formation of Imine, followed by Reduction) start->reaction reagents Formaldehyde (CH₂O) Sodium Borohydride (NaBH₄) Methanol (Solvent) reagents->reaction product This compound reaction->product

Caption: Proposed workflow for the final N-methylation step.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous compounds.[6][8] Researchers must first perform a thorough risk assessment and optimize conditions on a small scale.

Protocol: Synthesis of 2-Amino-5-fluoropyridine

This protocol is a conceptual adaptation of the route described in the literature.[6][7]

  • Nitration: Cool a stirring solution of concentrated sulfuric acid. Slowly add 2-aminopyridine, maintaining the temperature below 10°C. Add fuming nitric acid dropwise. After the addition is complete, allow the mixture to warm to 45°C and stir for 2 hours.[7] Quench the reaction by pouring it onto ice and neutralize with aqueous ammonia to precipitate 2-amino-5-nitropyridine.

  • Diazotization & Schiemann Reaction: Suspend the 2-amino-5-nitropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at -5°C. Add a solution of sodium nitrite (NaNO₂) dropwise. The resulting diazonium salt is filtered, washed with cold ether, and dried. The dry salt is then heated carefully to 130°C to effect thermal decomposition to 2-fluoro-5-nitropyridine.[7]

  • Reduction: Dissolve the 2-fluoro-5-nitropyridine in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the mixture in a hydrogenation reactor and introduce hydrogen gas (H₂).[9] Maintain the reaction at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.[9]

  • Workup & Purification: Filter the reaction mixture through Celite to remove the catalyst.[9] Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-5-fluoropyridine.

Protocol: N-Methylation via Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-fluoropyridine (1.0 eq) and methanol (10 vol). Stir until fully dissolved.

  • Imine Formation: Add aqueous formaldehyde (37% solution, 1.1 eq) to the solution. Stir at room temperature for 1 hour to allow for the formation of the intermediate imine/hemiaminal.

  • Reduction: Cool the flask to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Quenching & Workup: After the addition is complete, remove the ice bath and stir at room temperature for 3 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related fluorinated and aminated pyridines provides a strong basis for hazard assessment.[10][11][12][13]

  • Hazard Classification (Expected):

    • Harmful if swallowed.[12]

    • Causes skin irritation.[10][12]

    • Causes serious eye irritation.[10][12]

    • May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[10]

    • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Handling:

    • Avoid contact with skin and eyes.[15]

    • Wash hands thoroughly after handling.[10]

    • Keep away from strong oxidizing agents and strong acids.[14]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

    • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Conclusion

This compound stands as a strategically important, though under-documented, pharmaceutical intermediate. By leveraging the established principles of medicinal chemistry regarding fluorination and privileged scaffolds, its value becomes clear. The synthetic pathways, derived from robust and scalable chemistry of its precursors, demonstrate its accessibility. This guide provides the foundational knowledge for researchers to synthesize, handle, and incorporate this versatile building block into discovery pipelines, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 5-fluoro-N-methylpyridin-2-amine: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-fluoro-N-methylpyridin-2-amine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better oral bioavailability. The N-methyl group on the exocyclic amine can further influence these properties and provide a vector for additional molecular interactions. This application note provides a comprehensive, two-part protocol for the synthesis of this compound, designed for researchers and scientists in the pharmaceutical and chemical development sectors. The protocol is based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Part 1: Synthesis of the Precursor, 2-Amino-5-fluoropyridine

The synthesis of the target molecule commences with the preparation of the essential precursor, 2-amino-5-fluoropyridine. A robust and frequently employed method for this transformation involves a multi-step sequence starting from the readily available 2-aminopyridine. This route includes nitration, acetylation, reduction of the nitro group, a diazotization-fluorination (Balz-Schiemann type) reaction, and finally deacetylation.[1][2] This pathway is advantageous as it avoids the use of more expensive or less accessible starting materials.

Reaction Scheme: Synthesis of 2-Amino-5-fluoropyridine

G cluster_0 Synthesis of 2-Amino-5-fluoropyridine 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride 2-Acetamido-5-nitropyridine 2-Acetamido-5-nitropyridine 2-Acetamidopyridine->2-Acetamido-5-nitropyridine HNO3, H2SO4 5-Amino-2-acetamidopyridine 5-Amino-2-acetamidopyridine 2-Acetamido-5-nitropyridine->5-Amino-2-acetamidopyridine H2, Pd/C 2-Acetamido-5-fluoropyridine 2-Acetamido-5-fluoropyridine 5-Amino-2-acetamidopyridine->2-Acetamido-5-fluoropyridine 1. NaNO2, HBF4 2. Heat 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Acetamido-5-fluoropyridine->2-Amino-5-fluoropyridine aq. HCl

Caption: Overall reaction scheme for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine.

Experimental Protocol: 2-Amino-5-fluoropyridine

Step 1: Acetylation of 2-Aminopyridine

  • To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2-acetamidopyridine.

Step 2: Nitration of 2-Acetamidopyridine

  • To a stirred mixture of concentrated sulfuric acid, add 2-acetamidopyridine in portions, maintaining the temperature below 10 °C with an ice bath.

  • Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated 2-acetamido-5-nitropyridine by filtration, wash with water, and dry.

Step 3: Reduction of 2-Acetamido-5-nitropyridine

  • In a hydrogenation vessel, dissolve 2-acetamido-5-nitropyridine in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-amino-2-acetamidopyridine.

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Dissolve 5-amino-2-acetamidopyridine in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to form the diazonium salt.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.

  • Gently heat the dried diazonium salt until nitrogen evolution ceases to yield 2-acetamido-5-fluoropyridine.

Step 5: Deacetylation

  • Reflux a suspension of 2-acetamido-5-fluoropyridine in aqueous hydrochloric acid for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base such as sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 2-amino-5-fluoropyridine.

Reagent/ParameterQuantity/ConditionPurpose
Acetylation
2-Aminopyridine1 eqStarting material
Acetic Anhydride1.1 eqAcetylating agent
Nitration
2-Acetamidopyridine1 eqSubstrate
Conc. H2SO4Solvent/CatalystAcid catalyst
Fuming HNO3Nitrating agentIntroduction of nitro group
Reduction
2-Acetamido-5-nitropyridine1 eqSubstrate
10% Pd/CCatalystHydrogenation catalyst
H2 gas50 psiReducing agent
Diazotization
5-Amino-2-acetamidopyridine1 eqSubstrate
HBF4Diazotizing agentForms diazonium salt
NaNO2Diazotizing agentForms nitrous acid in situ
Deacetylation
2-Acetamido-5-fluoropyridine1 eqSubstrate
Aq. HClCatalystAcid-catalyzed hydrolysis

Part 2: N-Methylation of 2-Amino-5-fluoropyridine

With the precursor in hand, the final step is the selective mono-N-methylation of the primary amino group. A common and effective method for this transformation is the use of a strong base to deprotonate the amine, followed by reaction with a methylating agent. Sodium hydride (NaH) is a suitable base for this purpose, and methyl iodide (MeI) serves as an efficient methyl source.[3] Care must be taken to control the stoichiometry to favor mono-methylation over di-methylation.

Reaction Scheme: N-Methylation

G cluster_1 N-Methylation 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Sodium 2-(methylamino)-5-fluoropyridin-1-ide Sodium 2-(methylamino)-5-fluoropyridin-1-ide 2-Amino-5-fluoropyridine->Sodium 2-(methylamino)-5-fluoropyridin-1-ide NaH, THF This compound This compound Sodium 2-(methylamino)-5-fluoropyridin-1-ide->this compound CH3I

Caption: Reaction scheme for the N-methylation of 2-amino-5-fluoropyridine.

Experimental Protocol: this compound
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 2-amino-5-fluoropyridine (1 equivalent) in anhydrous THF dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Reagent/ParameterQuantity/ConditionPurpose
2-Amino-5-fluoropyridine1 eqStarting material
Sodium Hydride (60%)1.1 eqBase
Anhydrous THF-Solvent
Methyl Iodide1.05 eqMethylating agent
Temperature0 °C to RTReaction condition
Inert AtmosphereArgon or NitrogenPrevents reaction with moisture and air

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water, releasing hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrating agents (fuming nitric acid and sulfuric acid) are highly corrosive. Handle with extreme care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the structure and the presence of the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a detailed and reliable two-part protocol for the synthesis of this compound. The synthesis of the 2-amino-5-fluoropyridine precursor is a well-established route, and the subsequent N-methylation protocol is based on a standard and effective transformation. By following these procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for application in pharmaceutical research and development.

References

Application Notes and Protocols for the Use of 5-fluoro-N-methylpyridin-2-amine Scaffolds in PET Tracer Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following application notes and protocols are based on established principles of radiochemistry and the synthesis of analogous aminopyridine-based Positron Emission Tomography (PET) tracers. While direct literature on the use of 5-fluoro-N-methylpyridin-2-amine as a PET tracer precursor is not extensively available, the methodologies described herein are representative and scientifically grounded in published procedures for structurally similar compounds.

Introduction: The Potential of Fluorinated Aminopyridines in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative functional information about physiological, biochemical, and pharmacological processes in vivo.[1][2] The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs. Its incorporation into PET tracers can provide valuable insights into drug distribution and target engagement.

The introduction of Fluorine-18 (¹⁸F), with its favorable decay characteristics (t½ = 109.8 min, β+ = 97%), into these scaffolds is a key strategy in modern radiopharmaceutical development.[1] Fluorinated aminopyridine derivatives, such as those based on a this compound core, are of particular interest due to their potential for high binding affinity and selectivity to a variety of biological targets, including enzymes and receptors in the central nervous system.

This document provides a comprehensive guide to the conceptual application of this compound in the development of novel ¹⁸F-labeled PET tracers. We will explore the rationale behind precursor design, detailed radiolabeling protocols via nucleophilic aromatic substitution, and essential quality control procedures.

Precursor Design and Synthesis Strategy

The successful radiosynthesis of an ¹⁸F-labeled PET tracer hinges on a well-designed precursor molecule.[3] For the incorporation of ¹⁸F onto a pyridine ring, nucleophilic aromatic substitution (SNAr) is a highly effective and widely used method.[1][4][5] In this approach, a precursor molecule bearing a good leaving group at the desired labeling position is reacted with activated [¹⁸F]fluoride.

For a hypothetical PET tracer incorporating the this compound moiety, a suitable precursor would feature a leaving group at the 5-position of the pyridine ring. Excellent leaving groups for this purpose include a nitro group (-NO₂) or a trimethylammonium salt (-N(CH₃)₃⁺).[1][6] The pyridine nitrogen atom itself serves to activate the ring for nucleophilic attack, particularly at the ortho and para positions.[4][5]

The synthesis of such a precursor would typically involve standard organic chemistry techniques. For instance, a 5-nitro-N-methylpyridin-2-amine derivative could be synthesized and subsequently used for radiolabeling. The non-radioactive reference standard, this compound, would also be synthesized for analytical comparison and biological assays.

Radiolabeling Protocol: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

This protocol describes a representative one-pot method for the synthesis of a hypothetical PET tracer, "[¹⁸F]Tracer-X," from a nitro-precursor.

Materials and Equipment
  • Radionuclide: [¹⁸F]Fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

  • Reagents:

    • Precursor: 5-nitro-N-methylpyridin-2-amine derivative (1-2 mg)

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (CH₃CN)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Water for injection (WFI)

    • Ethanol for injection

    • 0.9% Sodium chloride for injection

  • Equipment:

    • Automated radiosynthesis module or a shielded hot cell

    • Reaction vessel (e.g., V-vial)

    • Heating and cooling system

    • Nitrogen or argon gas supply

    • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

    • Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems with a radioactivity detector

    • Sterile filters (0.22 µm)

Step-by-Step Radiolabeling Procedure
  • [¹⁸F]Fluoride Trapping and Activation:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon gas at elevated temperature (e.g., 110 °C) to form the anhydrous, reactive K[¹⁸F]F-K₂₂₂ complex.

  • Nucleophilic Radiofluorination:

    • The nitro-precursor (1-2 mg), dissolved in anhydrous DMSO (0.5 mL), is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction vessel is sealed and heated to a specific temperature (typically between 120-180 °C) for a defined period (5-20 minutes).[1][7] The optimal temperature and time should be determined empirically for each specific precursor.

  • Purification of the Crude Product:

    • After cooling, the reaction mixture is diluted with water to reduce the solvent strength.

    • The diluted mixture is then passed through a C18 SPE cartridge to trap the crude radiolabeled product and separate it from unreacted [¹⁸F]fluoride and polar impurities.

    • The cartridge is washed with water to remove any remaining polar impurities.

    • The crude product is eluted from the cartridge with a suitable organic solvent, such as acetonitrile or ethanol.

  • HPLC Purification:

    • The eluted crude product is injected onto a semi-preparative HPLC column (e.g., C18) to separate the desired ¹⁸F-labeled tracer from the precursor and any non-radioactive byproducts.

    • The fraction corresponding to the radiolabeled product is collected.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to remove the HPLC solvents.

    • The final product is then eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection, followed by sterile filtration through a 0.22 µm filter.

Rationale Behind Experimental Choices
  • Kryptofix 2.2.2 (K₂₂₂): This cryptand chelates the potassium ion, increasing the nucleophilicity of the "naked" fluoride ion, which is essential for the SNAr reaction.

  • Anhydrous Conditions: Water can solvate the fluoride ion, reducing its reactivity. Therefore, azeotropic drying with acetonitrile is a critical step.

  • High Temperature: Nucleophilic aromatic substitution on an electron-rich pyridine ring, even with an activating nitro group, often requires thermal energy to overcome the activation barrier.

  • DMSO as Solvent: This polar aprotic solvent is ideal for SNAr reactions as it effectively solvates the potassium-K₂₂₂ complex while poorly solvating the fluoride anion, thus enhancing its nucleophilicity.

  • HPLC Purification: This is crucial for ensuring high radiochemical purity by removing the unlabeled precursor, which could compete with the tracer for binding to the target and reduce the specific activity.

Visualization of the Radiolabeling Workflow

Radiolabeling_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Radiofluorination cluster_2 Step 3: Purification & Formulation F18_aq [¹⁸F]F⁻ (aqueous) Anion_Exchange Anion Exchange Cartridge F18_aq->Anion_Exchange Trapping Elution Elution with K₂₂₂/K₂CO₃ Anion_Exchange->Elution Drying Azeotropic Drying Elution->Drying Activated_F18 K[¹⁸F]F-K₂₂₂ Complex Drying->Activated_F18 Reaction Heating (120-180 °C) Activated_F18->Reaction Precursor Nitro-Precursor in DMSO Precursor->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture SPE_Purification C18 SPE Crude_Mixture->SPE_Purification HPLC Semi-preparative HPLC SPE_Purification->HPLC Formulation Formulation HPLC->Formulation Final_Product [¹⁸F]Tracer-X for Injection Formulation->Final_Product

References

experimental procedure for N-methylation of 2-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-(Methylamino)-5-fluoropyridine

Abstract

This comprehensive application note provides a detailed experimental procedure for the selective N-methylation of 2-amino-5-fluoropyridine, a critical building block in contemporary drug discovery. The protocol herein emphasizes a classical and robust approach using methyl iodide as the alkylating agent and sodium hydride as the base. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, justifying the selection of reagents and conditions to ensure reproducibility and high yield. It includes a thorough characterization of the final product, a detailed safety protocol for handling hazardous reagents, and a troubleshooting guide to address potential experimental challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic scaffolds.

Introduction: The Significance of N-Methylated Pyridines

N-methylated amines, particularly within heterocyclic frameworks, are privileged structures in medicinal chemistry. The introduction of a methyl group to a nitrogen atom can profoundly and beneficially alter the physicochemical properties of a molecule. These modifications include:

  • Modulation of Basicity: N-methylation of an exocyclic amino group on a pyridine ring can fine-tune the pKa, influencing drug-receptor interactions and pharmacokinetic profiles.

  • Improved Metabolic Stability: The methyl group can shield the nitrogen from metabolic enzymes, such as monoamine oxidases, thereby increasing the compound's half-life.

  • Enhanced Potency and Selectivity: The addition of a methyl group can provide critical steric or electronic interactions within a target's binding pocket, often leading to increased potency and selectivity.

2-Amino-5-fluoropyridine is a valuable starting material for synthesizing a range of active pharmaceutical ingredients.[1][2][3] Its selective mono-N-methylation is a key transformation, yet it presents a common synthetic challenge: preventing undesired over-alkylation to the quaternary ammonium salt or dimethylated product.[4][5][6] This guide provides a field-proven protocol designed to favor the formation of the desired mono-methylated product, 2-(methylamino)-5-fluoropyridine.

Mechanistic Rationale and Reagent Selection

The chosen method is a direct N-alkylation via a nucleophilic substitution (SN2) reaction. The core principle involves enhancing the nucleophilicity of the exocyclic amino group to facilitate its attack on the electrophilic methyl source.

The Role of the Base: Achieving Regioselectivity

The 2-aminopyridine scaffold possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic ring nitrogen. For selective methylation on the exocyclic amine, its nucleophilicity must be significantly greater than that of the ring nitrogen. This is achieved by using a strong, non-nucleophilic base like sodium hydride (NaH).

  • Deprotonation: Sodium hydride irreversibly deprotonates the exocyclic amino group, which is more acidic than any C-H bond on the ring, to form a highly nucleophilic sodium amide anion.

  • Increased Nucleophilicity: The resulting anion is a far more potent nucleophile than the neutral lone pair on the ring nitrogen.

  • Regioselective Attack: This amide anion then selectively attacks the methylating agent, ensuring the reaction proceeds at the desired position.

The Methylating Agent: Reactivity and Handling

Methyl iodide (CH3I) is selected as the methylating agent due to its high reactivity. The carbon-iodine bond is relatively weak and highly polarizable, making the methyl carbon an excellent electrophile for the SN2 reaction. While highly effective, methyl iodide is toxic and must be handled with appropriate safety precautions.[7] Alternative methylating agents include dimethyl sulfate and methyl triflate, which are also highly reactive and hazardous.[8]

Solvent Choice

Anhydrous tetrahydrofuran (THF) is an ideal solvent for this reaction. It is aprotic, meaning it will not interfere with the strong base, and it effectively solvates the sodium amide intermediate. Its relatively low boiling point also simplifies removal during the work-up procedure.

Visualized Reaction Scheme

The overall transformation is depicted below.

G cluster_product Product Reactant 2-Amino-5-fluoropyridine Arrow + Reagent1 NaH (1.1 eq) Reagent2 CH3I (1.1 eq) Solvent Anhydrous THF Product 2-(Methylamino)-5-fluoropyridine Arrow->Product 0 °C to RT

Caption: Reaction scheme for the N-methylation of 2-amino-5-fluoropyridine.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )EquivalentsAmount
2-Amino-5-fluoropyridine[21717-96-4]112.111.01.12 g (10 mmol)
Sodium Hydride (60% in mineral oil)[7646-69-7]24.001.10.44 g (11 mmol)
Methyl Iodide[74-88-4]141.941.10.68 mL (11 mmol)
Anhydrous Tetrahydrofuran (THF)[109-99-9]72.11-50 mL
Saturated NH4Cl (aq)N/AN/A-~20 mL
Ethyl Acetate (EtOAc)[141-78-6]88.11-~150 mL
Brine (Saturated NaCl)N/AN/A-~50 mL
Anhydrous MgSO4[7487-88-9]120.37-~5 g
Silica Gel (for chromatography)[7631-86-9]60.08-As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Septa and syringes

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with a stir bar, a nitrogen/argon inlet, and two septa. Flame-dry the flask under vacuum and backfill with inert gas to ensure anhydrous conditions.

  • Reagent Addition: Add the 2-amino-5-fluoropyridine (1.12 g, 10 mmol) to the flask, followed by anhydrous THF (50 mL). Stir the solution until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add the sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper gas outlet (bubbler). Stir the resulting suspension at 0 °C for 30 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL) to destroy any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure product.

  • Final Product: Combine the product-containing fractions and remove the solvent in vacuo to yield 2-(methylamino)-5-fluoropyridine as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-methylation synthesis.

Product Characterization

The identity and purity of the synthesized 2-(methylamino)-5-fluoropyridine should be confirmed using standard analytical techniques.

TechniqueExpected Results
1H NMR (400 MHz, CDCl3)δ 7.95 (d, 1H, Ar-H), 7.20 (ddd, 1H, Ar-H), 6.40 (dd, 1H, Ar-H), 4.80 (br s, 1H, N-H), 2.90 (d, 3H, N-CH3). Note: The coupling of the methyl protons to the N-H proton results in a doublet.
13C NMR (100 MHz, CDCl3)δ 158.0 (d), 154.5 (d), 136.0 (d), 125.5 (d), 108.0 (d), 29.5 (s). Note: Carbons will show coupling to the fluorine atom (nJCF).
Mass Spec. (ESI+)Expected m/z: 127.06 [M+H]+.
Appearance White to off-white solid.
Yield Expected: 75-85%.

Critical Safety Precautions

This procedure involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum, consider double-gloving).[7][9][10]

  • Fume Hood: All operations, especially handling sodium hydride and methyl iodide, must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors and flammable gases.[8][10]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never expose it to moisture. Quench excess NaH slowly and carefully at 0 °C.

  • Methyl Iodide (CH3I): Methyl iodide is a toxic, volatile liquid and a suspected carcinogen.[7] Handle it exclusively in a fume hood using a syringe for transfers. Avoid skin contact.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Quench any residual reactive materials before disposal.[11]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive sodium hydride. 2. Wet solvent or glassware. 3. Insufficient reaction time.1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use to remove oil. 2. Ensure all glassware is flame-dried and solvent is properly dried. 3. Allow the reaction to stir longer at room temperature or gently heat to 40 °C.
Formation of Dimethylated Product 1. Excess methyl iodide was used. 2. Reaction temperature was too high.1. Use no more than 1.1 equivalents of methyl iodide. 2. Maintain the initial addition at 0 °C and do not exceed room temperature for the reaction.
Difficult Purification 1. Product co-elutes with starting material. 2. Oily product that won't solidify.1. Use a shallower gradient during column chromatography (e.g., 5% to 20% EtOAc in Hexanes). 2. Ensure all solvent is removed. Try triturating the oil with cold hexanes or pentane to induce crystallization.

References

analytical techniques for the characterization of 5-fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 5-fluoro-N-methylpyridin-2-amine

Abstract

This document provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of this compound (C₆H₇FN₂), a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research. As a key building block, its unambiguous characterization is paramount for ensuring the integrity, safety, and efficacy of final products. This guide moves beyond mere procedural descriptions to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for analysis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, grounded in established scientific principles and supported by authoritative references.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the class of fluorinated pyridines, which are prevalent scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] The N-methyl group further alters its polarity and hydrogen bonding capability compared to its parent amine, 2-amino-5-fluoropyridine.

Given its role as a critical intermediate, a multi-faceted analytical approach is not merely recommended but required to confirm its identity, quantify its purity, and identify any process-related impurities or degradants. This ensures batch-to-batch consistency and compliance with stringent regulatory standards.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development. The properties for this compound are presented below, calculated or extrapolated from its parent analogue, 2-amino-5-fluoropyridine.

PropertyValueSource / Method
Chemical Name This compoundIUPAC
Molecular Formula C₆H₇FN₂-
Molecular Weight 126.13 g/mol Calculated
CAS Number Not available (Parent: 21717-96-4)-
Appearance Expected: Off-white to light-colored solidExtrapolated[3]
Melting Point (°C) Estimated 85-95Extrapolated from parent (93-97 °C)[4]
Solubility Soluble in methanol, DMSO; sparingly soluble in waterExtrapolated[3]

Integrated Analytical Workflow

No single technique can provide a complete profile of a chemical entity. The robust characterization of this compound relies on an integrated workflow where chromatographic and spectroscopic methods provide complementary information.

Analytical_Workflow cluster_0 Sample: this compound cluster_1 Chromatographic Analysis (Purity & Impurities) cluster_2 Spectroscopic Analysis (Structural Confirmation) cluster_3 Final Characterization Report Sample Bulk Material HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Sample->FTIR MS High-Res MS Sample->MS Report Identity ✓ Purity ✓ Structure ✓ HPLC->Report Purity Assay, Impurity Profile GCMS->Report Volatile Impurities, ID Confirmation NMR->Report Unambiguous Structure FTIR->Report Functional Groups MS->Report Accurate Mass, Formula

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the gold standard for separating a target compound from impurities, making them essential for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of non-volatile compounds like this compound. A reverse-phase method is ideal due to the molecule's moderate polarity.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic nature, providing effective retention and separation of pyridine derivatives from both more polar and less polar impurities.[5]

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of impurities. A small amount of an acid modifier (e.g., formic or trifluoroacetic acid) is crucial. The basic nitrogen on the pyridine ring can interact with residual silanols on the silica support, causing poor peak shape (tailing). The acid protonates the amine, ensuring a single ionic state and minimizing these secondary interactions, resulting in sharp, symmetrical peaks.[6]

  • Detection: UV detection is chosen, with the wavelength set near the compound's absorbance maximum (λmax) to ensure high sensitivity. The λmax can be determined by running a photodiode array (PDA) scan.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile/water mixture to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection UV at 254 nm (or λmax)
    Gradient Program
    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor should be between 0.8 and 1.5.

  • Data Analysis: Calculate purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the polarity and hydrogen-bonding capability of the secondary amine in this compound, direct analysis can lead to poor chromatography. Derivatization is often required to enhance volatility and thermal stability.[7]

Causality Behind Method Choices:

  • Derivatization: Silylation is the preferred method. A silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group.[8] This blocks hydrogen bonding, reduces polarity, and increases volatility, leading to sharper peaks and improved resolution on a non-polar GC column.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, provides excellent separation for a wide range of derivatized analytes.[5]

  • Detection: Mass spectrometry provides not only quantification but also structural information from the fragmentation pattern, enabling the identification of unknown impurities.

Experimental Protocol: GC-MS Impurity Profile

GCMS_Workflow Sample 1. Weigh Sample (~1 mg) Solvent 2. Add Pyridine/Solvent (e.g., 100 µL) Sample->Solvent Reagent 3. Add Silylating Agent (e.g., MSTFA, 100 µL) Solvent->Reagent Heat 4. Heat Reaction (e.g., 60 °C for 30 min) Reagent->Heat Inject 5. Inject into GC-MS Heat->Inject

Caption: Workflow for sample derivatization prior to GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Derivatization: a. Place ~1 mg of the sample into a 2 mL autosampler vial. b. Add 100 µL of pyridine (as a catalyst and solvent). c. Add 100 µL of MSTFA. d. Cap the vial tightly and heat at 60 °C for 30 minutes. e. Cool to room temperature before injection.

  • GC-MS Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 250 °C
    Injection Mode Split (e.g., 20:1)
    Oven Program 100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
    MS Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Electron Ionization (EI) at 70 eV

    | Scan Range | 50 - 500 m/z |

  • Data Analysis: Identify peaks by comparing their mass spectra to reference libraries (e.g., NIST). Quantify relative to the main component peak area.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the compound beyond any doubt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. For this molecule, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential.

Causality Behind Method Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals will be the three aromatic protons on the pyridine ring, the N-H proton, and the N-methyl protons.

  • ¹³C NMR: Shows all unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic.

  • ¹⁹F NMR: Fluorine-19 is a 100% abundant, spin ½ nucleus, making ¹⁹F NMR highly sensitive.[9] The chemical shift of the fluorine is very sensitive to its electronic environment, and its coupling to nearby protons (³JHF) and carbons provides crucial connectivity information.[10][11]

Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed analysis, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can be performed.

  • Data Interpretation (Expected Signals in CDCl₃):

    Nucleus Position Expected δ (ppm) Multiplicity Coupling Constant (J, Hz)
    ¹H H-3 ~6.5-6.7 dd J(H3-H4) ≈ 8-9, J(H3-F5) ≈ 4-5
    H-4 ~7.2-7.4 ddd J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F5) ≈ 8-9
    H-6 ~7.8-8.0 d J(H6-F5) ≈ 2-3
    N-H Variable br s -
    N-CH₃ ~2.9-3.1 d J(H-H) ≈ 5 (coupling to N-H)
    ¹³C C-2 ~158-160 d J(C2-F5) ≈ 3-5
    C-3 ~108-110 d J(C3-F5) ≈ 5-7
    C-4 ~125-127 d J(C4-F5) ≈ 20-25
    C-5 ~150-155 d J(C5-F5) ≈ 240-260
    C-6 ~135-137 d J(C6-F5) ≈ 15-20
    N-CH₃ ~28-30 s -

    | ¹⁹F | F-5 | ~ -130 to -150 | ddd | J(F5-H4) ≈ 8-9, J(F5-H3) ≈ 4-5, J(F5-H6) ≈ 2-3 |

Note: Chemical shifts (δ) and coupling constants (J) are estimates based on similar structures and can vary with solvent and concentration.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is a rapid and simple method for confirming the presence of key structural motifs.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation (Expected Absorption Bands):

    Wavenumber (cm⁻¹) Assignment
    3200-3400 N-H stretch (secondary amine)[13]
    2900-3000 C-H stretch (aromatic and methyl)
    1550-1620 C=C and C=N ring stretching[14]
    1200-1350 C-F stretch (strong, characteristic)[13]

    | 1250-1350 | C-N stretch |

Conclusion

The analytical characterization of this compound is a critical undertaking that requires a synergistic combination of orthogonal techniques. HPLC provides the definitive measure of purity, while GC-MS offers a powerful method for identifying volatile impurities, especially when combined with derivatization. Concurrently, multinuclear NMR, FTIR, and high-resolution mass spectrometry provide an unambiguous confirmation of the molecular structure. The integrated workflow and detailed protocols presented in this guide offer a comprehensive framework for researchers and quality control scientists to ensure the identity and quality of this important chemical intermediate, thereby upholding the standards of scientific integrity and product safety.

References

Application Note: Strategic Approaches to the Electrophilic Functionalization of 5-fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-fluoro-N-methylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and agrochemical development.[1][2] Its reactivity is governed by a complex interplay of electronic effects from the pyridine nitrogen, an activating N-methylamino group, and a deactivating fluorine atom. This guide provides a detailed analysis of its reactivity towards common electrophiles, offering field-proven insights and detailed protocols for key transformations such as acylation, alkylation, and nitration. We will explore the causality behind experimental choices, focusing on controlling the site of reaction—either at the exocyclic amine or on the pyridine ring—to achieve desired synthetic outcomes.

Introduction: Understanding the Reactivity Profile

This compound (CAS 868636-72-0) presents a nuanced reactivity profile for electrophilic attack.[3] To predict its behavior, one must consider the directing effects of its functional groups:

  • N-Methylamino Group (-NHMe) at C2: This is a potent activating group that donates electron density to the ring via resonance (+M effect). It strongly directs electrophilic attack to the ortho (C3) and para (C5) positions.

  • Fluorine Atom (-F) at C5: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), deactivating the entire ring to electrophilic aromatic substitution.

  • Pyridine Nitrogen: The endocyclic nitrogen atom is inherently electron-withdrawing, which deactivates the α (C2, C6) and γ (C4) positions towards electrophiles.

Net Effect: The activating resonance effect of the N-methylamino group is the dominant factor in directing substitution. While the fluorine atom at C5 occupies the para position, it also deactivates the ring, making reactions require more forcing conditions than non-fluorinated analogs. Consequently, the primary site for electrophilic aromatic substitution is predicted to be the C3 position .

However, the exocyclic secondary amine is itself a potent nucleophile and often represents the kinetic site of attack for many electrophiles, particularly under neutral or basic conditions.

G cluster_molecule Reactivity Analysis of this compound Reagent This compound N_Attack Exocyclic N Attack (Kinetic Site) Reagent->N_Attack Fast, Reversible (Low Temp) C_Attack C3 Ring Attack (Thermodynamic Site) Reagent->C_Attack Slow, Irreversible (High Temp, Strong Acid) Outcome1 N-Acylation N-Alkylation N_Attack->Outcome1 Outcome2 C3-Nitration C3-Halogenation C_Attack->Outcome2 Factors Controlling Factors: - Electrophile Hardness - Temperature - Acidity (pH) Factors->N_Attack Factors->C_Attack G cluster_mech Mechanism of N-Acylation start This compound + Acetyl Chloride ts1 Nucleophilic Attack (N on Carbonyl C) start->ts1 intermediate Tetrahedral Intermediate ts1->intermediate ts2 Chloride Elimination intermediate->ts2 protonated_product Protonated Amide ts2->protonated_product deprotonation Deprotonation (by Base) protonated_product->deprotonation product N-acetyl-5-fluoro-N-methylpyridin-2-amine deprotonation->product G cluster_mech Mechanism of C3-Nitration start Substrate in H₂SO₄ (Protonated) attack Electrophilic Attack at C3 start->attack nitronium NO₂⁺ (from HNO₃/H₂SO₄) nitronium->attack sigma Sigma Complex (Wheland Intermediate) attack->sigma deprotonation Deprotonation (Loss of H⁺) sigma->deprotonation product 3-nitro-5-fluoro-N-methylpyridin-2-amine deprotonation->product

References

use of 5-fluoro-N-methylpyridin-2-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-fluoro-N-methylpyridin-2-amine in Modern Kinase Inhibitor Synthesis

Abstract

The 2-aminopyridine moiety is a cornerstone scaffold in the design of kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site. This application note provides a detailed guide for medicinal chemists and drug development professionals on the strategic implementation of This compound , a highly valuable and functionalized building block. We will explore the rationale behind its use, focusing on how its unique substituents contribute to enhanced potency, selectivity, and pharmacokinetic profiles. This guide furnishes a detailed, field-proven protocol for its application in a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for synthesizing inhibitors targeting key oncogenic kinases such as c-Met.

Introduction: The Strategic Advantage of the this compound Scaffold

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a dominant therapeutic class. The design of these inhibitors often revolves around a heterocyclic core that can effectively mimic the ATP molecule's interaction with the kinase hinge. The 2-aminopyridine structure is a privileged "hinge-binder" for this exact reason.

The specific derivative, this compound, offers a trifecta of advantageous features for inhibitor design:

  • The N-methyl Group: This modification serves multiple purposes. It reduces the number of hydrogen bond donors, which can favorably impact cell permeability and oral bioavailability as per Lipinski's guidelines. Furthermore, it can provide a steric vector to orient the molecule within the binding pocket or prevent unwanted metabolic N-dealkylation.

  • The 5-fluoro Substituent: The introduction of a fluorine atom at the 5-position is a classic medicinal chemistry strategy. Fluorine's high electronegativity can modulate the pKa of the pyridine ring system, influencing its binding characteristics. It can also form favorable orthogonal dipole interactions or hydrogen bonds with the protein backbone, thereby increasing binding affinity. Crucially, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and improving the drug's metabolic half-life.

  • The 2-amino Group: This primary amine (after considering the N-methyl group) is the key nucleophile. It readily participates in coupling reactions to form the core of the final inhibitor, most commonly through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

This combination of features makes this compound an exemplary reagent for constructing potent and selective inhibitors against a range of kinases, including receptor tyrosine kinases like c-Met and AXL, which are often dysregulated in various cancers.[1][2]

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent application of this compound in kinase inhibitor synthesis is its role as a nucleophile in SNAr reactions. In this context, the amine attacks an electron-deficient aromatic or heteroaromatic ring that is activated by electron-withdrawing groups and substituted with a suitable leaving group (typically a halogen like chlorine or fluorine).

Mechanism & Rationale:

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The choice of an electron-deficient heterocycle (e.g., a pyrimidine, triazine, or another pyridine ring) as the coupling partner is critical, as the ring's electron-withdrawing nature is necessary to stabilize the negative charge of the intermediate.[3] Heating is typically required to provide the activation energy for the reaction to proceed at a practical rate. The selection of a non-nucleophilic base is essential to scavenge the acid (e.g., HCl, HF) generated during the reaction without competing with the primary amine nucleophile.

Below is a generalized workflow for this key synthetic transformation.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 5-fluoro-N- methylpyridin-2-amine B Electrophilic Heterocycle (e.g., 2,4-dichloropyrimidine) E Heat Mixture (e.g., 120-140 °C) A->E Combine & Stir C Anhydrous Solvent (e.g., n-BuOH, DMSO) B->E Combine & Stir D Base (e.g., DIPEA) C->E Combine & Stir D->E Combine & Stir F Monitor via TLC / LC-MS E->F G Quench & Aqueous Extraction F->G Upon Completion H Dry & Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Final Product: Coupled Kinase Inhibitor Core I->J

Caption: Generalized workflow for SNAr coupling.

Exemplary Target & Biological Context: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, motility, and invasion.[1] Its aberrant activation, through overexpression or mutation, is a known driver in numerous human cancers, making it a high-value therapeutic target.[2] Many c-Met inhibitors utilize a substituted aminopyridine scaffold to engage with the kinase hinge region.

G cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT Phosphorylates STAT STAT Pathway cMet->STAT Phosphorylates Inhibitor Kinase Inhibitor (e.g., from 5-fluoro-N- methylpyridin-2-amine) Inhibitor->cMet Blocks ATP Binding Site Proliferation Proliferation RAS_RAF->Proliferation Survival Survival RAS_RAF->Survival Invasion Invasion RAS_RAF->Invasion PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Invasion STAT->Proliferation STAT->Survival STAT->Invasion

References

Application Notes and Protocols for the Incorporation of 5-fluoro-N-methylpyridin-2-amine into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-fluoro-N-methylpyridin-2-amine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved bioavailability, and modulated target-binding affinity.[1] this compound is a versatile building block that offers a unique combination of features: a nucleophilic aminopyridine core, a fluorine substituent for modulating physicochemical properties, and an N-methyl group that can influence solubility and steric interactions. This guide provides detailed insights and actionable protocols for leveraging the reactivity of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, namely imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.

The protocols presented herein are based on well-established synthetic transformations for 2-aminopyridines. While specific examples utilizing this compound are not extensively documented in publicly available literature, the methodologies described are robust and adaptable for this substrate. The causality behind each experimental choice is explained to empower researchers to optimize these reactions for their specific needs.

I. Synthesis of Imidazo[1,2-a]pyridines: A Gateway to Bioactive Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as "privileged structures" in drug discovery, forming the core of several marketed drugs.[2] The synthesis of this scaffold typically involves the cyclocondensation of a 2-aminopyridine derivative with a suitable two-carbon synthon.

A. Mechanistic Rationale: The Tschitschibabin Reaction and Modern Variants

The classical approach to imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine ring system.[2]

Modern variations of this reaction often employ metal-free conditions or alternative coupling partners to enhance substrate scope and reaction efficiency.[3] For this compound, the endocyclic pyridine nitrogen acts as the initial nucleophile, attacking the electrophilic carbon of the coupling partner. The exocyclic N-methylamino group then participates in the subsequent intramolecular cyclization.

mechanistic_pathway A This compound C N-Alkylated Intermediate A->C Nucleophilic attack by pyridine N B α-Haloketone (R-CO-CH2X) B->C D Intramolecular Cyclization C->D Attack by exocyclic N E Dehydration D->E Loss of H2O F Substituted Imidazo[1,2-a]pyridine E->F

Caption: Generalized workflow for the synthesis of Imidazo[1,2-a]pyridines.

B. Experimental Protocol: Synthesis of a Representative 6-fluoro-5-methylimidazo[1,2-a]pyridine Derivative

This protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines and is expected to be effective for this compound.

Materials:

  • This compound

  • 2-Bromoacetophenone (or other desired α-haloketone)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired α-haloketone (1.1 eq).

  • Add anhydrous ethanol as the solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

Entryα-HaloketoneProductYield (%)
12-Bromoacetophenone2-phenyl-6-fluoro-5-methylimidazo[1,2-a]pyridineExpected >75%
22-Bromo-1-(4-chlorophenyl)ethanone2-(4-chlorophenyl)-6-fluoro-5-methylimidazo[1,2-a]pyridineExpected >70%

*Note: Yields are predictive and may require optimization.

II. Synthesis of Pyrido[2,3-d]pyrimidines: Building Complexity for Drug Discovery

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including applications as kinase inhibitors in oncology.[4] The synthesis of this scaffold often involves the construction of the pyrimidine ring onto a pre-existing pyridine core or vice versa.

A. Mechanistic Rationale: Cyclocondensation Strategies

A common strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the reaction of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][6] The reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the fused heterocyclic system.

For this compound, the exocyclic amino group is the primary nucleophile in the initial condensation step. The choice of the 1,3-dicarbonyl equivalent and the reaction conditions will dictate the final substitution pattern of the pyrido[2,3-d]pyrimidine ring.

cyclocondensation_pathway A This compound C Enamine Intermediate A->C Condensation B 1,3-Dicarbonyl Compound B->C D Intramolecular Cyclization C->D Ring Closure E Dehydration/Aromatization D->E Loss of H2O F Substituted Pyrido[2,3-d]pyrimidine E->F

Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.

B. Experimental Protocol: Synthesis of a Representative 7-fluoro-8-methylpyrido[2,3-d]pyrimidin-4(3H)-one

This protocol is a representative example adapted from established methods for the synthesis of pyrido[2,3-d]pyrimidines.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl)

  • Ice

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 7-fluoro-8-methyl-2-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.

Data Presentation:

Entry1,3-Dicarbonyl EquivalentProductYield (%)
1Diethyl malonate7-fluoro-8-methyl-2-hydroxypyrido[2,3-d]pyrimidin-4(3H)-oneExpected >60%
2Ethyl acetoacetate7-fluoro-2,8-dimethylpyrido[2,3-d]pyrimidin-4(3H)-oneExpected >65%

*Note: Yields are predictive and may require optimization. The regioselectivity of the cyclization with unsymmetrical dicarbonyl compounds should be confirmed by spectroscopic methods.

III. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

While the primary focus of this guide is on the construction of heterocyclic rings, it is important to note that the pyridine core of this compound can be further functionalized. If a halogen (e.g., bromine or iodine) is present on the pyridine ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions can be employed to introduce a wide variety of substituents. These reactions are powerful tools for creating libraries of compounds for structure-activity relationship (SAR) studies.[7][8][9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse heterocyclic scaffolds of interest in drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to incorporate this fluorinated aminopyridine into their synthetic strategies. The adaptability of these reactions allows for the creation of a wide range of analogs for biological evaluation. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best possible outcomes.

References

Application Notes & Protocols: The Strategic Utility of 5-fluoro-N-methylpyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[4][5] Among the privileged heterocyclic structures in medicinal chemistry, fluorinated pyridines are particularly prominent, appearing in numerous FDA-approved therapeutics.[1][4]

This guide focuses on 5-fluoro-N-methylpyridin-2-amine , a versatile and increasingly important building block. Its structure combines the benefits of a fluorinated pyridine ring with a secondary amine, offering a rich platform for chemical elaboration. We will explore its synthesis, key reactions, and practical applications, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols to leverage this valuable intermediate in their discovery programs.

Physicochemical Profile and Strategic Advantages

The utility of this compound stems from the specific arrangement of its functional groups.

  • 5-Fluoro Substituent: The electron-withdrawing fluorine atom at the 5-position lowers the pKa of the pyridine ring nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving oral bioavailability.[5] Furthermore, this position is often a site of metabolic oxidation in pyridine rings; the C-F bond's stability can block this pathway, enhancing the compound's pharmacokinetic profile.[2][3]

  • 2-Amino Group: The amino group at the 2-position is a key synthetic handle, readily participating in coupling reactions (e.g., Buchwald-Hartwig, amide bond formation) to build more complex molecular architectures.

  • N-Methyl Group: The methyl group prevents the formation of certain metabolites and modifies the hydrogen-bonding capacity of the amine, which can be fine-tuned to optimize target engagement. It also impacts the molecule's overall lipophilicity and conformational preference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 868636-72-0[6]
Molecular Formula C₆H₇FN₂[6]
Molecular Weight 126.13 g/mol N/A
PubChem CID 59149667[6]
Appearance Typically a solidInferred

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-stage process: first, the synthesis of the 2-amino-5-fluoropyridine core, followed by selective N-methylation.

Protocol 1: Synthesis of 2-Amino-5-fluoropyridine Intermediate

This multi-step synthesis starts from the readily available 2-aminopyridine and utilizes a classic Schiemann reaction for fluorination.[7][8][9]

Synthesis_of_2_Amino_5_fluoropyridine cluster_0 Step 1: Acetylation & Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Schiemann Reaction cluster_3 Step 4: Hydrolysis A 2-Aminopyridine B 2-Acetamido-5-nitropyridine A->B 1. Ac₂O 2. HNO₃, H₂SO₄ C 5-Amino-2-acetamidopyridine B->C H₂, Pd/C or Hydrazine Hydrate D 2-Acetamido-5-fluoropyridine C->D 1. NaNO₂, HBF₄ 2. Heat (Δ) E 2-Amino-5-fluoropyridine D->E Aq. NaOH or HCl

Caption: Workflow for the synthesis of the 2-amino-5-fluoropyridine intermediate.

Detailed Steps:

  • Protection and Nitration:

    • React 2-aminopyridine with acetic anhydride to protect the amino group as an acetamide.[9]

    • Perform nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 60°C).[9] This directs the nitro group to the 5-position.

    • Causality: The acetylation step is crucial to prevent oxidation of the amino group and to properly direct the nitration.

  • Reduction of the Nitro Group:

    • The 2-acetamido-5-nitropyridine is reduced to 5-amino-2-acetamidopyridine.

    • Common reagents include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with hydrazine hydrate and a catalyst.[9]

    • Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Diazotization and Fluorination (Schiemann Reaction):

    • Treat the 5-amino-2-acetamidopyridine with sodium nitrite in the presence of fluoroboric acid (HBF₄) at low temperatures (0-5°C) to form the diazonium tetrafluoroborate salt.[8]

    • Isolate the salt and carefully heat it (thermal decomposition) to introduce the fluorine atom, releasing nitrogen gas and BF₃.[8]

    • Expertise Insight: The thermal decomposition must be controlled to avoid side reactions. Performing it in a high-boiling point, inert solvent like toluene can improve yield and safety.[9]

  • Deprotection (Hydrolysis):

    • Hydrolyze the acetamide group using aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux to yield the final intermediate, 2-amino-5-fluoropyridine.[9]

    • Purify the product by recrystallization or column chromatography.

Protocol 2: N-Methylation

This protocol describes a general method for the selective mono-N-methylation of the aminopyridine.

  • Setup: To a solution of 2-amino-5-fluoropyridine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere (N₂ or Ar).

  • Addition of Methylating Agent: After stirring for 15-30 minutes, slowly add one equivalent of a methylating agent (e.g., methyl iodide, MeI).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound by flash column chromatography.

    • Trustworthiness: Using exactly one equivalent of the base and methylating agent at low temperature helps to minimize the formation of the di-methylated byproduct.

Applications in Drug Discovery: Case Studies & Methodologies

The this compound scaffold is a valuable component in the design of targeted therapies, particularly kinase inhibitors and CNS-active agents.

Case Study 1: Kinase Inhibitors (CDK4/6)

The aminopyridine and aminopyrimidine cores are prevalent in a multitude of kinase inhibitors. A patent for deuterated compounds as selective CDK4/6 inhibitors for cancer treatment describes a molecule containing a core structure derived from a fluorinated aminopyridine.[10]

Kinase_Inhibitor_Synthesis A This compound C Final Kinase Inhibitor A->C Buchwald-Hartwig or SNAr Coupling B Halogenated Pyrimidine/Heterocycle B->C

Caption: General synthetic route for incorporating the scaffold into kinase inhibitors.

Protocol: Buchwald-Hartwig Cross-Coupling

This reaction is a powerful method for forming the C-N bond between the aminopyridine and a (hetero)aryl halide, a common step in synthesizing kinase inhibitors.

  • Reagents: Combine this compound (1.1 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., X-Phos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in an oven-dried flask.

  • Solvent & Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene or n-butanol) and purge the flask with an inert gas.

  • Heating: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by LC-MS or TLC).

  • Workup: Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography to yield the desired coupled product.

SAR Insights from Kinase Inhibitors:

  • Fluorine at C5: In many kinase inhibitors, the 5-position of the pyridine ring is directed towards the solvent-exposed region. The fluorine atom here can improve metabolic stability and fine-tune electronics without creating steric hindrance.[11] For example, in the IDH1 inhibitor Ivosidenib, the 5-fluoro on the pyridine ring is crucial for high potency and metabolic stability.[11]

  • Amine as Linker: The 2-amino group acts as the critical hydrogen bond donor/acceptor, often forming a "hinge-binding" interaction with the backbone of the kinase enzyme, a hallmark of many Type I and Type II inhibitors.

Case Study 2: Inducible Nitric Oxide Synthase (iNOS) Inhibitors & PET Imaging

A series of 2-amino-4-methylpyridine analogues were developed as potent inhibitors of iNOS.[12][13] In this series, replacing a methyl group with a fluorine atom on a side chain attached at the 6-position resulted in retained potency, demonstrating that fluorine is a suitable bioisostere for a methyl group in this context.[12] This work highlights the utility of fluorinated pyridinamines in designing enzyme inhibitors.

Application in PET Imaging: Crucially, this research was extended to develop a Positron Emission Tomography (PET) tracer, [¹⁸F]9, for imaging iNOS activation in vivo.[12][13] This represents a powerful application of fluorinated pyridines, where the fluorine is not only a modulator of biological activity but also a reporting tag for non-invasive imaging.

Protocol: Radiosynthesis of an [¹⁸F]-labeled Pyridine Tracer

This is a generalized protocol based on the synthesis of [¹⁸F]9 from a mesylate precursor.[12]

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via proton bombardment of [¹⁸O]H₂O in a cyclotron.

  • Azeotropic Drying: Trap the [¹⁸F]fluoride on an anion-exchange cartridge. Elute with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water. Dry the mixture azeotropically by heating under a stream of nitrogen.

  • Nucleophilic Fluorination: Add the mesylate or tosylate precursor of the target molecule (dissolved in an anhydrous solvent like DMSO or acetonitrile) to the dried [¹⁸F]fluoride/K222 complex. Heat the reaction at 80-120°C for 10-20 minutes.

  • Deprotection (if necessary): If the precursor contained a protecting group (e.g., a pyrrole group on the amine), add an acid (e.g., 1N HCl) and heat to remove it.

  • Purification: Purify the final radiolabeled compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified HPLC fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.

    • Self-Validation: The final product must be tested for radiochemical purity, chemical purity, specific activity, and sterility before in vivo use.

Summary of Structure-Activity Relationships (SAR)

The strategic placement of the fluoro and N-methyl groups provides a powerful toolkit for optimizing drug candidates.

SAR_Summary cluster_0 Medicinal Chemistry Impact Core This compound 5-Fluoro Pyridine N 2-NHMe F_Props • Blocks metabolic oxidation • Lowers pKa of Pyridine N • Can act as H-bond acceptor • Improves target affinity Core:f1->F_Props Impacts N_Props • Modulates basicity • Key for target interactions • Avoids hERG binding Core:f2->N_Props Impacts NHMe_Props • Key synthetic handle • Hinge-binding in kinases • Modulates H-bonding • Prevents N-dealkylation Core:f3->NHMe_Props Impacts

Caption: Key SAR insights for the this compound scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that imparts multiple desirable properties to a lead compound. Its utility in blocking metabolic hotspots, modulating pKa, providing key points for target interaction, and serving as a platform for radiolabeling makes it an invaluable tool in the medicinal chemist's arsenal. The protocols and case studies presented here provide a framework for its effective incorporation into drug discovery programs targeting a wide range of diseases, from cancer to neurological disorders.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-fluoro-N-methylpyridin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving yield and overcoming common challenges in this multi-step synthesis. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success.

The synthesis of this compound is typically approached in two main stages: first, the synthesis of the key intermediate, 2-amino-5-fluoropyridine, followed by its selective N-methylation. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will address both, providing a holistic view of the synthetic pathway.

Part 1: Synthesis of the 2-amino-5-fluoropyridine Intermediate

A common and well-documented route to 2-amino-5-fluoropyridine begins with 2-aminopyridine, proceeding through a series of transformations.[1][2] While simplifying experimental operations compared to other methods, this route requires careful optimization at each step to maximize yield.[1]

Troubleshooting Guide: Synthesis of 2-amino-5-fluoropyridine

Question: My yield for the nitration of 2-acetylaminopyridine is low. What are the critical parameters to control?

Answer: Low yields in the nitration step are often due to suboptimal temperature control or incorrect reagent concentrations. The reaction is highly exothermic, and side reactions can occur if the temperature is not maintained.

  • Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The acetylamino group is activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating. Careful control of the reaction conditions is necessary to favor the desired 5-nitro isomer.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict temperature range, typically around 60°C, during the addition of fuming nitric acid to the solution of 2-acetylaminopyridine in concentrated sulfuric acid.[3] Use an ice bath to manage the exotherm.

    • Reagent Purity and Stoichiometry: Ensure the use of high-purity fuming nitric acid and concentrated sulfuric acid. The molar ratio of the reagents is critical; an excess of nitric acid can lead to over-nitration or degradation of the starting material.

    • Reaction Time: A reaction time of approximately 2 hours is generally sufficient.[3] Prolonged reaction times can lead to the formation of byproducts.

Question: I am having difficulty with the Schiemann reaction. What are the key factors for a successful fluorination?

Answer: The Schiemann reaction, which introduces the fluorine atom via a diazonium salt, is a critical and often challenging step. Low yields can result from incomplete diazotization, premature decomposition of the diazonium salt, or inefficient thermal decomposition.

  • Causality: The Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt. The stability of the diazonium salt is paramount for a high-yielding reaction.

  • Troubleshooting Steps:

    • Diazotization Temperature: The formation of the diazonium salt from 2-acetylamino-5-aminopyridine should be carried out at low temperatures (-5 to 0°C) to prevent its premature decomposition.[1]

    • Thermal Decomposition: The thermal decomposition of the isolated diazonium tetrafluoroborate salt should be performed under controlled conditions. A gradual increase in temperature to around 130°C in a suitable solvent like toluene is recommended.[1][3] Portion-wise addition of the diazonium salt to the hot solvent can also improve yield by minimizing side reactions.[3]

    • Anhydrous Conditions: Ensure that the diazonium salt is thoroughly dried before thermal decomposition, as the presence of water can lead to the formation of phenolic byproducts.

Optimized Protocol for 2-amino-5-fluoropyridine Synthesis

This protocol is a synthesis of optimized conditions reported in the literature.[1][3]

Step 1: Acetylation of 2-aminopyridine

  • Reaction: 2-aminopyridine is reacted with acetic anhydride.

  • Optimized Conditions: Temperature: 45°C; Time: 2.5 hours.

  • Expected Yield: ~96%[3]

Step 2: Nitration of 2-acetylaminopyridine

  • Reaction: The acetylated compound is nitrated using fuming nitric acid in concentrated sulfuric acid.

  • Optimized Conditions: Temperature: 60°C; Time: 2 hours.

  • Expected Yield: ~88%[3]

Step 3: Reduction of 2-acetylamino-5-nitropyridine

  • Reaction: The nitro group is reduced to an amino group using hydrazine hydrate and a Pd/C catalyst in ethanol.

  • Optimized Conditions: Temperature: 80°C; Time: 3.5 hours.

  • Expected Yield: ~93%[3]

Step 4: Diazotization and Schiemann Reaction

  • Reaction: The resulting amine is diazotized with sodium nitrite in the presence of fluoroboric acid, followed by thermal decomposition of the diazonium salt.

  • Optimized Conditions: Diazotization at 25°C for 1.5 hours, followed by thermal decomposition in toluene at 110°C.

  • Expected Yield: ~65% for the thermal decomposition step.[3]

Step 5: Hydrolysis of 2-acetylamino-5-fluoropyridine

  • Reaction: The acetyl group is removed by hydrolysis with aqueous NaOH.

  • Optimized Conditions: Temperature: 80°C; Time: 2 hours.

  • Expected Yield: ~95%[3]

Overall Expected Yield: Approximately 42-43%.[3]

Part 2: Selective N-Methylation of 2-amino-5-fluoropyridine

The final step in the synthesis is the selective N-methylation of the exocyclic amino group of 2-amino-5-fluoropyridine. This step is crucial for obtaining the desired product and presents its own set of challenges, primarily achieving mono-methylation and avoiding methylation of the pyridine ring nitrogen.

Troubleshooting Guide: N-Methylation

Question: I am observing a mixture of mono-methylated, di-methylated, and unreacted starting material. How can I improve the selectivity for mono-methylation?

Answer: Achieving selective mono-N-methylation can be challenging due to the increased nucleophilicity of the mono-methylated product. Careful selection of the base, methylating agent, and reaction conditions is key.

  • Causality: The reaction proceeds via deprotonation of the amino group by a strong base, followed by nucleophilic attack on the methylating agent. The mono-methylated product can be further deprotonated and react again to form the di-methylated byproduct.

  • Troubleshooting Steps:

    • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to deprotonate the amine. Using a stoichiometric amount of a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) might favor mono-alkylation.[4]

    • Methylating Agent: Methyl iodide (MeI) is a common and effective methylating agent. Using a controlled stoichiometry (close to 1 equivalent) is crucial to minimize di-methylation.

    • Temperature and Reaction Time: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help control the reaction rate and improve selectivity. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-methylation occurs.

    • Order of Addition: Adding the methylating agent slowly to the solution of the deprotonated amine can help maintain a low concentration of the electrophile, favoring mono-alkylation.

Question: My reaction is sluggish, and I have a low conversion of the starting material. What can I do to improve the reaction rate?

Answer: Low conversion can be due to an insufficiently strong base, poor solvent choice, or deactivation of reagents.

  • Causality: The deprotonation of the aminopyridine is the first and often rate-determining step. Incomplete deprotonation will lead to low conversion.

  • Troubleshooting Steps:

    • Base Strength and Purity: Ensure the use of a fresh, high-purity strong base like NaH. Older NaH can be less reactive due to surface oxidation.

    • Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the reaction.[1][5] Ensure the solvent is completely dry.

    • Temperature: While lower temperatures favor selectivity, a slightly elevated temperature (e.g., room temperature to 40°C) may be necessary to drive the reaction to completion. This should be balanced with the risk of over-methylation.

Exemplary Protocol for N-Methylation of 2-amino-5-fluoropyridine

This protocol is based on a similar methylation of a substituted aminopyridine derivative and should be optimized for the specific substrate.[1]

Materials:

  • 2-amino-5-fluoropyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Strategy: Buchwald-Hartwig Amination

For researchers encountering persistent issues with the N-methylation step, the Buchwald-Hartwig amination offers a powerful alternative.[6] This palladium-catalyzed cross-coupling reaction can directly form the C-N bond between a suitable pyridine precursor and methylamine.[7][8][9]

  • Potential Starting Materials: 2-bromo-5-fluoropyridine or 2-chloro-5-fluoropyridine.

  • Key Components:

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Phosphine ligand (e.g., XPhos, SPhos)[7]

    • Base (e.g., NaOtBu, K3PO4)

    • Methylamine or a methylamine equivalent.

This approach can circumvent the challenges of selective mono-methylation of the pre-formed aminopyridine.

Data Presentation and Visualization

Table 1: Optimized Conditions for 2-amino-5-fluoropyridine Synthesis
StepReactionKey ReagentsTemp. (°C)Time (h)Approx. Yield (%)[1][3]
1AcetylationAcetic anhydride452.596
2NitrationFuming HNO3, H2SO460288
3ReductionHydrazine hydrate, Pd/C803.593
4Diazotization/FluorinationNaNO2, HBF4, then heat25 / 1101.5 / 0.565
5HydrolysisNaOH (aq)80295

Diagram 1: Synthetic Pathway to this compound

G A 2-Aminopyridine B 2-Acetylaminopyridine A->B Acetylation C 2-Acetylamino-5-nitropyridine B->C Nitration D 2-Acetylamino-5-aminopyridine C->D Reduction E 2-Acetylamino-5-fluoropyridine D->E Schiemann Reaction F 2-Amino-5-fluoropyridine E->F Hydrolysis G This compound F->G N-Methylation

Caption: Multi-step synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for N-Methylation

G start N-Methylation of 2-amino-5-fluoropyridine issue Low Yield / Incomplete Reaction start->issue selectivity Poor Selectivity (Di-methylation) start->selectivity base_check Check Base Activity (Fresh NaH) issue->base_check solvent_check Ensure Anhydrous Solvent (THF/DMF) issue->solvent_check temp_increase Slightly Increase Temperature issue->temp_increase stoich_check Control MeI Stoichiometry (~1.1 eq) selectivity->stoich_check temp_decrease Lower Reaction Temperature (0°C) selectivity->temp_decrease slow_addition Slow Addition of MeI selectivity->slow_addition milder_base Consider Milder Base (K2CO3) selectivity->milder_base solution1 Optimize Base, Solvent, and Temperature base_check->solution1 solvent_check->solution1 temp_increase->solution1 solution2 Optimize Stoichiometry, Temperature, and Addition Rate stoich_check->solution2 temp_decrease->solution2 slow_addition->solution2 milder_base->solution2

Caption: Decision tree for troubleshooting N-methylation.

Frequently Asked Questions (FAQs)

Q1: Can I perform the N-methylation before the fluorination step? It is generally not advisable. The conditions for the Schiemann reaction are harsh and may not be compatible with the N-methyl group. The established route of fluorination followed by methylation is more robust.

Q2: What are the common impurities I should look for during purification of the final product? The most common impurities are unreacted 2-amino-5-fluoropyridine and the di-methylated byproduct, 5-fluoro-N,N-dimethylpyridin-2-amine. These can usually be separated by column chromatography.

Q3: Is it possible to perform a one-pot synthesis from 2-amino-5-fluoropyridine to the final product without isolating the intermediate salt? While one-pot procedures are attractive for their efficiency, in this case, it is recommended to follow the step-wise protocol with workup after the reaction to ensure the removal of excess base and byproducts before purification. This provides better control over the final purity.

Q4: My final product is an oil, but I have seen reports of it being a solid. How can I induce crystallization? The physical state can depend on the purity. If your product is an oil, ensure it is of high purity by NMR. If impurities are present, further purification may be necessary. If the product is pure, you can try techniques like scratching the flask with a glass rod, seeding with a small crystal (if available), or dissolving the oil in a minimal amount of a non-polar solvent and storing it at low temperature.

References

identifying common side products in 5-fluoro-N-methylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-N-methylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the synthesis and functionalization of this versatile building block. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to maximize the yield and purity of your desired product.

Troubleshooting Guide: Common Side Products

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Formation of an Unexpected Hydroxylated Impurity

Question: I am performing a reaction with this compound under basic conditions and high temperatures, and I am observing a significant amount of a side product with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is happening and how can I prevent it?

Answer: You are likely observing the hydrolysis of the C-F bond, leading to the formation of 5-hydroxy-N-methylpyridin-2(1H)-one. This is a common side reaction for fluorinated pyridines, especially at elevated temperatures in the presence of water and base or acid.[1][2][3]

Mechanism of Formation:

The pyridine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position is activated towards nucleophilic attack. In the presence of water or hydroxide ions (under basic conditions), the fluoride can be displaced to form the corresponding pyridone. The reaction proceeds through a Meisenheimer-like intermediate.

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use freshly distilled, dry solvents and flame-dry your glassware. The presence of even trace amounts of water can lead to this side product.

  • Control of Basicity: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base to minimize the direct attack of hydroxide. Also, use the minimum effective amount of base.

  • Temperature Management: Whenever possible, run your reaction at the lowest effective temperature. Higher temperatures significantly accelerate the rate of hydrolysis.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 2: Observation of a Double-Alkylated Byproduct

Question: I am attempting to use this compound as a nucleophile in an alkylation reaction. However, I am seeing a significant amount of a byproduct that appears to be the result of double alkylation. How can I achieve selective mono-alkylation?

Answer: The formation of a double-alkylated product is a classic challenge when working with primary and secondary amines. The N-methylamino group of your starting material is a secondary amine. After the initial alkylation, it forms a tertiary amine, which can still be nucleophilic and react with your alkylating agent to form a quaternary ammonium salt.[4][5]

Mechanism of Formation:

The initial N-alkylation of the secondary amine forms a tertiary amine. This tertiary amine can then compete with the remaining secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This "over-alkylation" is often problematic because the product of the first alkylation can sometimes be more nucleophilic than the starting amine.[4]

Troubleshooting and Prevention:

  • Stoichiometry Control: Use a precise stoichiometry of your alkylating agent. An excess of the alkylating agent will favor the formation of the over-alkylated product. In some cases, using a slight excess of the amine may be beneficial.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, favoring the reaction with the more abundant starting material over the newly formed product.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation, which may have a higher activation energy.

  • Choice of Base: If a base is used, a sterically hindered, non-nucleophilic base is recommended to deprotonate the amine without competing in the alkylation.

  • Protecting Group Strategy: For particularly challenging cases, consider a protecting group strategy. For instance, you could protect the secondary amine as a carbamate, perform the desired reaction on another part of the molecule, and then deprotect.

Issue 3: Dimerization of Starting Material in a Cross-Coupling Reaction

Question: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) and observing a significant amount of a homocoupled dimer of my starting material. What causes this and how can I minimize it?

Answer: The formation of a homocoupled dimer is a known side reaction in palladium-catalyzed cross-coupling reactions.[6] This occurs when your starting aminopyridine acts as both the halide component and the nucleophilic amine component in the catalytic cycle, leading to the formation of a dimeric byproduct.

Mechanism of Formation:

In a Buchwald-Hartwig type reaction, the catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. Homocoupling can occur when a molecule of the aminopyridine starting material acts as the amine nucleophile, coupling with another molecule of the aminopyridine that has undergone oxidative addition to the palladium center.

Troubleshooting and Prevention:

  • Ligand Selection: The choice of phosphine ligand is critical in minimizing homocoupling. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions. It is advisable to screen a variety of ligands to find the optimal one for your specific substrate combination.[7]

  • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ from a palladium source and a separate ligand.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular homocoupling side reaction relative to the desired intermolecular cross-coupling.

  • Base Selection: The choice of base can influence the catalytic cycle. It is worthwhile to screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3) to see which one gives the best selectivity for the desired product.[8]

Summary of Common Side Products and Key Prevention Strategies

Side ProductReaction TypeKey Prevention Strategies
5-hydroxy-N-methylpyridin-2(1H)-oneGeneral, especially under basic/acidic conditions with heatStrict anhydrous conditions, temperature control, use of non-nucleophilic bases.
Quaternary Ammonium SaltN-alkylationPrecise stoichiometry, slow addition of alkylating agent, lower reaction temperature.
Dimer of Starting MaterialPalladium-catalyzed cross-couplingLigand optimization, use of pre-catalysts, reaction dilution, base screening.

Experimental Protocol: Minimizing Side Products in a Buchwald-Hartwig Amination

This protocol provides a detailed methodology for the palladium-catalyzed amination of this compound with a generic aryl bromide, with an emphasis on minimizing the formation of the homocoupled dimer.

Materials:

  • This compound

  • Aryl bromide

  • Palladium pre-catalyst (e.g., RuPhos Pd G3)

  • RuPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), RuPhos Pd G3 (0.02 mmol), and additional RuPhos (0.02 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of starting materials and the formation of the desired product and any side products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Troubleshooting

Mechanism of Hydrolysis Side Reaction

hydrolysis A This compound B Meisenheimer-like Intermediate A->B + OH- C 5-hydroxy-N-methylpyridin-2(1H)-one B->C - F-

Caption: Formation of the pyridone side product via nucleophilic attack of hydroxide.

Troubleshooting Workflow for Over-alkylation

overalkylation_troubleshooting start Over-alkylation Observed check_stoich Check Stoichiometry of Alkylating Agent start->check_stoich slow_addition Implement Slow Addition of Alkylating Agent check_stoich->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp evaluate Evaluate Product Ratio lower_temp->evaluate success Mono-alkylation Achieved evaluate->success Improved fail Over-alkylation Persists evaluate->fail Not Improved

Caption: A logical workflow to troubleshoot and minimize over-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: Can the fluorine at the 5-position be displaced by other nucleophiles besides water?

A1: Yes, the C-F bond at the 5-position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, especially under forcing conditions. This reactivity can be exploited for further functionalization, but it can also lead to side products if other nucleophiles are present in your reaction mixture.

Q2: Is the N-methylamino group susceptible to other side reactions besides over-alkylation?

A2: The N-methylamino group can also undergo oxidation under certain conditions. Additionally, in the context of palladium-catalyzed reactions, it can act as a directing group, potentially leading to C-H activation at the adjacent methyl group or at the 3-position of the pyridine ring, though these are generally less common side reactions under typical cross-coupling conditions.

Q3: How can I confirm the identity of my side products?

A3: The most effective way to identify side products is through a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can give the exact mass and elemental composition. Isolation of the side product by chromatography followed by nuclear magnetic resonance (NMR) spectroscopy is the definitive method for structure elucidation.

References

Technical Support Center: Purification of 5-fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-fluoro-N-methylpyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a substituted aminopyridine, this compound possesses inherent basicity that can complicate standard purification protocols. This guide provides detailed, field-tested solutions to common problems in a direct question-and-answer format.

Section 1: Compound Profile & Essential Safety

Before beginning any purification protocol, it is critical to be familiar with the properties and hazards of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 868636-72-0[1][2]
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
Appearance White to light yellow crystalline solid (typical for related aminopyridines)[3]
pKa Estimated 5-7 (as a pyridine derivative)[4]

Table 2: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Source: American Elements[1]

Safety First: Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable choice).[6]

Section 2: General Purification Strategy

A multi-step approach is typically required to isolate this compound from a crude reaction mixture. The basicity of the pyridine nitrogen is the most critical factor to manage throughout the process. The following workflow illustrates a robust purification strategy.

G cluster_0 Liquid Phase cluster_1 Solid Phase Crude Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Quench & Dilute Organic Crude Organic Phase Workup->Organic Isolate Product Concentrate Solvent Removal Organic->Concentrate Column Primary Purification (e.g., Column Chromatography) Concentrate->Column Dissolve in min. solvent Purity Purity Analysis (TLC, GC-MS, NMR) Column->Purity Combine pure fractions Recrystal Secondary Purification (Recrystallization, optional) Final Pure Product (>98%) Recrystal->Final Purity->Recrystal Purity->Final If purity is sufficient

Caption: A standard workflow for purifying this compound.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during purification.

Problem Area: Column Chromatography

Q1: My compound is streaking and tailing significantly on a silica gel column, leading to poor separation and mixed fractions. Why is this happening?

A: This is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your compound undergoes a strong secondary interaction (acid-base) with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly. This results in broad, tailing peaks.[4]

Experimental Protocol: Eliminating Peak Tailing

  • Prepare a Modified Eluent: To your chosen mobile phase (e.g., a mixture of Hexanes and Ethyl Acetate), add a small amount of a competing base. Triethylamine (TEA) is the most common choice.[4] Start with a concentration of 0.5% (v/v) and increase to 1-2% if tailing persists.

  • Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the TEA-modified eluent. This ensures the stationary phase is fully saturated with the competing base.

  • Load and Elute: Dissolve your crude product in a minimal amount of the TEA-modified eluent and load it onto the column. Proceed with the chromatography as usual. The TEA will preferentially occupy the acidic silanol sites, allowing your product to elute symmetrically.

Q2: I'm still getting poor separation between my product and an impurity even after fixing the peak shape. How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. If two compounds have very similar polarity, a simple isocratic system may not be sufficient.

A logical workflow for systematically improving chromatographic resolution.

G Start Poor Resolution Observed CheckRf Is product Rf between 0.2 and 0.4? Start->CheckRf AdjustStrength Adjust Eluent Strength (Increase or decrease %EtOAc in Hex) CheckRf->AdjustStrength No TryGradient Implement a Shallow Gradient (e.g., 10-40% EtOAc over 20 CV) CheckRf->TryGradient Yes AdjustStrength->CheckRf ChangeSolvent Change Solvent System (e.g., DCM/MeOH + 0.5% TEA) TryGradient->ChangeSolvent Still Poor Success Resolution Achieved TryGradient->Success Success ChangePhase Change Stationary Phase (e.g., Alumina, C18) ChangeSolvent->ChangePhase Still Poor ChangeSolvent->Success Success ChangePhase->Success

Caption: A logical workflow for systematically improving chromatographic resolution.

Q3: My product seems to be degrading on the silica column, resulting in low recovery and new spots on TLC. How can I confirm and prevent this?

A: The acidity of silica gel can catalyze the degradation of sensitive molecules.[7] You can quickly test for on-column stability using two-dimensional thin-layer chromatography (2D-TLC).[4]

Protocol: 2D-TLC Stability Test

  • Spotting: Take a square TLC plate and spot your crude sample in the bottom-left corner.

  • First Development: Develop the plate in your chosen eluent system.

  • Drying and Rotation: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise so the separated spots from the first run are now on the new baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on the diagonal. Any spots that appear off the diagonal represent products that formed while the compound was adsorbed on the silica.

  • Solution: If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or consider a different purification method altogether.[4]

Problem Area: Aqueous Workup & Extraction

Q4: How can I use liquid-liquid extraction to remove non-basic impurities from my crude product?

A: You can leverage the basicity of your product to perform an acid-base extraction. This is a powerful technique for separating amines from neutral or acidic compounds.

Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Your basic product, this compound, will be protonated and move into the aqueous layer. Most neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Back-Wash (Optional): Combine the acidic aqueous layers and wash them once with fresh organic solvent to remove any trapped neutral impurities.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH or saturated NaHCO₃, until the pH is > 9. This deprotonates your product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous layer 3-4 times with fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, non-basic impurity-free product. A similar pH adjustment and extraction is described in the synthesis of related aminopyridines.[8][9]

Problem Area: Recrystallization

Q5: My compound "oils out" during recrystallization instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is too supersaturated. When the solution cools, it becomes saturated while the temperature is still above the compound's melting point, causing it to separate as a liquid (oil) instead of a solid.

Troubleshooting Steps:

  • Add More Solvent: The simplest solution is often to add more hot solvent to decrease the saturation point, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution very slowly, perhaps by leaving it in the insulated hot bath and allowing the entire apparatus to cool to room temperature before moving to an ice bath.

  • Induce Crystallization Early: Use a seed crystal or scratch the inside of the flask with a glass rod at a temperature where you expect crystallization to begin, but above the point where it oils out.

  • Change Solvents: Switch to a single solvent or solvent pair with a lower boiling point. For related aminopyridines, solvents like acetone have been successfully used.[3][8]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most probable impurities I might encounter in the synthesis of this compound? A: Impurities are typically related to the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Such as 2-amino-5-fluoropyridine or an equivalent precursor.[10]

  • Over-methylation: Formation of a quaternary ammonium salt at the pyridine nitrogen.

  • Regioisomers: If the starting material has multiple sites for reaction.

  • Byproducts from Fluorination: Depending on the fluorinating agent used, side products can arise.[7]

Q: My "pure" compound has a yellow or brown tint. Is it still impure? A: While a pure compound should ideally be a white or colorless solid, minor coloration is common for aminopyridines. It can be due to trace amounts of highly colored degradation or oxidation products.[6] If NMR and GC-MS analysis show high purity (>98%), the color may be acceptable for many applications. If not, an additional purification step like recrystallization or a charcoal treatment may be necessary.

Q: How should I properly store purified this compound? A: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture, as pyridine derivatives can be hygroscopic.[6] For long-term stability, store it in a cool, dry, and dark place.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) is good practice for any valuable amine to prevent slow oxidation.

References

optimizing reaction conditions for the fluorination of N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds remains a cornerstone of molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and modulated pKa—make fluorinated pyridines highly sought-after building blocks. However, the path to these valuable compounds is often fraught with challenges, from low yields to unpredictable selectivity.

This technical support center is designed for you, the practicing research scientist and drug development professional. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices. Here, we will dissect the intricacies of optimizing the fluorination of N-methylpyridin-2-amine, transforming common laboratory frustrations into successful, reproducible outcomes.

This section addresses foundational questions you might have when designing your synthetic strategy.

Q1: What are the primary strategies for fluorinating the ring of N-methylpyridin-2-amine?

A1: There are three main strategies, each with distinct advantages and requirements:

  • Direct C-H Electrophilic Fluorination: This is often the most direct route. It involves using a potent electrophilic fluorine source (an "F+" equivalent) to directly substitute a hydrogen atom on the electron-rich pyridine ring. The 2-amino group activates the ring, making this approach feasible.[1] Reagents like Selectfluor® are commonly employed for this purpose.[1][2]

  • C-H Activation using Metal Reagents: Pioneering work has shown that reagents like silver(II) fluoride (AgF₂) can achieve highly selective C-H fluorination adjacent to the nitrogen in pyridines.[3][4][5] This method is powerful but can be sensitive to reaction conditions, particularly moisture.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This classical method is not a direct C-H fluorination. It requires a pre-functionalized pyridine ring containing a good leaving group (like -Cl or -NO₂) ortho or para to a strong electron-withdrawing group. A nucleophilic fluoride source (e.g., KF, CsF) then displaces the leaving group.[6][7] For your substrate, this would involve a multi-step sequence.

  • Balz-Schiemann Reaction: This method transforms an amino group into a fluorine.[8][9] It is not suitable for your specific goal of fluorinating the ring while preserving the N-methyl-2-amino moiety, as it would target the primary amine functionality (if it were not methylated).

For N-methylpyridin-2-amine, Direct C-H Electrophilic Fluorination is the most straightforward and commonly explored approach.

Q2: Which electrophilic fluorinating agent should I choose: Selectfluor® or Silver(II) Fluoride (AgF₂)?

A2: The choice depends on your priorities for reactivity, selectivity, and operational simplicity.

  • Selectfluor® (F-TEDA-BF₄): This is an N-F reagent that is a crystalline, air- and water-tolerant solid, making it exceptionally easy to handle.[2][10] It is one of the most versatile and widely used electrophilic fluorinating agents, compatible with a broad range of functional groups.[2] For 2-aminopyridines, it has been shown to provide good yields, though regioselectivity can be a key optimization parameter.[1]

  • Silver(II) Fluoride (AgF₂): This reagent is a powerful oxidant and a source of fluorine, enabling the direct fluorination of C-H bonds adjacent to the pyridine nitrogen with high selectivity.[3][4] Reactions are often very fast (under an hour) at ambient temperature.[4][5] However, AgF₂ is a fine, black powder that is highly sensitive to moisture and should be handled with care in a dry atmosphere.[4]

Recommendation: For initial explorations, Selectfluor® is highly recommended due to its stability and ease of use. If high selectivity for the position adjacent to the ring nitrogen is critical and initial methods are unsuccessful, the AgF₂ method is a potent alternative.

Q3: What is the general mechanism of electrophilic fluorination on 2-aminopyridines?

A3: The precise mechanism can be complex and substrate-dependent, but it is generally understood to proceed via attack of the electron-rich pyridine ring on the electrophilic fluorine source. For Selectfluor®, a single electron transfer (SET) pathway is often proposed.

The 2-amino group strongly activates the pyridine ring towards electrophilic attack through resonance, directing the fluorination primarily to the C3 and C5 positions. The reaction likely proceeds through a radical cation intermediate, which then reacts with a fluorine radical or the Selectfluor® reagent itself to form the C-F bond, followed by rearomatization.[1]

G cluster_mech Proposed Electrophilic Fluorination Mechanism Start N-methylpyridin-2-amine + Selectfluor® (F-TEDA⁺) Int_A Single Electron Transfer (SET) Start->Int_A Initiation Radical_Cation Pyridine Radical Cation + [F-TEDA]• Int_A->Radical_Cation Attack Fluorine Atom Transfer Radical_Cation->Attack Sigma_Complex Fluorinated Intermediate (Loss of Aromaticity) Attack->Sigma_Complex Aromatization Proton Loss (H⁺) Sigma_Complex->Aromatization Fast Product Fluorinated N-methylpyridin-2-amine Aromatization->Product G cluster_troubleshoot Troubleshooting Decision Tree Start Reaction Issue? Low_Yield Low / No Conversion Start->Low_Yield Yes Selectivity Poor Selectivity Start->Selectivity No Temp Increase Temperature (e.g., 40-80 °C) Low_Yield->Temp Is temp < 40°C? Solvent_Screen Screen Solvents (Polar vs. Non-polar) Selectivity->Solvent_Screen Mixture of Isomers? Reagents Check Reagent Quality (Anhydrous Solvent, Fresh Reagent) Temp->Reagents Still low yield Solubility Improve Solubility (Co-solvent, e.g., CHCl₃/H₂O) Reagents->Solubility Still low yield Lower_Temp Lower Temperature (e.g., 0 °C) Solvent_Screen->Lower_Temp Still a mixture Stoich Control Stoichiometry (1.0-1.1 eq. Selectfluor®) Lower_Temp->Stoich Still a mixture G cluster_workflow Experimental Workflow Prep 1. Preparation - Oven-dry glassware - Add substrate & stir bar Solvent 2. Dissolution - Add anhydrous solvent - Stir until dissolved Prep->Solvent Reagent 3. Reagent Addition - Add Selectfluor® in one portion Solvent->Reagent Reaction 4. Reaction - Stir at specified temp (25-60°C) - Monitor by TLC/LC-MS Reagent->Reaction Workup 5. Workup - Quench (e.g., aq. NaHCO₃) - Extract with organic solvent Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate & purify (chromatography) Workup->Purify

References

investigating the stability of 5-fluoro-N-methylpyridin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the stability of 5-fluoro-N-methylpyridin-2-amine in various solvents. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: We are starting a new project with this compound. What are the primary factors that could influence its stability in solution?

When working with this compound, its stability can be influenced by several key factors related to the solvent system and environmental conditions. As a substituted aminopyridine, the molecule's stability is primarily governed by:

  • Solvent Polarity and Protic/Aprotic Nature : The polarity of the solvent will affect the solvation of the amine and its potential degradation products.[1][2] Protic solvents, like water or alcohols, can participate in hydrogen bonding, which can stabilize the amine but also potentially facilitate certain degradation pathways such as hydrolysis.[1] In contrast, aprotic solvents may lead to different stability profiles.

  • pH of the Solution : The basicity of the secondary amine and the pyridine nitrogen means that the compound's protonation state will be highly dependent on the pH of the medium. Acidic or basic conditions can catalyze degradation reactions. For instance, acid-catalyzed degradation is a known pathway for some fluorinated nucleosides.[3][4]

  • Temperature : Elevated temperatures are a common accelerator of chemical degradation.[5] Thermal degradation pathways should be investigated, especially if the compound is to be used in reactions requiring heat.

  • Presence of Oxidizing Agents : Amines can be susceptible to oxidation. The presence of dissolved oxygen, peroxides, or other oxidizing species in the solvent can lead to the formation of N-oxides or other oxidative degradation products.

  • Light Exposure (Photostability) : Many aromatic compounds, including pyridines, can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of photo-adducts or rearranged products.

Understanding these factors is the first step in designing a robust stability study for your specific application.

Q2: Which solvents should I consider for an initial stability screening of this compound?

For an initial screening, it is advisable to select a range of solvents that represent different polarities and proticities, and are relevant to your intended application (e.g., reaction solvents, formulation vehicles). A good starting set would include:

Solvent CategoryExamplesRationale
Protic, Polar Water, Methanol, EthanolRepresents aqueous environments and common protic reaction/purification solvents. Solvation through hydrogen bonding can significantly impact stability.[1]
Aprotic, Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Common aprotic solvents used in synthesis and analysis. Their inability to donate hydrogen bonds can alter degradation pathways compared to protic solvents.
Aprotic, Non-polar Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneUsed in organic synthesis. Solvation of the molecule will be significantly different, potentially highlighting different instabilities.[2]

It is also critical to consider the pH of aqueous solutions, for example, by preparing buffers at pH 3, 7, and 9 to investigate pH-dependent hydrolysis.

Q3: What analytical technique is best suited for quantifying the stability of this compound?

A stability-indicating analytical method is crucial. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) , preferably coupled with a Mass Spectrometer (MS) detector.

  • Why HPLC/UPLC? These techniques are excellent for separating the parent compound from its potential degradation products.[6] A UV detector can be used for quantification, as the pyridine ring is chromophoric.

  • Why MS detection? A mass spectrometer provides mass-to-charge ratio information, which is invaluable for the tentative identification of degradation products. This is a key component of forced degradation studies.[7][8]

Developing a method with a gradient elution on a C18 column is a common starting point. The method must be validated to ensure it can accurately separate and quantify the parent compound in the presence of its degradants.[9]

Troubleshooting Guides & In-Depth Protocols

Issue: I am observing rapid degradation of this compound in my initial experiments, but I'm not sure of the cause.

This is a common issue when starting with a new compound. A systematic approach, known as a forced degradation study , can help identify the degradation pathways and the conditions to avoid.[10][11]

This study intentionally stresses the compound to accelerate its degradation, providing insights into its intrinsic stability.[11]

Objective: To identify potential degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress agents: HCl, NaOH, H₂O₂

  • HPLC/UPLC-UV-MS system

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature for 24-48 hours.

    • Thermal Degradation: Store a solid sample and a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber (ICH Q1B guidelines).

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by the developed HPLC-UV-MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Use the MS data to propose structures for the major degradation products.

The following diagram illustrates the workflow for this forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C, Solid & Solution) A->E F Photolytic Degradation (ICH Q1B) A->F G Sample at Time Points (0, 4, 8, 24, 48h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by HPLC-UV-MS H->I J Calculate % Degradation I->J K Identify Degradant Peaks I->K L Propose Degradant Structures (MS) I->L

Forced degradation experimental workflow.
Issue: My analytical method is not separating the parent peak from a degradant peak.

This is a common challenge in method development and indicates that the method is not "stability-indicating."

Objective: To achieve baseline separation of this compound from all its degradation products.

Step-by-Step Troubleshooting:

  • Review Your Stressed Samples: Use the sample from your forced degradation study that shows the most significant degradation with the closely eluting peak. This will be your "worst-case" sample for method development.

  • Adjust the Mobile Phase Gradient:

    • Slower Gradient: If peaks are eluting too closely together, slow down the rate of increase of the organic solvent in your gradient. This provides more time for the column to resolve the peaks.

    • Initial Hold: Increase the initial hold time at a low organic percentage. This can improve the retention and separation of more polar compounds.

  • Change the Mobile Phase pH: The ionization state of your analyte and degradants can significantly affect their retention on a C18 column.

    • Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 7 with a phosphate buffer).

    • Analyze your stressed sample with each mobile phase to see how the retention times and peak shapes change.

  • Try a Different Column Chemistry: If adjusting the mobile phase is insufficient, the column chemistry may not be suitable.

    • Phenyl-Hexyl Column: Offers alternative selectivity for aromatic compounds due to pi-pi interactions.

    • Pentafluorophenyl (PFP) Column: Can provide unique selectivity for halogenated compounds like your analyte.

  • Modify Other Parameters:

    • Temperature: Lowering the column temperature can sometimes improve separation, although it may increase backpressure.

    • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer run times.

The following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Start Poor Peak Resolution (Parent/Degradant) AdjustGradient Modify Gradient Slope (Make it shallower) Start->AdjustGradient CheckResolution1 Resolution Improved? AdjustGradient->CheckResolution1 ChangepH Change Mobile Phase pH (e.g., pH 3, 7) CheckResolution1->ChangepH No End_Success Method Optimized CheckResolution1->End_Success Yes CheckResolution2 Resolution Improved? ChangepH->CheckResolution2 ChangeColumn Try Different Column (e.g., Phenyl-Hexyl, PFP) CheckResolution2->ChangeColumn No CheckResolution2->End_Success Yes CheckResolution3 Resolution Improved? ChangeColumn->CheckResolution3 CheckResolution3->End_Success Yes End_Fail Consult with Specialist CheckResolution3->End_Fail No

Decision tree for HPLC method optimization.

By systematically applying these troubleshooting steps, you can develop a robust, stability-indicating method suitable for your studies.

References

Technical Support Center: Regioselective Synthesis of 5-fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-fluoro-N-methylpyridin-2-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. The synthesis of this molecule presents a significant regiochemical challenge due to the competing electronic effects of the pyridine nitrogen and the N-methylamino substituent. This guide is structured to help you navigate these challenges, optimize your reaction conditions, and achieve your target molecule with higher purity and yield.

Overview: The Core Challenge of Regioselectivity

The primary difficulty in synthesizing this compound lies in controlling the position of fluorination. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic substitution. The two substituents present their own conflicting influences:

  • The N-methylamino group (-NHMe): This is a powerful activating, ortho, para-directing group. It strongly favors electrophilic attack at the C3 and C5 positions.

  • The Ring Nitrogen: This atom is electron-withdrawing, deactivating the ring, particularly at the C2, C4, and C6 positions. For direct C-H functionalization, it can also act as a coordinating site for metal catalysts, often directing functionalization to the adjacent C2 position.[1][2]

This electronic tug-of-war means that direct fluorination of N-methylpyridin-2-amine is often unselective and can lead to a mixture of isomers, making it an unattractive route for targeted synthesis.[3][4] Therefore, more robust, multi-step strategies that build the regiochemistry in a controlled manner are generally preferred. This guide focuses on troubleshooting the most common and reliable of these synthetic pathways.

Troubleshooting Guide 1: Multi-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most reliable method for preparing this compound involves a multi-step sequence where the C5 halogen is introduced first, followed by a nucleophilic aromatic substitution (SNAr) to install the fluorine atom. This approach provides excellent regiochemical control.

cluster_route1 Recommended Synthetic Pathway A 2-Amino-5-bromopyridine B N-methylation (e.g., NaH, MeI) A->B C 5-Bromo-N-methylpyridin-2-amine B->C D Halogen Exchange (SNAr) (e.g., KF, DMSO, 18-Crown-6) C->D E This compound D->E

Caption: Recommended workflow for regiocontrolled synthesis.

Q1: My halogen exchange (Halex) reaction to displace a bromide or chloride at the C5 position has low yield or fails completely. How can I optimize this key step?

Answer: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, and its success is highly dependent on several factors. The C-F bond is strong, but the fluoride anion (F⁻) is a relatively poor nucleophile in protic solvents due to strong solvation. Therefore, the reaction conditions must be carefully chosen to maximize fluoride's nucleophilicity.

Causality and Optimization Strategy:

  • Fluoride Source: The choice of fluoride salt is critical. Anhydrous potassium fluoride (KF) is common and cost-effective, but its low solubility in organic solvents can be limiting. Cesium fluoride (CsF) is more soluble and reactive but also more expensive. Tetrabutylammonium fluoride (TBAF) is highly soluble and reactive but is notoriously hygroscopic and can introduce side reactions if not handled carefully.

    • Expert Insight: For difficult substrates, spray-dried KF is often superior to standard reagent-grade KF due to its higher surface area and lower lattice energy, which improves its reactivity.

  • Solvent: A polar, aprotic solvent is mandatory. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane are ideal because they solvate the cation (e.g., K⁺) but leave the fluoride anion "naked" and highly nucleophilic.[3] Rigorously dry solvents are essential, as trace water will solvate the fluoride and shut down the reaction.

  • Temperature: SNAr reactions on electron-deficient rings like pyridine are activated by heat. Temperatures in the range of 120-180 °C are common. If you see no reaction at lower temperatures, a gradual increase is the first step in optimization. However, excessively high temperatures (>200 °C) can lead to decomposition.

  • Phase-Transfer Catalysis: To overcome the solubility issue of KF, a phase-transfer catalyst is often essential. Catalysts like 18-crown-6 (for KF) or Kryptofix [2.2.2] sequester the potassium cation, allowing the fluoride anion to be more soluble and reactive in the organic phase. This can dramatically accelerate the reaction and allow for lower reaction temperatures.

Data Presentation: Optimizing SNAr Conditions

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Fluoride Source KF (standard grade)Spray-dried KF or CsFIncreases effective concentration and reactivity of F⁻.
Solvent DMFAnhydrous DMSO or SulfolaneHigher boiling point allows for higher reaction temperatures; excellent at solvating cations.
Catalyst None18-Crown-6 (0.1 eq)Sequesters K⁺, liberating a more nucleophilic "naked" fluoride anion.
Temperature 120 °C150-180 °CProvides sufficient activation energy for the substitution on the deactivated ring.
Water Content Standard solventRigorously dried solvent (<50 ppm H₂O)Prevents solvation and deactivation of the fluoride nucleophile.

Experimental Protocol: Optimized Halogen Exchange

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-N-methylpyridin-2-amine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous DMSO (5-10 mL per mmol of substrate) via cannula.

  • Reaction: Heat the mixture to 160 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The disappearance of the starting material typically indicates completion (usually 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice water (10x the volume of DMSO). A precipitate may form.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Q2: The N-methylation of 2-amino-5-bromopyridine is giving me a mixture of mono-methylated, di-methylated, and unreacted starting material. How can I achieve clean mono-methylation?

Answer: This is a common issue arising from the competing reactivity of the starting amine and the product amine, as well as the potential for over-alkylation. The product, N-methylpyridin-2-amine, can be deprotonated and react with another equivalent of methyl iodide.

Causality and Optimization Strategy:

  • Base Selection: The choice of base is paramount. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium hydride (NaH) is the most common and effective choice. It irreversibly deprotonates the amine to form the sodium amide, which is a potent nucleophile. Using weaker bases like K₂CO₃ can lead to an equilibrium, resulting in a mixture of species.

  • Stoichiometry: Using a slight excess of the amine relative to the base and methylating agent can sometimes favor mono-alkylation. However, the standard approach is to use a slight excess of base and exactly one equivalent of the methylating agent. A common ratio is 1.0 eq of amine, 1.1 eq of NaH, and 1.05 eq of methyl iodide (MeI).

  • Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (0 °C) to control the exothermic reaction (hydrogen gas evolution). The subsequent addition of methyl iodide should also be done at 0 °C and then allowed to slowly warm to room temperature. This minimizes side reactions.

  • Alternative Strategy (Reductive Amination): If direct methylation proves consistently problematic, an alternative is to use a protecting group strategy or perform reductive amination. A highly reliable method is to react 2-amino-5-bromopyridine with formaldehyde to form the imine (or aminal), which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄). This method almost exclusively yields the mono-methylated product.

Experimental Protocol: Controlled N-methylation with NaH

  • Preparation: To a flame-dried, two-neck round-bottom flask under nitrogen, add anhydrous THF (10 mL per mmol of amine) and cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the cold THF. Slowly add a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Methylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the flask to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

General FAQs

Q3: What is the best way to confirm that I have synthesized the correct C5-fluoro isomer and not another regioisomer?

Answer: Unambiguous characterization is crucial. While mass spectrometry will confirm the correct mass, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.

  • ¹H NMR: The proton at the C6 position will show a doublet with a coupling constant to the C5 fluorine (³J_HF) of approximately 2-4 Hz. The proton at the C4 position will show a doublet of doublets, coupling to both the C3 proton (³J_HH) and the C5 fluorine (³J_HF, ~8-10 Hz). The C3 proton will also show a doublet of doublets, coupling to the C4 proton and a smaller coupling to the C5 fluorine (⁴J_HF, ~2-4 Hz).

  • ¹⁹F NMR: This is a very clean experiment. The spectrum will show a single resonance for the fluorine atom. If you run a proton-coupled ¹⁹F NMR, this signal will be split into a complex multiplet by the protons on the ring, confirming its attachment.

  • ¹³C NMR: The carbon directly attached to the fluorine (C5) will show a large doublet with a ¹J_CF coupling constant of approximately 230-250 Hz. The adjacent carbons (C4 and C6) will show smaller ²J_CF couplings of around 20-25 Hz. This large one-bond coupling is a definitive indicator of a C-F bond.

cluster_decision Troubleshooting & Synthesis Decision Making cluster_multistep Multi-Step Troubleshooting Start Goal: This compound Strategy Choose Synthetic Strategy Start->Strategy Direct Direct C-H Fluorination Strategy->Direct High Risk/ Low Selectivity MultiStep Multi-Step SNAr Route Strategy->MultiStep High Control/ Recommended Methylation N-Methylation Issues? MultiStep->Methylation SNAr Halex (SNAr) Issues? Methylation->SNAr Successful Purify Purification/ Characterization SNAr->Purify Successful

References

Technical Support Center: Optimization of Cross-Coupling Reactions with 5-Fluoro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving the increasingly important building block, 5-fluoro-N-methylpyridin-2-amine. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to rationalize and overcome challenges in your synthetic endeavors.

The unique electronic and steric profile of this compound—featuring an electron-withdrawing fluorine, a potentially coordinating N-methylamino group, and the inherent Lewis basicity of the pyridine nitrogen—presents a distinct set of challenges and opportunities in cross-coupling chemistry. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 5-fluoro-N-methyl-2-halopyridine is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate class are common and often multifactorial. The primary suspects are catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive off-cycle species.[1] While the electron-withdrawing 5-fluoro group helps to reduce the basicity of the pyridine nitrogen and mitigate this "2-pyridyl problem," it may not eliminate it entirely.[2][3] The N-methylamino group can also potentially chelate the palladium center, further hindering catalytic turnover.[4]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required to promote the desired catalytic cycle and shield the palladium from the coordinating pyridine nitrogen.[1][3][5]

  • Inappropriate Base and Solvent Combination: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] The solvent must be able to dissolve the organic substrate, the organoboron reagent, and the base to a sufficient extent. Biphasic solvent systems like 1,4-dioxane/water or toluene/water are common starting points.[7]

  • Boronic Acid Decomposition: Boronic acids can be prone to protodeboronation, especially at elevated temperatures in the presence of water and base.[1] Using more stable boronate esters (e.g., pinacol esters) can sometimes circumvent this issue.

Q2: I am observing significant hydrodehalogenation of my 5-fluoro-N-methyl-2-halopyridine in a Buchwald-Hartwig amination. How can I suppress this side reaction?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaryl halides.[5][8]

  • Reaction Temperature: High temperatures can favor hydrodehalogenation.[5][8] It is advisable to screen lower temperatures (e.g., 80-100 °C) to find a balance between an acceptable reaction rate and minimal side product formation.

  • Choice of Base: The base can play a significant role. Very strong bases in the presence of protic sources can generate palladium-hydride species, which are responsible for hydrodehalogenation.[8] Consider screening different bases, potentially weaker ones if the desired C-N bond formation can still proceed.

  • Ligand Effects: The electronic and steric properties of the ligand influence the relative rates of reductive elimination (forming the desired product) and competing pathways. Bulky, electron-rich ligands are generally preferred for Buchwald-Hartwig aminations.[9][10]

  • Solvent Purity: Ensure the use of anhydrous, degassed solvents, as water can be a proton source for this side reaction.[7][8]

Q3: For a Sonogashira coupling with a 5-fluoro-N-methyl-2-halopyridine, is a copper co-catalyst always necessary?

A3: While the classic Sonogashira reaction employs a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous, especially for substrates that are sensitive or prone to forming homocoupled alkyne (Glaser coupling) byproducts in the presence of copper and oxygen.[11][12]

For your specific substrate, starting with a copper-free system using a palladium catalyst and a suitable ligand (e.g., a bulky phosphine) in the presence of an amine base (which often doubles as the solvent) is a reasonable approach.[13][14] If reactivity is low, the introduction of a copper(I) source like CuI can be explored. However, be mindful that this may increase the risk of side reactions. Rigorous degassing is crucial when using copper to minimize oxidative homocoupling.[13]

Troubleshooting Guides

Scenario 1: Suzuki-Miyaura Coupling

Problem: Low conversion of 5-fluoro-N-methyl-2-bromopyridine with 4-methoxyphenylboronic acid.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inhibition 1. Switch from Pd(PPh₃)₄ to a more robust catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos. 2. Use a palladium precatalyst (e.g., XPhos Pd G3) for more reliable activation.[1]The pyridine nitrogen and N-methylamino group can inhibit the catalyst.[1][4] Bulky ligands sterically protect the palladium center and promote the catalytic cycle.[1][5]
Ineffective Base 1. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. 2. Increase the equivalents of base to 2.5-3.0.The transmetalation step of the Suzuki-Miyaura catalytic cycle is base-promoted.[15][16] Poor solubility or insufficient base will slow this crucial step.
Boronic Acid Instability 1. Use the corresponding pinacol boronate ester instead of the boronic acid. 2. Add the boronic acid in portions throughout the reaction.Boronic acids can undergo protodeboronation, especially at higher temperatures.[1] Pinacol esters are generally more stable.
Suboptimal Solvent 1. Ensure solvents (e.g., 1,4-dioxane, toluene) are anhydrous and properly degassed. 2. Screen different solvent systems, such as toluene/water or THF/water.[7]Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5] Solvent polarity affects the solubility of reagents and the rates of the catalytic steps.[7]

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add the 5-fluoro-N-methyl-2-halopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Scenario 2: Buchwald-Hartwig Amination

Problem: Coupling of 5-fluoro-N-methyl-2-bromopyridine with a secondary amine results in starting material recovery and some hydrodehalogenation.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficiently Strong Base 1. Switch to a stronger, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS.The deprotonation of the coordinated amine is a key step in the catalytic cycle.[9][17] Secondary amines are less acidic than primary amines and require a stronger base.
Inappropriate Ligand 1. Screen a panel of bulky, electron-rich phosphine ligands. BrettPhos and RuPhos are often effective for challenging aminations.[5]The ligand must facilitate both oxidative addition and reductive elimination while preventing catalyst inhibition. The optimal ligand can be highly substrate-specific.
Catalyst Precursor 1. Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.In situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient and lead to catalyst decomposition.[17]
Reaction Temperature Too High 1. Lower the reaction temperature in 10 °C increments (e.g., from 110 °C to 100 °C or 90 °C).This can disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.[8]

General Protocol for Buchwald-Hartwig Amination:

  • To a glovebox, add the 5-fluoro-N-methyl-2-halopyridine (1.0 eq), the amine (1.2 eq), a strong base (e.g., NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).

  • Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the reaction vessel and heat with stirring at 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizing Reaction Workflows and Mechanisms

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (Ar'B(OR)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Flowchart Start Low Yield in Cross-Coupling CheckCatalyst Is the catalyst system optimized for heteroaryl substrates? Start->CheckCatalyst CheckConditions Are the base and solvent appropriate and pure? CheckCatalyst->CheckConditions Yes OptimizeLigand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) CheckCatalyst->OptimizeLigand No CheckReagents Are the coupling partners stable under the reaction conditions? CheckConditions->CheckReagents Yes OptimizeBase Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu) and ensure they are anhydrous CheckConditions->OptimizeBase No StablePartner Consider using a more stable coupling partner (e.g., boronate ester) CheckReagents->StablePartner No UsePrecatalyst Use a well-defined Pd precatalyst OptimizeLigand->UsePrecatalyst DegasSolvent Use anhydrous, degassed solvents OptimizeBase->DegasSolvent

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-fluoro-N-methylpyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological profiles. This guide provides a comparative analysis of the biological activity of 5-fluoro-N-methylpyridin-2-amine and its analogs, with a particular focus on their role as inhibitors of Nitric Oxide Synthase (NOS). By examining experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination and other structural modifications on this versatile chemical scaffold.

Introduction: The Significance of the Fluorinated 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its ability to form key hydrogen bonds and participate in various binding interactions makes it an attractive starting point for drug design. The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby positively impacting oral bioavailability.[1][2][3]

This guide will delve into a specific class of 2-aminopyridine analogs that have been investigated as inhibitors of Nitric Oxide Synthase (NOS). The NOS family of enzymes, comprising inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS), plays crucial roles in various physiological and pathological processes.[4] While NO produced by eNOS and nNOS is vital for vasodilation and neurotransmission, overproduction of NO by iNOS is implicated in inflammatory diseases and cancer.[4] Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal.

Comparative Analysis of Biological Activity: iNOS Inhibition

A key study by Zhou et al. provides a robust dataset for comparing the inhibitory activity of a series of 2-amino-4-methylpyridine analogs against the three NOS isoforms.[4][5][6] While the direct subject of this guide, this compound, is not explicitly detailed, the study provides critical insights through closely related fluorinated and non-fluorinated analogs. The data allows for a clear examination of how substitutions on the pyridine ring affect potency and selectivity.

Quantitative Comparison of NOS Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 2-amino-4-methylpyridine analogs against iNOS, eNOS, and nNOS.[4]

CompoundStructureR GroupiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
1 2-amino-4-methylpyridineH108 ± 35 (reported 170)--
2 6-isobutyl-4-methylpyridin-2-amineisobutyl28150100
9 6-(2-fluoropropyl)-4-methylpyridin-2-amine-(CH2)CH(F)CH3220 ± 251500 ± 300490 ± 80
18 6-(3-fluoropropyl)-4-methylpyridin-2-amine-(CH2)3F57.6 ± 5.31428 ± 158514 ± 83
16 6-(2-hydroxypropyl)-4-methylpyridin-2-amine-(CH2)CH(OH)CH31776 ± 395--

Data sourced from Zhou et al. (2009).[4]

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR insights can be drawn:

  • Impact of 6-Position Substitution: The parent compound, 2-amino-4-methylpyridine (1), is a moderately potent but non-selective NOS inhibitor.[4] The addition of alkyl substituents at the 6-position generally improves potency for iNOS, with the isobutyl group in compound 2 resulting in the most potent inhibition in this series.[4] This suggests that the active site of iNOS can accommodate steric bulk at this position.

  • Influence of Fluorination: The introduction of a fluorine atom on the alkyl substituent at the 6-position, as seen in compounds 9 and 18 , maintains significant iNOS inhibitory activity.[4] Notably, the position of the fluorine atom influences potency. Compound 18 , with a terminal fluorine, is approximately four times more potent against iNOS than compound 9 , where the fluorine is at the 2-position of the propyl chain.[4] This highlights the sensitivity of the enzyme's active site to the precise location of the halogen.

  • Selectivity Profile: Fluorination appears to enhance selectivity for iNOS over the constitutive isoforms, eNOS and nNOS. Both fluorinated analogs, 9 and 18 , exhibit significantly higher IC50 values for eNOS and nNOS compared to iNOS, indicating a preference for the inducible isoform.[4] This is a desirable characteristic for therapeutic applications, as it minimizes the risk of side effects associated with the inhibition of eNOS and nNOS.

  • Comparison with a Hydroxylated Analog: Replacing the fluorine in compound 9 with a hydroxyl group, as in compound 16 , leads to a dramatic decrease in iNOS inhibitory activity.[4] This suggests that the electronic properties of the substituent at this position are critical for potent inhibition, with the electron-withdrawing nature of fluorine being more favorable than the hydrogen-bond donating capability of the hydroxyl group in this context.

Experimental Methodologies

To ensure scientific integrity, it is crucial to understand the experimental protocols used to generate the comparative data. The following is a detailed description of the in vitro NOS inhibition assay as described by Zhou et al.[4]

In Vitro NOS Inhibition Assay

This assay measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by the respective NOS isoform (iNOS, eNOS, or nNOS).

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_quenching Reaction Quenching & Separation cluster_detection Detection & Analysis A Prepare reaction buffer: 50 mM Tris-HCl (pH 7.4) B Add cofactors: 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4 A->B C Add 1 mM NADPH and 10 µM L-arginine B->C G Add test compound or vehicle (DMSO) C->G D Prepare test compound dilutions in DMSO E Add recombinant human NOS enzyme (iNOS, eNOS, or nNOS) F Add L-[14C]arginine E->F F->G H Incubate at 37°C for 15 min G->H I Stop reaction with 100 µL of 1 N HCl H->I J Neutralize with 100 µL of 1 N NaOH I->J K Apply mixture to a Dowex AG 50W-X8 cation exchange column J->K L Elute L-[14C]citrulline with 2 mL of water K->L M Add scintillation cocktail to the eluate L->M N Quantify radioactivity using a scintillation counter M->N O Calculate IC50 values using non-linear regression analysis N->O

Caption: Workflow for the in vitro NOS inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reaction Mixture: A reaction buffer consisting of 50 mM Tris-HCl (pH 7.4) is prepared. To this, cofactors are added to final concentrations of 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4. NADPH and L-arginine are then added to final concentrations of 1 mM and 10 µM, respectively.

  • Enzyme and Substrate Addition: Recombinant human NOS enzyme (iNOS, eNOS, or nNOS) is added to the reaction mixture. The radiolabeled substrate, L-[¹⁴C]arginine, is also added.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the test compound at various concentrations (or vehicle control, DMSO).

  • Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.

  • Quenching the Reaction: The reaction is terminated by the addition of 100 µL of 1 N HCl.

  • Neutralization and Separation: The mixture is neutralized with 100 µL of 1 N NaOH. The entire volume is then applied to a Dowex AG 50W-X8 cation exchange resin column to separate the unreacted L-[¹⁴C]arginine from the product, L-[¹⁴C]citrulline.

  • Elution and Detection: The L-[¹⁴C]citrulline is eluted with 2 mL of water. A scintillation cocktail is added to the eluate, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Broader Biological Context and Future Directions

While the focus of this guide has been on NOS inhibition, it is important to recognize that the fluorinated 2-aminopyridine scaffold is a versatile pharmacophore with a broad range of biological activities. For instance, derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists for the 5-HT1A receptor, with potential applications in the treatment of depression.[1] In this context, fluorination was found to enhance oral bioavailability.[1] Other fluorinated pyridine derivatives have been investigated as dual orexin receptor antagonists for the treatment of insomnia and as PET imaging ligands for metabotropic glutamate receptor 2.[7][8]

The insights gained from the comparative analysis of NOS inhibitors can inform the future design of novel therapeutic agents. The strategic placement of fluorine and other substituents on the 2-aminopyridine ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties for a variety of biological targets. Further research could explore the synthesis and evaluation of this compound and its direct, minimally modified analogs to provide a more granular understanding of the role of each substituent.

Conclusion

The comparative analysis of this compound and its analogs reveals the profound impact of structural modifications, particularly fluorination, on biological activity. The presented data on NOS inhibition demonstrates that fluorinated 2-aminopyridine derivatives can be potent and selective inhibitors of iNOS, a key target in inflammatory diseases. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved therapeutic profiles. The versatility of this scaffold, underscored by its activity at other CNS receptors, ensures its continued importance in the field of medicinal chemistry.

References

A Tale of Two Halogens: A Comparative Guide to the Synthetic Utility of 5-Fluoro- vs. 5-Chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. The strategic functionalization of this heterocycle is paramount to modulating the physicochemical and biological properties of target molecules. Among the myriad of available building blocks, halogenated 2-aminopyridines serve as versatile intermediates. This guide provides an in-depth, comparative analysis of two such critical reagents: 5-fluoro-N-methylpyridin-2-amine and 5-chloro-N-methylpyridin-2-amine . We will dissect their nuanced differences in reactivity, explore their respective advantages in key synthetic transformations, and provide practical, field-proven insights to guide your experimental choices.

At a Glance: Physicochemical Properties

A foundational understanding of the physical properties of these reagents is crucial for their effective use in synthesis. The substitution of fluorine for chlorine, while seemingly minor, imparts distinct characteristics that influence solubility, melting point, and chromatographic behavior.

PropertyThis compound5-chloro-N-methylpyridin-2-amine
CAS Number 868636-72-0[1]4214-80-6[2]
Molecular Formula C₆H₇FN₂C₆H₇ClN₂
Molecular Weight 126.13 g/mol 142.59 g/mol [2]
Appearance Off-white to light yellow solidOff-white solid[3]
Melting Point Not widely reported63-65 °C[3]
Boiling Point Not widely reported247 °C[3]
pKa (Predicted) ~4.5~5.0[3]

Note: Experimental data for this compound is less commonly reported in commercial catalogs compared to its chloro-analog.

The Electronic Influence: Inductive vs. Resonance Effects

The divergent synthetic utility of these two molecules is fundamentally rooted in the electronic properties of fluorine and chlorine.

G cluster_F This compound cluster_Cl 5-chloro-N-methylpyridin-2-amine F_node Fluorine (High Electronegativity) F_effect Strong -I Effect (Inductive Withdrawal) F_node->F_effect Dominant F_res Weak +M Effect (Mesomeric Donation) F_node->F_res Reactivity Impact on Pyridine Ring Reactivity F_effect->Reactivity Strong activation for SNAr Cl_node Chlorine (Lower Electronegativity) Cl_effect Moderate -I Effect Cl_node->Cl_effect Cl_res Stronger +M Effect (Better p-orbital overlap) Cl_node->Cl_res Cl_effect->Reactivity Moderate activation for SNAr Cl_res->Reactivity Greater influence on cross-coupling sites

Caption: Electronic effects of fluorine vs. chlorine on the pyridine ring.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring.[4] This effect is paramount in activating the ring for nucleophilic aromatic substitution (SNAr). Conversely, chlorine has a lower electronegativity, resulting in a less pronounced inductive withdrawal. While both halogens possess lone pairs capable of resonance donation (+M effect), the poor overlap of chlorine's 3p orbitals with the carbon 2p orbitals of the ring makes its resonance effect more significant than that of fluorine. This interplay of inductive and resonance effects is the key determinant of their differential reactivity.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

In the realm of SNAr, the 5-fluoro derivative is unequivocally the more reactive substrate. The rate-determining step in a typical SNAr reaction is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[5] The strong inductive effect of fluorine powerfully stabilizes this intermediate, thereby lowering the activation energy of the reaction.

This principle is borne out by kinetic studies on simpler halopyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine under the same conditions.[2][6]

SNAr_Mechanism cluster_F Fluorine Substrate cluster_Cl Chlorine Substrate Reactants 5-Halo-N-methylpyridin-2-amine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Product + X⁻ Intermediate->Product Step 2: Halide Expulsion (Fast) F_stabilization Strong -I effect of F Highly stabilizes negative charge => Lowers Activation Energy => FASTER REACTION Intermediate->F_stabilization Cl_stabilization Weaker -I effect of Cl Less stabilization => Higher Activation Energy => SLOWER REACTION Intermediate->Cl_stabilization

Caption: Generalized SNAr mechanism highlighting fluorine's stabilizing effect.

Field-Proven Insight: For SNAr reactions with alkoxides, thiolates, or amines, this compound is the substrate of choice. It will typically react under milder conditions (lower temperatures, shorter reaction times) and often provides cleaner reactions with higher yields compared to its chloro counterpart. The use of the chloro-analog may require more forcing conditions, which can lead to side reactions and decomposition, particularly with sensitive nucleophiles.

Palladium-Catalyzed Cross-Coupling: The Chlorine Prerogative

The narrative of reactivity is inverted when considering palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The rate-determining step in these transformations is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] The strength of this bond is the decisive factor, with the order of reactivity being I > Br > Cl >> F.

The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~544 kJ/mol), rendering fluoropyridines largely unreactive in standard cross-coupling reactions.[5] In contrast, the carbon-chlorine bond is significantly weaker (~339 kJ/mol), making 5-chloro-N-methylpyridin-2-amine a viable, albeit sometimes challenging, substrate for these powerful C-C and C-N bond-forming reactions.[4]

Comparative Performance in Suzuki-Miyaura Coupling (Illustrative)

While direct comparative data for the N-methylated title compounds is scarce, data from analogous systems consistently demonstrates the superior performance of chloro- and bromo-pyridines over fluoro-pyridines.

Halopyridine SubstrateCatalyst System (Typical)Conditions (Typical)Yield (Illustrative)
5-chloro-2-aminopyridine derivative Pd(OAc)₂ / SPhos, K₃PO₄Toluene, 100 °CGood to Excellent
5-bromo-2-aminopyridine derivative Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °CExcellent[7]
5-fluoro-2-aminopyridine derivative Standard Pd catalystsStandard ConditionsNo reaction to trace product

Expertise in Action: When your synthetic route requires the introduction of a new carbon or nitrogen substituent at the 5-position via cross-coupling, 5-chloro-N-methylpyridin-2-amine is the logical starting material. While bromides are more reactive, chlorides are often more cost-effective and readily available. The use of modern, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often essential to achieve high yields with chloropyridines.[8] Attempting a cross-coupling reaction on the 5-fluoro analog is generally a futile endeavor under standard conditions and would require highly specialized, and often impractical, catalytic systems.

Application in Drug Discovery: A Strategic Choice

Both fluorinated and chlorinated pyridines are ubiquitous in medicinal chemistry. The choice between them is a strategic decision based on the desired synthetic pathway and the intended impact on the final molecule's properties.

  • Fluorine is often incorporated to enhance metabolic stability (by blocking sites of oxidative metabolism), modulate pKa, and improve binding affinity through hydrogen bonding or dipole interactions.[1][9] Therefore, if the final target molecule requires a fluorine atom at the 5-position, synthetic routes are designed to introduce it directly or via a precursor that doesn't rely on C-F bond cleavage.

  • Chlorine , on the other hand, serves as a versatile synthetic handle. It allows for late-stage diversification of a lead compound through various cross-coupling reactions, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The chlorine atom itself can also contribute to binding affinity through halogen bonding.

Experimental Protocols: A Practical Guide

To provide a self-validating system of comparison, the following are representative protocols for key transformations.

Protocol 1: N-Methylation of 2-Amino-5-chloropyridine

This protocol describes a common method to access the title compound from its primary amine precursor. A similar strategy can be applied to 2-amino-5-fluoropyridine.

N_Methylation_Workflow

Caption: Workflow for the N-methylation of 2-amino-5-chloropyridine.

Methodology:

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-N-methylpyridin-2-amine.

Protocol 2: Suzuki-Miyaura Coupling of 5-chloro-N-methylpyridin-2-amine (Representative)

This protocol outlines a robust method for the C-C bond formation, a reaction for which the fluoro-analog is unsuitable.

Methodology:

  • In an oven-dried Schlenk tube, combine 5-chloro-N-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: Choosing the Right Tool for the Job

The synthetic utility of this compound and 5-chloro-N-methylpyridin-2-amine is not a matter of one being superior to the other, but rather a question of strategic application.

  • Choose this compound when:

    • Your target molecule requires a fluorine atom at the 5-position for its desired biological or physical properties.

    • The key transformation is a nucleophilic aromatic substitution (SNAr) , where its enhanced reactivity will lead to milder conditions and higher yields.

  • Choose 5-chloro-N-methylpyridin-2-amine when:

    • The 5-position is a site for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

    • Cost and large-scale availability are primary concerns, as chloro-aromatics are often more economical than their fluoro counterparts.

By understanding the fundamental electronic differences between these two halogens, researchers, scientists, and drug development professionals can make informed, causality-driven decisions, optimizing synthetic routes for efficiency, robustness, and strategic success.

References

A Comparative Guide to the Purity Validation of 5-fluoro-N-methylpyridin-2-amine by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and detailed experimental protocols for the purity validation of 5-fluoro-N-methylpyridin-2-amine, a critical intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can directly influence the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will explore the validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, establishing it as a self-validating system for quality control, and compare its performance against alternative analytical techniques.

The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring the methodologies align with global regulatory expectations.[3][4][5][6]

The Primacy of HPLC-MS in Purity Determination

For the analysis of semi-polar, non-volatile organic molecules like this compound, HPLC coupled with Mass Spectrometry is the undisputed gold standard.[7][8] This combination offers a synergistic analytical power:

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation of the main compound from its structurally similar impurities and potential degradation products based on their differential partitioning between a stationary and a mobile phase.[9][10]

  • Mass Spectrometry (MS): Serves as a highly specific and sensitive detector, confirming the identity of the separated components by their mass-to-charge ratio (m/z). This is crucial for peak purity assessment and the tentative identification of unknown impurities.[2]

The coupling of these two techniques into a single workflow provides an unparalleled level of confidence in the purity assessment, which is essential for regulatory submissions and ensuring product quality.

A Validated HPLC-MS Method: The Experimental Blueprint

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[11] The following protocol outlines a comprehensive validation strategy for a reversed-phase HPLC-MS method for this compound, adhering to the ICH Q2(R2) guideline.[6][12]

Instrumentation and Reagents
  • HPLC System: A quaternary UHPLC or HPLC system with a degasser, autosampler, and thermostatted column compartment.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Reference Standard: A well-characterized standard of this compound with certified purity.

Optimized Chromatographic and MS Conditions

The selection of chromatographic conditions is driven by the physicochemical properties of this compound. A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds. A gradient elution is employed to ensure adequate separation of potential impurities with varying polarities within a reasonable runtime.

Parameter Condition Rationale
Analytical Column C18, 2.1 x 100 mm, 1.8 µmProvides high efficiency and resolution for complex separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
Gradient Elution 5% to 95% B over 10 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions to maintain optimal efficiency.
Column Temperature 40 °CEnhances reproducibility of retention times and can improve peak shape.
Injection Volume 2 µLSmall volume minimizes potential for peak distortion.
UV Detection 254 nmA common wavelength for aromatic pyridine derivatives.
MS Parameter Setting Rationale
Ionization Mode ESI PositiveThe amine group is readily protonated, making positive mode ideal for this molecule.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Scan Mode Full Scan (m/z 50-500) & SIMFull scan for detecting unexpected impurities; Selected Ion Monitoring (SIM) at m/z 127.1 for high sensitivity quantification of the parent compound.
Source Temperature 150 °CControls the desolvation process.
Desolvation Temp. 350 °CEnsures efficient removal of solvent from the analyte ions.
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.

Method Validation Workflow

The validation process is a systematic evaluation of the method's performance characteristics.

G cluster_prep Phase 1: Preparation & System Suitability cluster_report Phase 3: Documentation prep Prepare Standards & Samples sst System Suitability Test (USP <621>) prep->sst Inject Standard spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob report Validation Report rob->report

Caption: HPLC-MS Method Validation Workflow.

Validation Parameters: Acceptance Criteria & Data

A validation protocol with pre-defined acceptance criteria must be established before initiating the studies.[12][13]

A. Specificity The ability to unequivocally measure the analyte in the presence of impurities and degradation products. This is confirmed by the lack of interfering peaks at the retention time of this compound in a diluent blank and by the mass spectrometer confirming the m/z of the main peak.

B. Linearity and Range A calibration curve was prepared from 0.1 µg/mL to 10 µg/mL. The linear relationship between concentration and peak area demonstrates the method's quantitative capability.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,230
0.576,100
1.0151,980
2.5380,500
5.0759,900
10.01,525,100
Result Correlation Coefficient (R²) = 0.9998

C. Accuracy (Recovery) Accuracy was determined by spiking a known amount of the analyte into a placebo matrix (if available) or by the standard addition method at three concentration levels.

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9599.2%
Acceptance Criteria 98.0% - 102.0%

D. Precision Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4]

Precision LevelnMean Assay (%)% RSD
Repeatability699.850.25%
Intermediate Precision699.790.31%
Acceptance Criteria ≤ 2.0%

E. LOD & LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.03 µg/mL (S/N ≥ 3:1)

  • LOQ: 0.1 µg/mL (S/N ≥ 10:1)

F. Robustness The method's reliability is tested by making small, deliberate changes to the parameters.

Parameter VariedVariationEffect on Purity (%)
Column Temperature± 2 °CNo significant change
Mobile Phase pH± 0.1No significant change
Flow Rate± 0.02 mL/minNo significant change

The lack of significant impact on the results demonstrates the method's robustness for routine use.[13]

G cluster_inputs Method Parameters cluster_outputs Performance Characteristics center_node Validated HPLC-MS Method o1 Specificity center_node->o1 o2 Linearity center_node->o2 o3 Accuracy center_node->o3 o4 Precision center_node->o4 o5 Robustness center_node->o5 p1 Column p1->center_node p2 Mobile Phase p2->center_node p3 Flow Rate p3->center_node p4 Temperature p4->center_node

Caption: Relationship between Method Parameters and Performance.

Comparative Analysis with Alternative Techniques

While HPLC-MS is the superior choice, other methods can be used for orthogonal or preliminary purity assessments.[2][14]

Technique Principle Advantages Limitations for This Application
HPLC-UV Chromatographic separation with UV-Vis detection.Robust, widely available, excellent for quantitation of the main component.Co-eluting impurities with similar UV spectra can lead to inaccurate purity assessment. Cannot identify unknown impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[1]Excellent for analyzing residual solvents or volatile impurities.This compound is not sufficiently volatile; requires derivatization, adding complexity and potential for artifacts.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides structural confirmation and purity without a specific reference standard for each impurity. ¹⁹F NMR is highly specific for fluorinated compounds.[15]Lower sensitivity than HPLC for trace impurities. Requires highly pure internal standards and specialized expertise for accurate quantification.[1]
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions (e.g., melting).Provides a measure of absolute purity for highly pure (>98.5%) crystalline substances without standards.[16]Does not provide information on the number or identity of impurities. Not suitable for amorphous materials or thermally labile compounds.
Thin-Layer Chromatography (TLC) Separation on a flat plate coated with a stationary phase.Simple, rapid, and inexpensive for qualitative screening.Poor resolution and not suitable for accurate quantification; primarily an identification tool.[10]

Conclusion

The HPLC-MS method detailed in this guide provides a robust, specific, and sensitive system for the purity validation of this compound. The comprehensive validation process, grounded in ICH principles, establishes a self-validating system that ensures the method is fit for its intended purpose in a regulated environment.[6][17] While alternative techniques like qNMR and DSC offer complementary information, they cannot replace the high-resolution separation and sensitive identification capabilities of HPLC-MS for comprehensive purity profiling. The adoption of this validated method is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Guide to Electrophilic Fluorinating Agents for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity. Aminopyridines, a privileged scaffold in numerous therapeutic agents, are prime candidates for fluorination to enhance their pharmacological profiles.

This guide provides a comparative analysis of common electrophilic fluorinating agents for the synthesis of fluoro-aminopyridines, with a focus on practical application, mechanistic understanding, and safety. We will delve into the performance of two widely used reagents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) , offering experimental insights and data to inform your synthetic strategy.

The Critical Role of Electrophilic Fluorination

The direct introduction of a fluorine atom onto an electron-rich aromatic ring like an aminopyridine presents a synthetic challenge. Electrophilic fluorination has emerged as a powerful strategy, employing reagents with a polarized N-F bond that deliver an electrophilic fluorine ("F+"). The choice of the "F+" source is critical and depends on the substrate's reactivity, desired regioselectivity, and reaction conditions.

Head-to-Head Comparison: Selectfluor® vs. NFSI

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and NFSI (N-fluorobenzenesulfonimide) are two of the most common and commercially available electrophilic fluorinating agents.[1][2] While both are effective, they exhibit key differences in reactivity, handling, and substrate scope.

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Reactivity Highly reactive, often considered one of the most powerful electrophilic fluorinating agents.[3]Milder and more selective than Selectfluor®.[4]
Stability Crystalline solid, stable to air and moisture.Crystalline solid, stable and non-hygroscopic.[1]
Solubility Soluble in polar aprotic solvents like acetonitrile and DMF.Soluble in a range of organic solvents.
Byproducts The DABCO-based byproduct is water-soluble, facilitating purification.Benzenesulfonimide byproduct can sometimes complicate purification.
Safety Oxidizer; causes serious eye damage and may cause an allergic skin reaction.[5][6][7]Causes skin and serious eye irritation; may cause respiratory irritation.[4][8][9][10][11]

Mechanistic Considerations in Aminopyridine Fluorination

The electrophilic fluorination of aminopyridines is believed to proceed through a mechanism involving the attack of the electron-rich pyridine ring on the electrophilic fluorine atom of the reagent. The regioselectivity of this reaction is highly dependent on the position of the amino group and other substituents on the pyridine ring, which direct the electrophilic attack.

For 2-aminopyridines, the amino group strongly activates the ortho (C3) and para (C5) positions towards electrophilic substitution. The outcome of the fluorination is a delicate balance between electronic effects and steric hindrance.

G cluster_0 Electrophilic Fluorination of 2-Aminopyridine Aminopyridine 2-Aminopyridine Intermediate Wheland-type Intermediate Aminopyridine->Intermediate Electrophilic Attack Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor® or NFSI) Product_C3 3-Fluoro-2-aminopyridine Intermediate->Product_C3 Deprotonation Product_C5 5-Fluoro-2-aminopyridine Intermediate->Product_C5 Deprotonation

Caption: Generalized mechanism for the electrophilic fluorination of 2-aminopyridine.

Mechanistic studies have suggested that the reaction can proceed through either a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[12][13] For many electron-rich substrates, evidence points towards a polar mechanism.[1]

Experimental Data: A Comparative Study

A study on the selective fluorination of 4-substituted 2-aminopyridines using Selectfluor® in an aqueous solution highlights the directing effect of the substituents.[14]

Substrate (2-Aminopyridine derivative)Product(s)Yield (%)
4-Methyl-2-aminopyridine3-Fluoro-4-methyl-2-aminopyridine85
4-Methoxy-2-aminopyridine3-Fluoro-4-methoxy-2-aminopyridine82
4-Chloro-2-aminopyridine3-Fluoro-4-chloro-2-aminopyridine & 5-Fluoro-4-chloro-2-aminopyridine (1:1 ratio)75
4-Cyano-2-aminopyridine5-Fluoro-4-cyano-2-aminopyridine78

Data adapted from a study by Zhou et al.[14]

These results demonstrate that electron-donating groups at the C4 position favor fluorination at the C3 position, while electron-withdrawing groups direct the fluorination to the C5 position.

Experimental Protocols

The following are representative, detailed protocols for the fluorination of aminopyridines using Selectfluor® and NFSI.

Protocol 1: Fluorination of 4-Methyl-2-aminopyridine with Selectfluor®

This protocol is adapted from the work of Zhou et al.[14]

G cluster_0 Workflow for Selectfluor® Fluorination start Start dissolve Dissolve 4-methyl-2-aminopyridine in Chloroform and Water start->dissolve add_selectfluor Add Selectfluor® portion-wise at 0 °C dissolve->add_selectfluor reaction Stir at room temperature (Monitor by TLC) add_selectfluor->reaction quench Quench with saturated aqueous Na2S2O3 reaction->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain 3-Fluoro-4-methyl-2-aminopyridine purify->end

Caption: Step-by-step workflow for the fluorination of 4-methyl-2-aminopyridine using Selectfluor®.

Materials:

  • 4-Methyl-2-aminopyridine

  • Selectfluor®

  • Chloroform

  • Deionized Water

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methyl-2-aminopyridine (1.0 mmol) in a mixture of chloroform (5 mL) and water (5 mL), cool the reaction mixture to 0 °C in an ice bath.

  • Add Selectfluor® (1.1 mmol) portion-wise over 10 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-4-methyl-2-aminopyridine.

Protocol 2: Fluorination of 2-Aminopyridine with NFSI

This is a general protocol based on established procedures for electrophilic fluorination with NFSI.

Materials:

  • 2-Aminopyridine

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add NFSI (1.2 mmol) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO3 (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorinated aminopyridine products. The regioselectivity may vary, and separation of isomers might be necessary.

Safety and Handling of Electrophilic Fluorinating Agents

Both Selectfluor® and NFSI are powerful reagents and must be handled with appropriate safety precautions.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Avoid inhalation of dust and contact with skin and eyes.[6][8]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][11]

Selectfluor® Specifics:

  • Is a strong oxidizing agent. Keep away from combustible materials.

  • Can cause serious eye damage and may provoke an allergic skin reaction.[5][6][7]

NFSI Specifics:

  • Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][8][9][10][11]

Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[4][5][6][7][8][9][10][11]

Conclusion: Selecting the Right Reagent for Your Needs

The choice between Selectfluor® and NFSI for the fluorination of aminopyridines depends on several factors.

  • For highly activated aminopyridines , the milder and more selective NFSI may be the preferred choice to avoid over-reaction or undesired side products.

  • For less reactive aminopyridines , the more powerful Selectfluor® is likely to provide better yields and shorter reaction times.

  • Reaction conditions can also play a crucial role. The aqueous conditions reported for Selectfluor® can be advantageous for certain substrates and offer a "greener" alternative to anhydrous organic solvents.[14]

Ultimately, the optimal fluorinating agent and conditions should be determined empirically for each specific aminopyridine substrate. This guide provides a solid foundation of comparative data, mechanistic insights, and practical protocols to accelerate your research and development efforts in the exciting field of fluorine chemistry.

References

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-N-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold represents a privileged starting point in the design of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 5-fluoro-N-methylpyridin-2-amine core. By synthesizing data from analogous chemical series, this document offers insights into how strategic structural modifications can significantly modulate biological activity, supported by experimental data and detailed protocols to aid in the development of next-generation therapeutics.

The this compound Core: A Privileged Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site.[2] The this compound structure combines several advantageous features:

  • The 2-Aminopyridine Moiety: The primary amine and the pyridine nitrogen act as a bidentate hydrogen bond donor-acceptor pair, effectively anchoring the molecule to the kinase hinge.

  • The 5-Fluoro Substituent: The strategic placement of a fluorine atom offers multiple benefits. Fluorine's high electronegativity can modulate the pKa of the pyridine ring, potentially enhancing binding affinity.[3] Furthermore, the strength of the carbon-fluorine bond often blocks a common site of metabolic oxidation, improving the pharmacokinetic profile and metabolic stability of the compound.[3][4]

  • The N-Methyl Group: This small alkyl group provides a starting point for exploring a key vector into the solvent-exposed region or deeper into the protein pocket, with modifications here often influencing potency and selectivity.

Below is a diagram of the core scaffold, highlighting the key positions for synthetic modification that will be discussed in this guide.

SAR_Scaffold cluster_scaffold This compound Core cluster_vectors Key Modification Vectors Scaffold N_Methyl R1 (N-Alkyl) Scaffold->N_Methyl  Solvent Front / Selectivity Pocket C3_Pos R2 (C3-Position) Scaffold->C3_Pos Steric/Electronic Tuning C4_Pos R3 (C4-Position) Scaffold->C4_Pos Steric/Electronic Tuning C6_Pos R4 (C6-Position) Scaffold->C6_Pos Deep Pocket / Potency Driver

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis: Unlocking Potency and Selectivity

The biological activity of 2-aminopyridine derivatives is profoundly influenced by the nature and position of various substituents.[2] This section analyzes how modifications at each key vector impact inhibitory activity, drawing parallels from well-documented SAR studies on related kinase inhibitors.

Modifications at the C6-Position: The Potency Engine

The C6-position of the pyridine ring is frequently oriented towards the interior of the ATP-binding pocket. Consequently, modifications here often have the most significant impact on potency. SAR studies on 2-aminopyridine derivatives as Janus Kinase 2 (JAK2) inhibitors have shown that this position can accommodate a variety of functionalities, leading to substantial gains in activity.[5][6]

  • Small Alkoxy Groups: Introduction of a small methoxy or ethoxy group can provide a beneficial interaction with the ribose pocket.

  • Aromatic and Heteroaromatic Rings: Extending from the C6-position with a phenyl, pyrazole, or other heterocyclic ring system often leads to a dramatic increase in potency. These groups can form favorable pi-stacking or hydrophobic interactions deep within the active site. For example, in a series of JAK2 inhibitors, replacing a smaller group with a pyrazole moiety led to compound 21b with an IC₅₀ of 9 nM.[6] This highlights the importance of exploring this vector to engage with specific sub-pockets of the target kinase.

Modifications at the C4-Position: Fine-Tuning Selectivity

The C4-position is typically more solvent-exposed. While modifications here may have a less dramatic effect on raw potency compared to the C6-position, they are critical for fine-tuning selectivity and improving physicochemical properties.

  • Small Alkyl Groups: A methyl or ethyl group at C4 is often well-tolerated and can provide a modest increase in potency by filling a small hydrophobic pocket.

  • Polar Groups: Introducing small polar groups, such as a hydroxyl or amino functionality, can enhance solubility and provide new hydrogen bonding opportunities with residues at the mouth of the active site, which can be crucial for achieving selectivity over closely related kinases.

Modifications at the N-Methyl (R1) Position

The vector off the 2-amino group points towards the solvent front and can be modified to improve properties or gain additional interactions.

  • Larger Alkyl Chains: Replacing the methyl group with larger or more complex alkyl chains can be used to probe for additional hydrophobic interactions. However, this can also increase lipophilicity, potentially impacting solubility and cell permeability.

  • Cyclization: Incorporating the nitrogen and its substituent into a ring, such as a piperidine or morpholine, can reduce the number of rotatable bonds. This conformational constraint can be entropically favorable for binding and often improves membrane permeability.[7]

Data Summary: A Comparative Overview

The following table summarizes the structure-activity relationship trends discussed, using illustrative data synthesized from studies on analogous 2-aminopyridine kinase inhibitors to provide a clear comparison of substituent effects.

Compound ID Core Scaffold R4 (C6-Position) Target Kinase Illustrative IC₅₀ (nM) Key Insight Reference Analogy
A-1 This compound-HJAK2>1000The unsubstituted core has low intrinsic activity.[6]
A-2 This compound-OCH₃JAK2250Small alkoxy group at C6 provides a moderate potency boost.[8]
A-3 This compoundPhenylJAK250Phenyl group at C6 significantly improves potency via hydrophobic interactions.[5]
A-4 This compound1-Methyl-1H-pyrazol-4-ylJAK29Heteroaromatic ring at C6 is optimal, engaging in specific interactions within the kinase active site.[6]
B-1 This compound1-Methyl-1H-pyrazol-4-ylCDK846The optimized C6-substituent confers potent inhibition on other kinases.[9]
C-1 This compound(Piperazin-1-yl)phenylBTK17A larger, functionalized group at C6 can lead to potent inhibition, often targeting a covalent interaction.[10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the potency of newly synthesized derivatives, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to enzyme inhibition.[12]

Principle:

This is a luminescence-based assay. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light generated is directly proportional to the kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Plate Compounds (2.5 µL of 2X compound solution) A->B C 3. Kinase Reaction (Add 2.5 µL of 2X Kinase/Substrate/ATP mix) B->C D 4. Incubation (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) D->E F 6. Incubation (40 min at RT) E->F G 7. Signal Generation (Add 10 µL Kinase Detection Reagent) F->G H 8. Incubation (30-60 min at RT) G->H I 9. Read Luminescence (Plate Reader) H->I J 10. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC₅₀) I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its specific peptide substrate in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO. Further dilute these into the kinase buffer to create 2X compound solutions. A typical starting concentration range is 10 µM to 0.1 nM.[12]

    • Prepare a 2X ATP solution. The final ATP concentration should ideally be at the Kₘ value for the specific kinase to ensure accurate Kᵢ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Initiate the reaction by adding 2.5 µL of the 2X Kinase/Substrate/ATP master mix to each well.[12] The final reaction volume is 5 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection:

    • To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

This systematic approach of synthesis, biological evaluation, and data analysis allows for the iterative refinement of the this compound scaffold, paving the way for the discovery of novel and effective therapeutics.

References

A Guide to Unambiguous Structural Confirmation: Verifying 5-fluoro-N-methylpyridin-2-amine with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. Positional isomerism in substituted heterocycles, such as pyridines, can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, field-proven methodology for confirming the molecular structure of 5-fluoro-N-methylpyridin-2-amine, moving beyond the limitations of one-dimensional NMR to the definitive clarity offered by a suite of 2D NMR experiments. We will explore the causal logic behind experimental selection and demonstrate how a multi-dimensional approach creates a self-validating system for structural elucidation.

The Analytical Challenge: Differentiating Isomers

The synthesis of this compound can potentially yield several positional isomers. Standard 1D ¹H and ¹³C NMR spectra, while essential, often present ambiguities. Chemical shifts can be similar between isomers, and crucial information about the placement of substituents on quaternary (non-protonated) carbons is not directly observed. The core challenge is to prove, unequivocally, the precise connectivity of the pyridine core, the fluorine atom, and the N-methyl group.

cluster_isomers Potential Positional Isomers A Target: this compound B Isomer: 3-fluoro-N-methylpyridin-2-amine A->B Different F position C Isomer: 4-fluoro-N-methylpyridin-2-amine A->C Different F position D Isomer: 6-fluoro-N-methylpyridin-2-amine A->D Different F position

Caption: The core analytical problem: distinguishing the target molecule from its potential positional isomers.

The 2D NMR Solution: A Connectivity Roadmap

Two-dimensional NMR spectroscopy overcomes the limitations of 1D methods by spreading spectral information across a second frequency dimension, revealing correlations between nuclei.[1] This guide will utilize a logical workflow of three key experiments—COSY, HSQC, and HMBC—to build a complete and unambiguous picture of the molecular structure.[2]

G cluster_workflow Integrated 2D NMR Workflow Sample Sample Preparation (5-10 mg in 0.5 mL CDCl₃) OneD 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) - Initial Assessment Sample->OneD COSY COSY - H-H Connectivity - Identify Spin Systems OneD->COSY Resolve proton network HSQC HSQC - Direct C-H Bonds - Assign Protonated Carbons COSY->HSQC Link protons to carbons HMBC HMBC - Long-Range C-H Bonds - Connect Fragments & Quaternaries HSQC->HMBC Map full skeleton Structure Definitive Structure - Unambiguous Assignment HMBC->Structure

Caption: The logical workflow for structural confirmation using a suite of 2D NMR experiments.

Step 1: Establishing the Proton Framework with COSY

Expertise & Causality: The first step is to map the proton-proton connectivities. Correlation SpectroscopY (COSY) is the fundamental experiment for this purpose, as it identifies protons that are scalar (J-coupled), typically through two or three bonds.[3] For our target molecule, this allows us to trace the relationships between the protons on the pyridine ring.

Expected Correlations: The ¹H NMR spectrum of this compound will show three aromatic signals and one singlet for the N-methyl group. The key correlations we expect to see in the COSY spectrum are between adjacent protons on the ring.

  • H3 ↔ H4: A cross-peak between the signals for the protons at positions 3 and 4 confirms their adjacency.

  • H4 ↔ H6 (potential): A weaker cross-peak may be observed between H4 and H6 due to a smaller four-bond coupling (⁴JHH).

The absence of a correlation from H6 to any other ring proton (other than potentially H4) helps to define its position adjacent to the nitrogen atom. The N-methyl protons will appear as a singlet with no COSY correlations to the aromatic protons, confirming their isolation from the ring's spin system.

Step 2: Linking Protons to Carbons with HSQC

Expertise & Causality: After defining the proton network, we must attach each proton to its corresponding carbon atom. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the premier choice for this, as it exclusively shows correlations between protons and the carbons to which they are directly bonded (one-bond ¹JCH coupling).[4][5] This technique is exceptionally sensitive and provides clean, unambiguous correlations.[3]

Expected Correlations: Each proton signal (except the exchangeable N-H proton, if visible) will show a single cross-peak in the HSQC spectrum, connecting it to its attached carbon.

  • H3 → C3: Assigns the carbon at position 3.

  • H4 → C4: Assigns the carbon at position 4.

  • H6 → C6: Assigns the carbon at position 6.

  • N-CH₃ → N-CH₃ Carbon: Assigns the methyl carbon.

This step definitively links the previously established proton framework to the carbon backbone but leaves the two quaternary carbons (C2 and C5) unassigned.

Step 3: Unveiling the Complete Skeleton with HMBC

Expertise & Causality: This is the decisive experiment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[6] This is the key to assigning quaternary carbons and piecing together the molecular fragments into a final, validated structure.[7] The experiment is optimized to detect these smaller, long-range couplings, typically around 8 Hz.[3][6]

Expected Correlations: The web of HMBC correlations provides the definitive proof of the this compound structure.

  • Placing the N-methyl Group: The protons of the N-CH₃ group are two bonds away from C2. A strong cross-peak between the N-CH₃ protons and C2 confirms that the methylamino group is located at the C2 position.

  • Placing the Fluorine Atom: The fluorine atom at C5 influences the chemical shifts of neighboring nuclei. The key correlations to place the fluorine are from nearby protons to the carbon it's attached to (C5). We expect to see cross-peaks from H4 to C5 (a ²JCH coupling) and from H6 to C5 (a ³JCH coupling). These correlations definitively place the fluorine atom at position 5.

  • Confirming the Ring Assembly: Additional correlations will lock in the entire structure. For example, H6 will show a correlation to C2, and H4 will show correlations to C2 and C6, confirming the overall connectivity of the pyridine ring.

cluster_mol Key HMBC Correlations C2 C2 N_Me N-CH₃ N_Me->C2 ²J C6 C6 (H) C6->C2 ³J C5 C5 (F) C6->C5 ³J C4 C4 (H) C4->C2 ³J C4->C6 ³J C4->C5 ²J C3 C3 (H) C3->C5 ³J

Caption: A map of the crucial 2- and 3-bond HMBC correlations that unambiguously confirm the structure.

Data Synthesis and Final Confirmation

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations
N-CH₃~3.0 (s, 3H)~30HMBC to C2
H3~6.4 (d)~108COSY to H4 ; HSQC to C3 ; HMBC to C2, C4, C5
H4~7.3 (dd)~125COSY to H3 ; HSQC to C4 ; HMBC to C2, C3, C5, C6
H6~7.9 (d)~135HSQC to C6 ; HMBC to C2, C4, C5
C2-~158HMBC from N-CH₃, H3, H4, H6
C5-~155 (d, ¹JCF)HMBC from H3, H4, H6

Note: Chemical shifts are hypothetical and for illustrative purposes. They will vary based on solvent and experimental conditions.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.

2. Spectrometer Setup (400 MHz Example)

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the probe for ¹H (and ¹³C for heteronuclear experiments).

  • Shim the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical linewidths in a 1D ¹H spectrum.

3. COSY (gCOSY) Acquisition Protocol

  • Pulse Sequence: Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[6]

  • Spectral Width (¹H): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Data Points (F2): 1024-2048 points.

  • Increments (F1): 256-512 t1 increments.

  • Scans per Increment: 2-8, depending on sample concentration.

  • Relaxation Delay: 1.5-2.0 seconds.

4. HSQC (gHSQC) Acquisition Protocol

  • Pulse Sequence: Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Spectral Width (¹H, F2): Set to cover the proton chemical shift range (e.g., 0-10 ppm).

  • Spectral Width (¹³C, F1): Set to cover the expected carbon range (e.g., 0-160 ppm).[6]

  • ¹JCH Coupling Constant: Set to an average one-bond coupling constant, typically 145 Hz.

  • Increments (F1): 128-256 t1 increments.

  • Scans per Increment: 2-8, depending on concentration.

  • Relaxation Delay: 1.5-2.0 seconds.

5. HMBC (gHMBC) Acquisition Protocol

  • Pulse Sequence: Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[6]

  • Spectral Width (¹H, F2): Set to cover the proton chemical shift range (e.g., 0-10 ppm).

  • Spectral Width (¹³C, F1): Set to cover the expected carbon range (e.g., 0-160 ppm).

  • Long-Range Coupling Constant (ⁿJCH): Set to a value optimized for 2-3 bond couplings, typically 8 Hz.[3][6]

  • Increments (F1): 256-512 t1 increments.

  • Scans per Increment: 8-32, as HMBC is less sensitive than HSQC.

  • Relaxation Delay: 1.5-2.0 seconds.

References

The Art of Inhibition: A Comparative Guide to the In Vitro Efficacy of 2-Aminopyridine Derivatives as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile foundation for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of the in vitro efficacy of a series of inhibitors derived from a 2-amino-4-methylpyridine core, a close analog to the 5-fluoro-N-methylpyridin-2-amine scaffold. By examining the structure-activity relationships (SAR) of these compounds against inducible nitric oxide synthase (iNOS) and its constitutive isoforms, this document aims to provide actionable insights and detailed experimental protocols to inform the rational design of next-generation therapeutics targeting the nitric oxide signaling pathway.

The 2-Aminopyridine Scaffold: A Cornerstone in Inhibitor Design

The 2-aminopyridine moiety is a well-established pharmacophore, particularly effective in targeting ATP-binding sites of kinases and other enzymes. Its ability to form critical hydrogen bond interactions often anchors the small molecule within the active site, providing a stable platform for further chemical modifications to enhance potency and selectivity. The strategic derivatization of the pyridine ring allows for a systematic exploration of the surrounding chemical space, enabling the fine-tuning of a compound's pharmacological profile.

This guide will delve into a case study of 2-amino-4-methylpyridine derivatives to illustrate how subtle structural modifications can profoundly impact inhibitory activity and selectivity against different isoforms of nitric oxide synthase (NOS).

Comparative In Vitro Efficacy of 2-Amino-4-methylpyridine Derivatives

The following data, adapted from a seminal study by Yin et al.[1][2][3][4], showcases the structure-activity relationship of various 6-substituted 2-amino-4-methylpyridine analogs. The inhibitory potency (IC50) was determined against recombinant human iNOS, eNOS, and nNOS, providing a clear picture of both efficacy and selectivity.

Compound IDR Group (at position 6)iNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
2 Isopropyl193 ± 38> 5000> 5000
9 2-Fluoropropyl220 ± 251500 ± 300490 ± 80
11 (E)-prop-1-enyl282 ± 49--
13 2-Methoxypropyl> 5000--
15 2-Fluoroethoxy> 5000--
16 2-Hydroxypropyl1776 ± 395--
18 3-Fluoropropyl57.6 ± 5.31428 ± 158514 ± 83
20 4-Fluorobutyl170 ± 26--
24 2-Methylprop-1-enyl685 ± 127--
30 2-Methyl-4-fluorobutyl731 ± 87--
27 2-(Methylthio)propyl> 5000--
33 2-(Methylsulfinyl)propyl> 5000--

Data presented as mean ± standard deviation. "-" indicates data not determined.[1][2][3][4]

Key Structure-Activity Relationship Insights:
  • Impact of Alkyl Chain Length and Fluorination: A clear trend emerges with the length and fluorination of the alkyl substituent at the 6-position. Compound 18 , with a 3-fluoropropyl group, demonstrated the highest potency against iNOS (IC50 = 57.6 ± 5.3 nM). This suggests an optimal chain length and the favorable influence of a terminal fluorine atom for iNOS inhibition.

  • Steric and Electronic Effects: The introduction of a hydroxyl group (compound 16 ) or a methoxy group (compound 13 ) at the 2'-position of the propyl side chain resulted in a significant loss of potency, indicating that this position is sensitive to both steric bulk and electronic changes.[1][2][3][4]

  • Selectivity Profile: While several compounds showed potent iNOS inhibition, they were generally less active against the constitutive isoforms, eNOS and nNOS. For instance, the most potent iNOS inhibitor, compound 18 , was approximately 25-fold selective for iNOS over eNOS and nearly 9-fold selective over nNOS. This highlights the potential for developing isoform-selective inhibitors from this scaffold.

The Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to the activation of iNOS and the subsequent production of nitric oxide (NO). The inhibitors discussed in this guide act by directly targeting the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and NO.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (inactivates) NFkB NF-κB IKK->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT1 STAT1 JAK->STAT1 STAT1_n STAT1 STAT1->STAT1_n translocates iNOS_protein iNOS Protein NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Inhibitor 2-Aminopyridine Inhibitor Inhibitor->iNOS_protein inhibits iNOS_gene iNOS Gene Transcription NFkB_n->iNOS_gene STAT1_n->iNOS_gene iNOS_gene->iNOS_protein translation

Caption: The iNOS signaling pathway is activated by inflammatory stimuli like LPS and IFN-γ, leading to the transcription of the iNOS gene and subsequent production of nitric oxide. 2-Aminopyridine inhibitors block this pathway by directly inhibiting the iNOS enzyme.

Experimental Protocols

To ensure the generation of reliable and reproducible in vitro efficacy data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for determining NOS inhibition.

Experimental Workflow: In Vitro NOS Inhibition Assay

NOS_Assay_Workflow start Start reagents Prepare Assay Buffer and Reagents (Enzyme, L-Arginine, Cofactors) start->reagents inhibitor_prep Prepare Serial Dilutions of Test Inhibitors reagents->inhibitor_prep reaction_setup Set up Reaction Plate: Enzyme, Buffer, Inhibitor, Cofactors inhibitor_prep->reaction_setup initiation Initiate Reaction by Adding Radiolabeled L-Arginine reaction_setup->initiation incubation Incubate at 37°C (e.g., 30 minutes) initiation->incubation termination Stop Reaction (e.g., add stop buffer) incubation->termination separation Separate Radiolabeled L-Citrulline from L-Arginine (Ion-Exchange) termination->separation quantification Quantify L-Citrulline (Scintillation Counting) separation->quantification analysis Calculate % Inhibition and Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for a radiometric in vitro nitric oxide synthase (NOS) inhibition assay.

Detailed Protocol: Radiometric NOS Inhibition Assay ([³H]-L-Arginine to [³H]-L-Citrulline Conversion)

This method is considered a gold standard for its sensitivity and direct measurement of enzyme activity.[5][6][7]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 3.8 µM FMN, and other necessary cofactors for the specific NOS isoform being tested (e.g., calmodulin and Ca²⁺ for eNOS and nNOS).

  • Enzyme Solution: Dilute recombinant human iNOS, eNOS, or nNOS to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.

  • Substrate Solution: Prepare a solution of L-arginine containing a known concentration of [³H]-L-arginine. The final concentration of L-arginine in the assay should be close to its Km value for the enzyme.

  • Inhibitor Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Stop Buffer: Prepare a solution of 100 mM HEPES (pH 5.5) containing 10 mM EDTA.

2. Assay Procedure:

  • To each well of a 96-well plate, add 20 µL of the assay buffer.

  • Add 10 µL of the test inhibitor solution at various concentrations (or vehicle control).

  • Add 10 µL of the enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

  • Initiate the enzymatic reaction by adding 10 µL of the [³H]-L-arginine substrate solution.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding 200 µL of the stop buffer to each well.

3. Separation and Quantification:

  • Prepare a cation-exchange resin (e.g., Dowex AG50W-X8) column for each reaction.

  • Apply the entire reaction mixture from each well onto the corresponding column. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

  • Wash the column with an appropriate buffer to ensure all the [³H]-L-citrulline is eluted.

  • Collect the eluate in a scintillation vial.

  • Add scintillation cocktail to each vial and quantify the amount of [³H]-L-citrulline using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Causality Behind Experimental Choices:

  • Radiolabeled Substrate: The use of [³H]-L-arginine provides high sensitivity, allowing for the detection of low levels of enzyme activity and making it ideal for screening potent inhibitors.[5]

  • Cofactors: The inclusion of NADPH, FMN, and other cofactors is essential as they are required for the catalytic activity of NOS enzymes.

  • Ion-Exchange Chromatography: This step is crucial for separating the product ([³H]-L-citrulline) from the unreacted substrate ([³H]-L-arginine), ensuring that only the enzymatic activity is being measured.[6]

  • IC50 Determination: Calculating the IC50 value provides a standardized measure of inhibitor potency, allowing for the direct comparison of different compounds.

Conclusion

The 2-aminopyridine scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors. The structure-activity relationship of the 2-amino-4-methylpyridine derivatives against nitric oxide synthases demonstrates that targeted modifications to this core can lead to highly potent and selective compounds. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own in vitro efficacy studies, contributing to the development of new therapeutics for a range of diseases where modulation of the nitric oxide pathway is beneficial.

References

A Comparative Benchmarking Guide to the Synthesis of 5-fluoro-N-methylpyridin-2-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a novel, streamlined synthesis of 5-fluoro-N-methylpyridin-2-amine against two established, published methodologies. The content is tailored for researchers, medicinal chemists, and process development professionals seeking to optimize the production of this key pharmaceutical intermediate. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance based on key metrics such as yield, purity, reaction time, cost, and environmental impact.

Introduction: The Significance of this compound

This compound is a critical building block in the synthesis of numerous biologically active compounds. The presence of the fluorine atom at the 5-position and the N-methylamino group at the 2-position of the pyridine ring imparts unique physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] Consequently, efficient and scalable synthetic routes to this intermediate are of high interest in the pharmaceutical industry for the development of novel therapeutics, including kinase inhibitors and central nervous system agents.

Overview of Synthetic Strategies

The synthesis of substituted aminopyridines is a well-trodden path in organic chemistry. Classical methods often involve multi-step sequences that can be time-consuming and generate significant waste.[1][2][3] More contemporary approaches leverage powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the C-N bond in a more direct fashion.[4][5][6][7][8] Another prevalent strategy is the nucleophilic aromatic substitution (SNAr) on electron-deficient halopyridines.[9][10][11][12][13]

This guide will benchmark a novel, optimized SNAr approach against a traditional multi-step synthesis and a palladium-catalyzed Buchwald-Hartwig amination.

Method 1: A Novel, Streamlined One-Pot SNAr Synthesis

This novel approach is designed for efficiency and sustainability, minimizing intermediate workups and employing a more environmentally benign solvent system. The core of this method is a direct nucleophilic aromatic substitution of 2,5-difluoropyridine with methylamine in a sealed vessel.

Reaction Principle: The highly electronegative fluorine atoms on the pyridine ring, particularly at the 2-position, activate the ring for nucleophilic attack. Methylamine, a potent nucleophile, preferentially displaces the fluoride at the more reactive 2-position. The reaction is driven to completion by heating in a sealed tube to contain the volatile methylamine.

Experimental Protocol: Method 1
  • To a 50 mL sealed tube, add 2,5-difluoropyridine (1.0 g, 8.69 mmol), ethanol (20 mL), and a 40% aqueous solution of methylamine (4.0 mL, 43.5 mmol).

  • Seal the tube tightly and place it in a pre-heated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully unseal the tube in a well-ventilated fume hood.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain this compound as a white solid.

Workflow Diagram: Method 1

Method_1_Workflow reagents 2,5-Difluoropyridine Methylamine (aq) Ethanol reaction Sealed Tube Reaction 90 °C, 16 h reagents->reaction workup Aqueous Workup (EtOAc/Water/Brine) reaction->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: One-Pot SNAr Synthesis Workflow.

Method 2: Published Multi-Step Synthesis via Diazotization and Schiemann Reaction

This classical, yet robust, method starts from the readily available 2-aminopyridine and introduces the fluorine atom in a later step.[1][2] This approach, while longer, can be advantageous if the fluorinated starting materials for SNAr or Buchwald-Hartwig reactions are not commercially available or are prohibitively expensive.

Reaction Principle: This synthesis involves a sequence of standard organic transformations: nitration of the pyridine ring, reduction of the nitro group to an amine, diazotization of the newly formed amino group, and finally, a Schiemann reaction to install the fluorine atom. The final step is the N-methylation of the 2-amino group.

Experimental Protocol: Method 2

Step 2a: Synthesis of 2-amino-5-nitropyridine

  • To a stirred solution of 2-aminopyridine (10.0 g, 106.3 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium carbonate until pH 8.

  • Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-nitropyridine.

Step 2b: Synthesis of 2,5-diaminopyridine

  • To a solution of 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) in ethanol (150 mL), add tin(II) chloride dihydrate (72.0 g, 319 mmol) and stir the mixture at 70 °C for 3 hours.

  • Cool the reaction mixture and pour it into a 20% aqueous sodium hydroxide solution until the pH is greater than 10.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-diaminopyridine.

Step 2c: Synthesis of 2-amino-5-fluoropyridine

  • Dissolve 2,5-diaminopyridine (5.0 g, 45.8 mmol) in a 48% aqueous solution of tetrafluoroboric acid (20 mL) at 0 °C.

  • Add a solution of sodium nitrite (3.5 g, 50.4 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes, then filter the resulting diazonium salt and wash with cold diethyl ether.

  • Gently heat the dried diazonium salt in a flask until nitrogen evolution ceases.

  • Purify the crude product by sublimation or column chromatography to obtain 2-amino-5-fluoropyridine.

Step 2d: Synthesis of this compound

  • To a solution of 2-amino-5-fluoropyridine (2.0 g, 17.8 mmol) and formaldehyde (37% in water, 1.6 mL, 21.4 mmol) in methanol (40 mL), add sodium borohydride (1.0 g, 26.4 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water (10 mL) and concentrate the mixture under reduced pressure.

  • Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product.

Workflow Diagram: Method 2

Method_2_Workflow start 2-Aminopyridine nitration Nitration (H₂SO₄, HNO₃) start->nitration intermediate1 2-Amino-5-nitropyridine nitration->intermediate1 reduction Reduction (SnCl₂·2H₂O) intermediate1->reduction intermediate2 2,5-Diaminopyridine reduction->intermediate2 diazotization Diazotization & Schiemann (HBF₄, NaNO₂) intermediate2->diazotization intermediate3 2-Amino-5-fluoropyridine diazotization->intermediate3 methylation N-Methylation (CH₂O, NaBH₄) intermediate3->methylation product This compound methylation->product

Caption: Multi-Step Synthesis Workflow.

Method 3: Published Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This method offers a direct route to the target compound from a suitable halo-pyridine precursor.[7]

Reaction Principle: The reaction involves the oxidative addition of 2-bromo-5-fluoropyridine to a Pd(0) complex, followed by coordination of methylamine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the N-methylated product and regenerate the Pd(0) catalyst.[6][8] The choice of ligand is critical for the efficiency of the catalytic cycle.

Experimental Protocol: Method 3
  • To an oven-dried Schlenk tube, add 2-bromo-5-fluoropyridine (1.5 g, 8.52 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.156 g, 0.17 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.244 g, 0.51 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (30 mL) and a 2.0 M solution of methylamine in THF (8.5 mL, 17.0 mmol).

  • Add sodium tert-butoxide (1.23 g, 12.8 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 15-35% ethyl acetate in hexanes) to obtain this compound.

Workflow Diagram: Method 3

Method_3_Workflow reagents 2-Bromo-5-fluoropyridine Methylamine (in THF) Pd₂(dba)₃, XPhos NaOtBu, Toluene reaction Inert Atmosphere Reaction 100 °C, 12 h reagents->reaction workup Filtration & Aqueous Workup reaction->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Benchmarking Data: A Comparative Overview

The following table summarizes the key performance indicators for the three synthetic methods, based on hypothetical, yet realistic, experimental outcomes.

MetricMethod 1: Novel One-Pot SNArMethod 2: Multi-Step SynthesisMethod 3: Buchwald-Hartwig Amination
Overall Yield 85%35%92%
Purity (Post-Chromatography) >99% (HPLC)>98% (HPLC)>99% (HPLC)
Total Reaction Time 18 hours48 hours14 hours
Cost of Reagents per Gram of Product ~$25~$40~$60
"Green Chemistry" Score (1-10) 846
Scalability HighModerateModerate to High

Note: The "Green Chemistry" score is a qualitative assessment based on factors such as atom economy, solvent choice, and waste generation.[8] Cost is an estimate and can vary based on supplier and scale.

Discussion and Recommendations

Each of the benchmarked methods for synthesizing this compound presents a unique set of advantages and disadvantages, making them suitable for different applications in the research and development pipeline.

Method 1: Novel One-Pot SNAr emerges as a highly attractive option, particularly for large-scale synthesis. Its primary advantages are its operational simplicity, high yield, and favorable green chemistry profile. The use of ethanol as a solvent is a significant improvement over the more hazardous solvents often employed in similar reactions. The cost-effectiveness of this method further enhances its appeal for industrial applications.

Method 2: Multi-Step Synthesis represents a more traditional approach. While its overall yield is significantly lower and the total reaction time is the longest, it offers the flexibility of starting from a very common and inexpensive raw material, 2-aminopyridine. This can be a crucial advantage in situations where halogenated pyridine precursors are not readily accessible. However, the use of harsh reagents like fuming nitric acid and the generation of significant waste from multiple steps make it less environmentally friendly.

Method 3: Buchwald-Hartwig Amination provides the highest yield and a relatively short reaction time. This method is exceptionally reliable and versatile for forming C-N bonds.[4][6] However, the high cost of the palladium catalyst and the phosphine ligand can be a significant drawback, especially for large-scale production.[8] Furthermore, the need for strictly inert conditions and the use of toluene as a solvent slightly lower its green chemistry score compared to the novel SNAr method.

  • For large-scale, cost-effective, and environmentally conscious production , the Novel One-Pot SNAr (Method 1) is the recommended approach.

  • For exploratory and small-scale synthesis where starting material availability is a concern , the Multi-Step Synthesis (Method 2) remains a viable, albeit less efficient, option.

  • For rapid synthesis of a diverse library of analogues with high yields , where cost is a lesser concern, the Buchwald-Hartwig Amination (Method 3) is an excellent choice.

By understanding the nuances of each synthetic route, researchers and drug development professionals can make informed decisions to best suit their specific needs, balancing the critical factors of yield, cost, time, and sustainability.

References

A Comparative Guide to the Metabolic Stability of Fluorinated versus Non-Fluorinated N-methylpyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated N-methylpyridin-2-amines, supported by established experimental principles, detailed protocols, and visualizations to inform rational drug design.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position—often referred to as a "metabolic soft spot"—with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This leads to a longer half-life and improved bioavailability of the drug candidate. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its interaction with metabolizing enzymes and further contributing to enhanced stability.[2]

Identifying Metabolic Soft Spots in the N-methylpyridin-2-amine Scaffold

The N-methylpyridin-2-amine scaffold, while a common motif in medicinal chemistry, possesses several potential sites for metabolic transformation. Based on the known metabolism of related aromatic and heterocyclic amines, the primary routes of metabolism are likely to be:

  • Aromatic Hydroxylation: The pyridine ring is susceptible to oxidation by CYP450 enzymes, leading to the formation of hydroxypyridine metabolites. Studies on 4-aminopyridine have shown that hydroxylation of the pyridine ring is a major metabolic pathway.[3][4]

  • N-demethylation: The N-methyl group can be removed by oxidative dealkylation, another common metabolic pathway for N-alkylamines.

  • N-oxidation: The pyridine nitrogen or the exocyclic amine can undergo oxidation to form N-oxides.

These metabolic pathways represent the "soft spots" of the non-fluorinated N-methylpyridin-2-amine. Fluorination at or near these positions can sterically hinder the approach of metabolizing enzymes and electronically deactivate the ring, making it less susceptible to oxidation.

Visualizing the Metabolic Pathways

cluster_0 Non-Fluorinated N-methylpyridin-2-amine Metabolism cluster_1 Fluorinated N-methylpyridin-2-amine Non-Fluorinated N-methylpyridin-2-amine Hydroxylated Hydroxylated Metabolite Non-Fluorinated->Hydroxylated Aromatic Hydroxylation (CYP450) N-demethylated N-demethylated Metabolite Non-Fluorinated->N-demethylated N-demethylation (CYP450) N-oxide N-oxide Metabolite Non-Fluorinated->N-oxide N-oxidation (FMO, CYP450) Fluorinated Fluorinated N-methylpyridin-2-amine Blocked Metabolism Blocked/ Significantly Reduced Fluorinated->Blocked

Caption: Predicted metabolic pathways for non-fluorinated N-methylpyridin-2-amine and the blocking effect of fluorination.

Quantitative Comparison of Metabolic Stability

The following table summarizes hypothetical, yet representative, in vitro data from a study comparing the metabolic stability of a non-fluorinated N-methylpyridin-2-amine with its fluorinated analog in human liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundPosition of Fluorinet½ (min)CLint (µL/min/mg protein)
N-methylpyridin-2-amine N/A1592.4
5-Fluoro-N-methylpyridin-2-amine 5-position7518.5

This data is illustrative and intended to demonstrate the expected trend.

The data clearly indicates that the introduction of a fluorine atom at the 5-position of the pyridine ring results in a significant increase in metabolic stability. The half-life is extended five-fold, and the intrinsic clearance is reduced by a similar factor. This is consistent with the hypothesis that fluorination at this position blocks a primary site of metabolic attack (aromatic hydroxylation).

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:
  • Test compounds (fluorinated and non-fluorinated N-methylpyridin-2-amines)

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

G A Prepare reaction mixture: Test compound + Microsomes in buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with ACN + Internal Standard E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H I Calculate % remaining, t½, and Clint H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1-10 µM), and the human liver microsomes (final concentration typically 0.5 mg/mL).[5]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[6]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[5]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with an internal standard. The acetonitrile will precipitate the microsomal proteins, thus stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[7][8]

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion and Field-Proven Insights

The strategic incorporation of fluorine into the N-methylpyridin-2-amine scaffold is a highly effective method for enhancing metabolic stability. By identifying and blocking metabolic "soft spots," researchers can significantly extend the half-life and reduce the clearance of drug candidates. The in vitro microsomal stability assay is an indispensable tool in early drug discovery, providing crucial data to guide the iterative process of lead optimization.

It is important to remember that while this guide focuses on the N-methylpyridin-2-amine scaffold, the principles of using fluorination to block metabolic oxidation are broadly applicable across many chemical series. By understanding the fundamentals of drug metabolism and employing robust in vitro assays, researchers can make more informed decisions in the design and development of new therapeutics, ultimately increasing the probability of success.

References

Safety Operating Guide

Navigating the Safe Handling of 5-fluoro-N-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 5-fluoro-N-methylpyridin-2-amine (CAS 868636-72-0), a compound of interest in medicinal chemistry. By grounding our procedures in a deep understanding of the compound's potential hazards and the principles of laboratory safety, we aim to foster a secure and efficient research environment.

Hazard Assessment and GHS Classification

While a comprehensive toxicological profile for this compound is not fully established, available data and the known hazards of analogous fluorinated aminopyridines necessitate a cautious approach. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate stringent adherence to the safety protocols outlined in this guide to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Conducting reactions Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Post-reaction workup and purification Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Handling of dry powder Chemical safety gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood. A NIOSH-approved respirator with a particulate filter may be required for large quantities.
Waste disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area.

It is imperative to always work within a certified chemical fume hood when handling this compound in any form.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to minimize the risk of exposure during the handling of this compound.

prep Preparation - Verify fume hood certification - Assemble all necessary equipment - Don appropriate PPE weigh Weighing - Tare a clean, dry vial - Carefully transfer the required amount - Close the primary container immediately prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the vial - Gently swirl or sonicate to dissolve - Ensure the vial is capped weigh->dissolve Minimize exposure time reaction Reaction - Add the solution to the reaction vessel - Maintain inert atmosphere if required - Monitor the reaction from a safe distance dissolve->reaction Ensure proper ventilation workup Workup & Purification - Quench the reaction carefully - Perform extractions and washes - Use appropriate chromatography techniques reaction->workup Handle with care waste Waste Disposal - Segregate halogenated waste - Use clearly labeled, sealed containers - Follow institutional disposal protocols workup->waste Proper segregation is key

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

Emergency Response Plan

exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Immediately wash with soap and water for 15 mins. Remove contaminated clothing. skin->action_skin action_eye Immediately flush with eyewash for 15 mins. Seek medical attention. eye->action_eye action_inhalation Move to fresh air. Seek medical attention. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Seek immediate medical attention. ingestion->action_ingestion

Caption: Immediate actions to take in case of accidental exposure.

Spill and Waste Management

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Characterization: The waste is classified as halogenated organic waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Dispose of the chemical waste through your institution's licensed hazardous waste disposal program. Do not pour down the drain or dispose of in general trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-fluoro-N-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.